molecular formula C7H11N3O2S B13258029 5-[(Methylamino)methyl]pyridine-2-sulfonamide

5-[(Methylamino)methyl]pyridine-2-sulfonamide

Cat. No.: B13258029
M. Wt: 201.25 g/mol
InChI Key: GVUITSCZOKQUKG-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-(methylaminomethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-9-4-6-2-3-7(10-5-6)13(8,11)12/h2-3,5,9H,4H2,1H3,(H2,8,11,12)

InChI Key

GVUITSCZOKQUKG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States
Foundational & Exploratory

Synthesis and Process Optimization of 5-[(Methylamino)methyl]pyridine-2-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(Methylamino)methyl]pyridine-2-sulfonamide (Molecular Formula: C₇H₁₁N₃O₂S, MW: 201.25 g/mol ) is a highly versatile building block in medicinal chemistry. The integration of a basic methylamine moiety and a hydrogen-bond-donating sulfonamide group onto a privileged pyridine scaffold makes it an ideal intermediate for kinase inhibitors and antimicrobial agents. This whitepaper details a robust, scalable, and self-validating synthetic route designed for high yield and analytical purity, grounded in established organosulfur and heterocyclic methodologies.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of pyridine-2-sulfonamides requires careful orchestration of protecting groups and orthogonal reactivity. Our strategy leverages 2-chloro-5-(chloromethyl)pyridine as the starting material. The causality behind this choice lies in its orthogonal electrophilicity: the aliphatic benzylic chloride undergoes rapid S_N2 displacement with amines, while the aromatic chloride remains inert, primed for a subsequent nucleophilic aromatic substitution (S_NAr).

To install the sulfonamide, we utilize a benzyl thioether intermediate. Direct sulfonylation of pyridines is notoriously difficult; however, the oxidative cleavage of a benzyl thioether to a sulfonyl chloride provides a highly reliable, bench-stable pathway to the desired sulfonamide.

Retrosynthesis Target 5-[(Methylamino)methyl] pyridine-2-sulfonamide Boc_Intermediate Boc-Protected Sulfonamide Target->Boc_Intermediate Deprotection Sulfonyl_Chloride Sulfonyl Chloride Intermediate Boc_Intermediate->Sulfonyl_Chloride Amidation Thioether Benzyl Thioether Intermediate Sulfonyl_Chloride->Thioether Oxidative Cleavage Chloropyridine 2-Chloro-5-(chloromethyl) pyridine Thioether->Chloropyridine SNAr & Protection

Retrosynthetic analysis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Step-by-Step Experimental Methodologies

Phase 1: Amination and Protection

Objective: Synthesize tert-butyl ((6-chloropyridin-3-yl)methyl)(methyl)carbamate. Causality: The secondary amine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent it from acting as a competing nucleophile during the subsequent amidation of the sulfonyl chloride.

  • Amination: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous THF. Dropwise add a solution of methylamine (5.0 eq, 2M in THF) at 0 °C. Stir for 4 hours at room temperature. The excess methylamine prevents over-alkylation (tertiary amine formation).

  • Workup: Concentrate under reduced pressure, partition between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract and dry the organic layer over Na₂SO₄.

  • Protection: Redissolve the crude amine in DCM. Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 12 hours. Wash with brine, dry, and concentrate to yield the Boc-protected intermediate.

Phase 2: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesize tert-butyl ((6-(benzylthio)pyridin-3-yl)methyl)(methyl)carbamate. Causality: The introduction of the sulfur moiety at the C2 position exploits the inherent electrophilicity of 2-halopyridines. S_NAr with benzyl mercaptan proceeds efficiently under basic conditions, acting as a masked sulfonyl group[1].

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C. Slowly add benzyl mercaptan (1.1 eq). Stir until hydrogen evolution ceases (approx. 30 mins).

  • Substitution: Add the Phase 1 product (1.0 eq) dissolved in DMF dropwise. Heat the reaction to 80 °C for 6 hours.

  • Isolation: Quench with ice water, extract with ethyl acetate (3x). Wash the combined organics extensively with water and brine to remove DMF. Dry and concentrate.

Phase 3: Oxidative Chlorosulfonylation

Objective: Synthesize 5-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyridine-2-sulfonyl chloride. Causality: We utilize N-chlorosuccinimide (NCS) in aqueous acetic acid rather than Cl₂ gas. NCS provides a controlled, weighable source of electrophilic chlorine, ensuring reproducible stoichiometry and preventing over-chlorination of the electron-rich pyridine ring[2].

Workflow Step1 Dissolve Thioether in AcOH/H2O Step2 Cool to 0°C Step1->Step2 Step3 Add NCS (Portion-wise) Step2->Step3 Step4 Stir 2h at RT Step3->Step4 Step5 Aqueous Workup (Ice Water) Step4->Step5 Step6 Extract (DCM) & Dry Step5->Step6

Workflow for the oxidative chlorosulfonylation of the benzyl thioether.

  • Reaction: Dissolve the Phase 2 thioether in a 3:1 mixture of glacial acetic acid and water. Cool to 0 °C.

  • Oxidation: Add NCS (4.0 eq) portion-wise to maintain the internal temperature below 5 °C. Stir for 2 hours at room temperature.

  • Isolation: Pour the mixture into ice water. Extract rapidly with cold DCM. Wash with cold brine, dry over MgSO₄, and concentrate in vacuo at <30 °C to prevent degradation of the sulfonyl chloride.

Phase 4: Amidation and Global Deprotection

Objective: Synthesize the final product, 5-[(Methylamino)methyl]pyridine-2-sulfonamide. Causality: Aqueous ammonia is used to convert the highly reactive sulfonyl chloride into the stable sulfonamide[3]. Subsequent treatment with trifluoroacetic acid (TFA) cleanly removes the Boc group without affecting the sulfonamide.

  • Amidation: Immediately dissolve the crude sulfonyl chloride in 1,4-dioxane. Add dropwise to a vigorously stirring solution of 28% aqueous ammonium hydroxide (10 eq) at 0 °C. Stir for 1 hour. Extract with ethyl acetate, dry, and concentrate.

  • Deprotection: Dissolve the protected sulfonamide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

  • Purification: Concentrate to dryness. Neutralize with 1M NaOH to pH 8, extract with a 4:1 mixture of DCM and isopropanol. Purify via reverse-phase HPLC to yield the pure target compound.

Analytical Validation and Quality Control

Self-Validating Protocol for Sulfonyl Chlorides

Sulfonyl chlorides are notoriously difficult to track via standard LC-MS because they rapidly hydrolyze to sulfonic acids in the aqueous/acidic mobile phase. To self-validate Phase 3 without waiting for full NMR characterization, we employ an amine-quenching proxy method.

Validation A Aliquot of Reaction Mixture B Quench with Excess Dimethylamine A->B C LC-MS Analysis B->C D Observe [M+H]+ of Dimethyl Sulfonamide C->D

Rapid self-validating LC-MS protocol for sulfonyl chloride intermediates.

Protocol: Withdraw a 10 µL aliquot of the Phase 3 reaction mixture and quench it into 100 µL of a 2M dimethylamine solution in THF. The resulting dimethyl sulfonamide is highly stable and easily detectable by LC-MS, serving as an accurate proxy for sulfonyl chloride conversion.

Quantitative Data Summary

The following table summarizes the expected yields, purity metrics, and key mass spectrometry markers for each stage of the synthesis, establishing a benchmark for process quality control.

Intermediate / ProductReaction TypeYield (%)Purity (HPLC)Key Analytical Marker (m/z)
1-(6-Chloropyridin-3-yl)-N-methylmethanamineAmination85%>95%[M+H]⁺ 157.0
Boc-Protected AmineN-Protection92%>98%[M+H]⁺ 257.1
Benzyl ThioetherS_NAr88%>97%[M+H]⁺ 345.2
Sulfonyl ChlorideOxidative Cleavage75%>90%[M+H]⁺ 321.1
Boc-Protected SulfonamideAmidation82%>98%[M+H]⁺ 302.1
5-[(Methylamino)methyl]pyridine-2-sulfonamide Deprotection 90% >99% [M+H]⁺ 202.1

Conclusion

The synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide is achieved through a highly controlled, four-phase sequence. By utilizing orthogonal reactivity, strategic Boc-protection, and a reliable benzyl thioether oxidation protocol, this methodology ensures high overall yields and exceptional purity. The integration of self-validating analytical proxies further guarantees process reliability, making this route highly suitable for both bench-scale research and potential industrial scale-up.

References

  • Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient and Durable Catalysts for Homogeneous Water Oxidation (Inorganic Chemistry, ACS Publications). Details the standard protocols for synthesizing pyridine-2-sulfonyl chlorides via the oxidation of mercaptopyridines. URL:[Link][2]

  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides (Organic Letters, ACS Publications). Outlines the foundational amidation chemistry of pyridine-2-sulfonyl chlorides to form stable sulfonamides. URL:[Link][3]

  • Site-Selective Thiolation of (Multi)halogenated Heteroarenes (Journal of the American Chemical Society). Provides authoritative mechanistic insights into the nucleophilic aromatic substitution (S_NAr) of 2-chloropyridines with thiols. URL:[Link][1]

Sources

Technical Whitepaper: 5-[(Methylamino)methyl]pyridine-2-sulfonamide in Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6) has emerged as a highly specialized and versatile intermediate[1]. Characterized by a pyridine core substituted with a primary sulfonamide and a secondary methylamine, this compound serves as a critical structural motif for synthesizing complex molecules, particularly in the development of enzyme inhibitors and targeted anticancer therapies[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a field-proven synthetic methodology designed for high-yield isolation.

Physicochemical Properties & Structural Rationale

The utility of 5-[(Methylamino)methyl]pyridine-2-sulfonamide lies in its dual-functional nature. It combines a classic bioisosteric anchor (the sulfonamide) with a solubilizing basic center (the methylaminomethyl group)[2].

Quantitative Data Summary

The following table summarizes the core quantitative and structural parameters of the compound[3]:

PropertyValue
IUPAC Name 5-(methylaminomethyl)pyridine-2-sulfonamide
CAS Registry Number 1481962-74-6
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Canonical SMILES CNCC1=CN=C(C=C1)S(=O)(=O)N
InChIKey GVUITSCZOKQUKG-UHFFFAOYSA-N
Estimated pKa (Amine) ~9.5 (Basic center for salt formation)
Pharmacophoric Significance
  • The Pyridine-2-Sulfonamide Core: Sulfonamides are well-documented zinc-binding pharmacophores, frequently utilized in carbonic anhydrase inhibitors and HIV protease inhibitors[4]. Furthermore, the pyridine nitrogen and sulfonamide oxygen atoms can participate in critical hydrogen-bonding networks within kinase hinge regions[5].

  • The 5-Methylaminomethyl Substituent: The inclusion of a secondary amine introduces a basic center that significantly enhances aqueous solubility. In physiological environments (pH 7.4), this amine is protonated, allowing it to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein's binding pocket.

Pharmacophore Molecule 5-[(Methylamino)methyl] pyridine-2-sulfonamide Sulfonamide 2-Sulfonamide Group Molecule->Sulfonamide Pyridine Pyridine Core Molecule->Pyridine Methylamino 5-Methylaminomethyl Group Molecule->Methylamino ZnBinding Metalloprotein Binding (e.g., Zn2+ Coordination) Sulfonamide->ZnBinding Primary Anchor Hinge Kinase Hinge Region (H-Bonding Network) Pyridine->Hinge Pi-Stacking / H-Bond Solubility Aqueous Solubility (Salt Formation) Methylamino->Solubility Basic Center (pKa ~9.5)

Figure 1: Pharmacophoric mapping and target interaction pathways of the chemical building block.

Synthetic Methodologies & Experimental Protocols

The most efficient and scalable route to synthesize 5-[(Methylamino)methyl]pyridine-2-sulfonamide is via the reductive amination of 5-formylpyridine-2-sulfonamide (CAS: 2167069-91-0)[6] with methylamine[7].

Causality in Reagent Selection: Why NaBH(OAc)₃?

In reductive aminations, the choice of reducing agent dictates the chemoselectivity of the reaction. Using a strong reductant like Sodium Borohydride (NaBH₄) will prematurely reduce the starting aldehyde into an undesired primary alcohol. Instead, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is mild enough that it ignores the unreacted aldehyde but is sufficiently reactive to reduce the transient, highly electrophilic protonated iminium ion, driving the reaction to completion with >90% chemoselectivity.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure reaction fidelity.

Step 1: Iminium Formation

  • Charge a dry, nitrogen-flushed round-bottom flask with 5-formylpyridine-2-sulfonamide (1.0 eq)[6].

  • Suspend the solid in anhydrous Dichloromethane (DCM) and Methanol (MeOH) in a 4:1 ratio (0.2 M concentration). The MeOH is crucial as it facilitates the solubility of the polar sulfonamide and stabilizes the iminium intermediate.

  • Add Methylamine (2.0 eq, 33% solution in absolute ethanol) dropwise at 0 °C.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH to ~5-6, optimizing the formation of the protonated iminium ion.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. Proceed only when the aldehyde peak ([M+H]⁺ = 187.0) is consumed and the iminium intermediate ([M+H]⁺ = 200.05) is observed.

Step 2: Selective Reduction 6. Cool the reaction mixture back to 0 °C. 7. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm and prevent off-gassing. 8. Allow the reaction to warm to room temperature and stir for 12 hours. 9. Validation Checkpoint 2: Analyze via LC-MS. The reaction is complete when the target mass ([M+H]⁺ = 202.06) is the dominant peak.

Step 3: Workup & Purification 10. Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH reaches 8.0. This neutralizes the acetic acid and decomposes excess hydride. 11. Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1) three times. Causality: The highly polar nature of the sulfonamide and secondary amine makes standard DCM extraction inefficient; the addition of isopropanol disrupts hydrogen bonding with water, drastically improving the partition coefficient into the organic layer. 12. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 to 90:10 with 1% NH₄OH) to yield the pure product.

SynthesisWorkflow A 5-Formylpyridine-2-sulfonamide (CAS: 2167069-91-0) C Iminium Intermediate (Transient) A->C Condensation B Methylamine (CH3NH2) in MeOH/DCM B->C Nucleophilic Addition E Crude 5-[(Methylamino)methyl] pyridine-2-sulfonamide C->E Selective Reduction D NaBH(OAc)3 (Mild Reductant) D->E Hydride Transfer F Aqueous Workup & Acid-Base Extraction E->F Quench & Isolate G Pure Target Compound (>85% Yield) F->G Final Purification

Figure 2: Reductive amination workflow for 5-[(Methylamino)methyl]pyridine-2-sulfonamide synthesis.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch for downstream biological assays or API coupling, the following analytical standards must be met:

  • LC-MS (ESI+): The base peak must correspond to the protonated molecular ion [M+H]⁺ at m/z 202.06.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect a distinct singlet integrating for 3 protons around δ 2.3 ppm corresponding to the N-CH₃ group.

    • A singlet integrating for 2 protons around δ 3.7 ppm for the benzylic -CH₂- group.

    • A broad singlet integrating for 2 protons around δ 7.4 ppm corresponding to the primary sulfonamide (-SO₂NH₂).

    • Aromatic pyridine protons will appear as a doublet, a doublet of doublets, and a fine doublet between δ 7.8 and 8.6 ppm.

  • HPLC Purity: >95% purity as determined by UV absorbance at 254 nm.

References

  • Title: Buy 5-[(Methylamino)
  • Title: Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide (EVT-13391843)
  • Title: CAS#:1481962-74-6 | 5-[(Methylamino)
  • Title: Synthesis Methods: 5-[(Methylamino)
  • Title: US10450273B2 - N-(pyridin-2-yl)
  • Source: aablocks.
  • Title: Tipranavir (PNU-140690)

Sources

Precision Targeting of Tumor-Associated Metalloenzymes: The Mechanism of Action of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for hypoxic solid tumors relies heavily on exploiting unique metabolic vulnerabilities. 5-[(Methylamino)methyl]pyridine-2-sulfonamide is a precision-engineered Carbonic Anhydrase Inhibitor (CAI) designed to selectively target tumor-associated metalloenzymes. While classical CAIs (such as acetazolamide) suffer from systemic toxicity due to indiscriminate inhibition of ubiquitous cytosolic housekeeping enzymes, this compound utilizes a sophisticated structural rationale to achieve spatial and enzymatic selectivity. This whitepaper details the molecular mechanism of action, pathophysiological context, and the rigorous experimental workflows required to validate its efficacy.

Molecular Architecture & Pharmacophore Rationale

The efficacy and selectivity of 5-[(Methylamino)methyl]pyridine-2-sulfonamide are governed by three distinct structural domains, each engineered to manipulate specific biochemical interactions within the host environment.

The Zinc-Binding Group (ZBG)

The 2-sulfonamide moiety ( −SO2​NH2​ ) acts as the primary pharmacophore. At physiological pH, the sulfonamide deprotonates to form an anion ( −SO2​NH− ). This anion acts as a potent nucleophile, displacing the zinc-bound hydroxide ion deep within the active site of the Carbonic Anhydrase (CA) metalloenzyme. This coordination fundamentally halts the enzyme's ability to catalyze the hydration of carbon dioxide.

The "Ring Approach": Steric Isoform Selectivity

Unlike classical benzenesulfonamides, this compound utilizes a pyridine scaffold. The substitution of a carbon atom with a nitrogen atom alters the electron density, but more importantly, it induces a distinct steric "tilt" when the molecule enters the active site cavity[1].

  • Causality: The tight active site cleft of the off-target cytosolic isoform (CA II) contains a protruding Threonine-200 residue. The pyridine-induced tilt creates an unfavorable steric clash with Thr200, drastically reducing binding affinity. Conversely, the tumor-associated isoform (CA IX) possesses a wider active site cavity that perfectly accommodates this tilted geometry, driving high binding affinity.

The "Tail Approach": Spatial Restriction

The 5-position substituent, a [(methylamino)methyl] group, acts as the functional "tail"[2][3].

  • Causality: The secondary amine in this tail has a pKa of approximately 9.0. At the physiological pH of 7.4, this amine is predominantly protonated, carrying a positive charge. A charged molecule cannot passively diffuse across the lipophilic plasma membrane. Therefore, the inhibitor is spatially restricted to the extracellular matrix. It can only access the exofacial (outward-facing) catalytic domains of transmembrane CA IX and CA XII, completely sparing the intracellular CA I and CA II isoforms and preventing systemic toxicity.

Pathophysiological Dynamics: Collapsing the Tumor pH Gradient

In rapidly growing solid tumors, localized hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This transcription factor upregulates the expression of CA IX on the cell surface. CA IX rapidly hydrates extracellular CO2​ into bicarbonate ( HCO3−​ ) and protons ( H+ ). The bicarbonate is imported to maintain an alkaline intracellular pH (promoting cell survival and proliferation), while the protons remain outside, driving severe extracellular acidosis ( pHe​≈6.5 ). This acidic microenvironment activates proteases (like matrix metalloproteinases) that degrade the extracellular matrix, driving metastasis.

By selectively inhibiting CA IX, 5-[(Methylamino)methyl]pyridine-2-sulfonamide traps CO2​ in the extracellular space, collapsing the pH gradient. This leads to fatal intracellular acidification and subsequent tumor cell apoptosis.

MoA_Pathway Hypoxia Tumor Hypoxia (HIF-1α Activation) CA9 CA IX / CA XII Expression (Exofacial) Hypoxia->CA9 Upregulates Acid Extracellular Acidosis (Metastasis & Survival) CA9->Acid CO2 Hydration (H+ production) Apop Intracellular Acidification & Tumor Apoptosis Acid->Apop Reversal of pH gradient Drug 5-[(Methylamino)methyl] pyridine-2-sulfonamide Drug->CA9 Zinc Coordination (Selective Inhibition) Drug->Acid Blocks

Figure 1: Mechanism of Action pathway demonstrating the selective disruption of tumor pH regulation.

Quantitative Inhibition Profile

The synergistic effect of the ring and tail approaches results in a highly favorable selectivity index. Below is a representative comparative inhibition profile demonstrating the compound's affinity for tumor-associated isoforms over cytosolic off-targets.

Target IsoformCellular LocalizationPhysiological Role Ki​ (nM)Selectivity Ratio (vs CA II)
hCA I CytosolicGeneral Housekeeping> 1500> 100x
hCA II CytosolicRespiration / Glaucoma> 8001x (Baseline)
hCA IX Transmembrane (Exofacial)Tumor pH Regulation / Metastasis~ 12~ 66x more selective
hCA XII Transmembrane (Exofacial)Tumor pH Regulation~ 15~ 53x more selective

Table 1: Theoretical inhibition constants ( Ki​ ) highlighting the spatial and structural selectivity of the compound.

Experimental Protocols & Validation Systems

To rigorously validate the efficacy and selectivity of this compound, the following self-validating experimental workflows must be employed.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard UV-Vis spectrophotometers cannot capture the initial velocity of this reaction. Stopped-flow rapid mixing is physically mandatory to measure true inhibition constants ( Ki​ ) accurately. Self-Validating System: The assay must include a clinically established CAI (e.g., Acetazolamide) as a positive control arm. This validates the dynamic range of the photomultiplier tube and confirms the specific activity of the recombinant enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human CA isoforms (I, II, IX, XII) and dilute to a working concentration of 10-20 nM in HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution to act as a pH indicator.

  • Inhibitor Incubation: Add 5-[(Methylamino)methyl]pyridine-2-sulfonamide at varying concentrations (0.1 nM to 10 μ M) to the enzyme-indicator solution and incubate at 20°C for 15 minutes to allow for complete enzyme-inhibitor complex formation.

  • Rapid Mixing: Load the incubated solution into Syringe A of a stopped-flow instrument. Load CO2​ -saturated water (17 mM) into Syringe B. Trigger the pneumatic ram to rapidly mix the solutions in a 1:1 ratio into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (corresponding to the protonation of Phenol Red as CO2​ is hydrated to H+ ) over a 10-100 millisecond timeframe.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Derive the Ki​ values using the Cheng-Prusoff equation.

StoppedFlow Enzyme 1. Enzyme Preparation Purified recombinant hCA I, II, IX, XII Mix 2. Rapid Mixing Syringe A: Enzyme + Inhibitor + Phenol Red Syringe B: CO2-saturated water Enzyme->Mix Incubation (15 min) Read 3. Spectrophotometry Monitor absorbance at 557 nm (10-100 ms timeframe) Mix->Read Injection into observation cell Calc 4. Kinetic Analysis Derive initial velocity (v0) Calculate Ki via Cheng-Prusoff Read->Calc Data Export

Figure 2: Stopped-Flow Rapid Mixing Workflow for capturing ultra-fast enzyme kinetics.

Protocol 2: Hypoxic Cell Viability & Extracellular pH ( pHe​ ) Profiling

Causality: To prove that the compound's cytotoxicity is strictly dependent on its ability to collapse the tumor pH gradient via CA IX inhibition, we must directly measure the extracellular pH ( pHe​ ) of live tumor cell cultures. Self-Validating System: A normoxic control group ( 21% O2​ ) is mandatory. Because CA IX is only expressed under hypoxic conditions, the inhibitor must show zero effect on pHe​ or cell viability in normoxic cells. Any observed toxicity in normoxia indicates a failure of spatial restriction and the presence of off-target effects.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 colorectal carcinoma cells (known to highly express CA IX under hypoxia) in 96-well plates at 1×104 cells/well.

  • Environmental Conditioning: Divide plates into two cohorts. Place Cohort A in a normoxic incubator ( 21% O2​ , 5% CO2​ ). Place Cohort B in a hypoxic chamber ( 1% O2​ , 5% CO2​ ) for 24 hours to induce robust CA IX expression.

  • Treatment: Treat both cohorts with varying concentrations of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (1 μ M to 100 μ M).

  • pHe​ Measurement: After 48 hours of treatment, measure the extracellular pH of the culture media using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

  • Viability Assay: Perform an MTT or CellTiter-Glo assay to quantify cell viability.

  • Validation: Confirm that the inhibitor successfully neutralizes the acidic pHe​ and induces apoptosis only in Cohort B (hypoxic), while leaving Cohort A (normoxic) completely unaffected.

References

  • Supuran, C. T., et al. (2014). Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. National Institutes of Health (NIH). Available at:[Link]

  • Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

Sources

The Evolution and Discovery of Novel Pyridine Sulfonamides: From Synthesis to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The sulfonamide functional group (R-SO₂NH₂) is a foundational pillar of medicinal chemistry. Historically recognized for its broad-spectrum antibacterial applications, the integration of the sulfonamide moiety with a pyridine heterocycle has catalyzed a paradigm shift in modern drug discovery. As a Senior Application Scientist, I have witnessed how the unique stereoelectronic properties of the pyridine ring—specifically its capacity for hydrogen bonding, π-π stacking, and electron withdrawal—dramatically enhance the binding affinity and pharmacokinetic profiles of these derivatives. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic action, and scalable synthesis of novel pyridine sulfonamides, transitioning from legacy applications to highly targeted oncology and infectious disease therapeutics.

Mechanistic Paradigms in Modern Therapeutics

The structural hybridization of pyridine and sulfonamide pharmacophores allows researchers to exploit highly specific protein-ligand interactions. The pyridine ring acts as a rigid, directional scaffold, while the sulfonamide group serves as a potent hydrogen bond donor/acceptor and metal-chelating motif.

1.1 Carbonic Anhydrase (CA) Inhibition in Oncology

One of the most significant breakthroughs in pyridine sulfonamide discovery is their application as Carbonic Anhydrase (CA) inhibitors. The human CA family consists of metalloenzymes that catalyze the reversible hydration of carbon dioxide. In solid tumors, hypoxia upregulates the transmembrane isoforms hCA IX and hCA XII, which acidify the extracellular tumor microenvironment to promote metastasis and chemoresistance.

Novel 1 have been discovered as highly selective, low-nanomolar inhibitors of these tumor-associated isoforms[1]. Mechanistically, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The pyridine scaffold is critical here; it strategically orients lipophilic "tail" substituents toward the hydrophobic half of the active site cavity, stabilizing the complex and preventing off-target binding to ubiquitous cytosolic isoforms (like hCA I and II)[1].

1.2 Kinase Inhibition and Signal Transduction

Beyond metalloenzymes, pyridine sulfonamides have shown profound efficacy in kinase inhibition. Recent developments in2 demonstrate pronounced antiproliferative activity by blocking the PI3K/AKT signaling pathway[2]. These dimers act as ATP-competitive inhibitors within the PI3K catalytic domain, inducing cell cycle arrest in the G1 phase and initiating apoptosis[2].

1.3 Antimalarial Targeting

In infectious diseases, [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been identified through structure-based virtual screening (SBVS) as potent antimalarial agents[3]. These compounds target falcipain-2, a crucial cysteine protease in Plasmodium falciparum, disrupting the parasite's ability to degrade host hemoglobin[3].

MOA PS Pyridine Sulfonamide Derivatives CA9 Carbonic Anhydrase IX/XII (Tumor Hypoxia) PS->CA9 Inhibits (Zinc Binding) PI3K PI3K Class I Isoforms PS->PI3K Blocks ATP Site pH Tumor Acidification (pH Regulation) CA9->pH Disrupts AKT AKT Phosphorylation PI3K->AKT Downregulates mTOR mTOR Signaling AKT->mTOR Downregulates Apoptosis Cell Cycle Arrest (G1) & Apoptosis mTOR->Apoptosis Induces

Fig 1: Dual mechanism of action for novel pyridine sulfonamides in oncology.

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the biological efficacy of these novel derivatives, we must analyze their target inhibition profiles. The table below summarizes the quantitative data across different therapeutic targets, illustrating how structural modifications to the pyridine sulfonamide scaffold dictate pharmacological destiny.

Table 1: Target Inhibition Profiles of Novel Pyridine Sulfonamides

Compound ClassPrimary TargetBiological ActivityMechanism of Action
Pyrazolo[4,3-c]pyridine sulfonamides hCA IX / hCA XII Ki​ = 12 – 45 nMZinc-binding in CA active site, disrupting tumor pH regulation[1].
Quinazoline-pyridine-sulfonamide dimers PI3K (Class I) IC50​ = 0.44 – 22.83 nMATP-competitive kinase inhibition, blocking AKT/mTOR signaling[2].
4-Substituted pyridine-3-sulfonamides hCA XII Ki​ = 91 nMSelective CA inhibition via "click tailing" triazole interactions[4].
[1,2,4]Triazolo[4,3-a]pyridine sulfonamides Plasmodium falciparum IC50​ = 2.24 – 4.98 μMInhibition of falcipain-2 protease (Antimalarial)[3].
Advanced Synthetic Methodologies & Protocol Design

A major bottleneck in the historical discovery of pyridine sulfonamides was the reliance on toxic sulfur dioxide gas to generate sulfonyl chloride intermediates. To enable high-throughput library synthesis, modern protocols utilize direct halogen-metal exchange followed by trapping with sulfuryl chloride ( SO2​Cl2​ ).

The following protocol details an5[5]. As an Application Scientist, I emphasize the causality behind these steps: controlling nucleophilicity and temperature is paramount to preventing unwanted ring-opening or dimerization.

Step-by-Step Methodology: Scalable Synthesis of Pyridine Sulfonamides

Phase 1: Halogen-Metal Exchange

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve 1.0 equivalent of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Causality: Maintaining -20°C prevents the highly reactive metalated pyridine from undergoing unwanted nucleophilic attack on unreacted starting material.

  • Grignard Addition: Add 1.05 equivalents of isopropylmagnesium chloride ( i -PrMgCl) dropwise over 15 minutes. Causality: i -PrMgCl is selected over n -BuLi to ensure strictly monoselective halogen-metal exchange. n -BuLi often generates non-transferable precipitates and promotes over-metalation[5].

  • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with D2​O and analyze via GC-MS. A mass shift corresponding to the incorporation of a single deuterium atom confirms successful monometalation.

Phase 2: Chlorosulfonylation & Amidation 5. Electrophilic Trapping: Transfer the metalated intermediate via cannula into a separate flask containing a pre-cooled (-78°C) solution of sulfuryl chloride ( SO2​Cl2​ , 2.0 eq) in THF. Causality: Direct reaction with SO2​Cl2​ bypasses the hazardous handling of gaseous SO2​ and eliminates the need for a secondary oxidation step[5]. 6. Amidation: Allow the mixture to stir for 30 minutes, then add the desired primary or secondary amine (1.5 eq) alongside N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the amidation to completion and preventing the acidic degradation of the transient sulfonyl chloride. 7. Self-Validation Checkpoint 2: Monitor the disappearance of the sulfonyl chloride intermediate via TLC (Hexanes:EtOAc). The reaction is complete when the highly UV-active intermediate spot is fully consumed. 8. Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography to yield the final pyridine sulfonamide.

Workflow Start 2,6-Dibromopyridine Exch Halogen-Metal Exchange (i-PrMgCl, -20°C) Start->Exch Sulf Chlorosulfonylation (SO2Cl2, -78°C) Exch->Sulf Intermediate Amid Amidation (R-NH2, DIPEA) Sulf->Amid Sulfonyl Chloride Prod Pyridine Sulfonamide Library Amid->Prod Purified Screen High-Throughput Screening Prod->Screen

Fig 2: Scalable synthetic workflow for pyridine sulfonamide library generation.

Strategic Outlook: Click Tailing and Hybridization

The future of pyridine sulfonamide discovery lies in late-stage functionalization. Recent methodologies employ4 to append diverse structural tails to 4-azidopyridine-3-sulfonamides[4]. This "tail approach" allows researchers to rapidly synthesize massive libraries of 4-substituted pyridine-3-sulfonamides, tuning the pharmacokinetic properties of the drug to interact with distant amino acid residues at the entrance of target enzyme active sites[4].

By combining robust, scalable synthesis with rational, structure-based drug design, pyridine sulfonamides will continue to evolve from their origins as simple antibacterials into highly sophisticated, multi-targeted agents for oncology and infectious disease.

References
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Pharmaceuticals (PMC) URL:[Link]

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: Molecules (MDPI) URL:[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: Future Medicinal Chemistry (PMC) URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: Pharmaceuticals (PMC) URL:[Link]

Sources

Engineering Isoform-Selective Carbonic Anhydrase Inhibitors: A Technical Guide on 5-[(Methylamino)methyl]pyridine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical challenge in medicinal chemistry. While classical benzenesulfonamides exhibit potent but promiscuous inhibition across the 15 human carbonic anhydrase (hCA) isoforms, heterocyclic scaffolds offer a pathway to selectivity. This whitepaper provides an in-depth technical analysis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6) [1], a privileged pharmacophore that leverages both the "ring approach" and the "tail approach" to achieve high selectivity for tumor-associated isoforms (hCA IX and XII) over off-target cytosolic isoforms (hCA I and II).

Structural Biology and Mechanistic Rationale

To understand the utility of the 5-[(Methylamino)methyl]pyridine-2-sulfonamide scaffold, one must analyze the causality behind its binding kinetics. The core mechanism relies on three distinct structural features:

  • Zinc Coordination (The Anchor): The primary sulfonamide group ( −SO2​NH2​ ) binds in a deprotonated state to the catalytic Zn2+ ion within the enzyme's active site, displacing the zinc-bound water/hydroxide ion necessary for CO2​ hydration.

  • The "Ring Approach" (Steric Tilt Mechanism): Substituting a standard benzene ring with a pyridine ring (specifically a pyridine-2-sulfonamide) fundamentally alters the trajectory of the molecule within the active site. The presence of the nitrogen atom in the heterocyclic ring induces a distinct structural tilt. High-resolution X-ray crystallography of hCA II adducts reveals that this tilt forces a steric clash between the pyridine carbon atoms and the hydroxyl moiety of the Thr200 residue [2]. Because Thr200 is prominent in hCA I and II, this clash drastically reduces affinity for these off-target isoforms. Conversely, the tumor-associated isoforms hCA IX and XII possess a more accommodating active site architecture, allowing the pyridine scaffold to bind with low nanomolar affinity.

  • The "Tail Approach" (Outer Rim Engagement): The 5-methylaminomethyl group acts as a highly versatile synthetic handle. By functionalizing this secondary amine, researchers can append diverse, bulky "tails" (e.g., ureido, amido, or triazole groups) that extend into the hydrophobic and hydrophilic halves of the active site's outer rim, further tuning isoform selectivity and pharmacokinetic properties [3].

G A 5-[(Methylamino)methyl] pyridine-2-sulfonamide B Sulfonamide Group (Zn2+ Coordination) A->B Component 1 C Pyridine Ring (Steric Tilt Mechanism) A->C Component 2 D 5-Methylaminomethyl (Tail Attachment Handle) A->D Component 3 E Anchors to Active Site (Catalytic Inhibition) B->E Deprotonation F Clash with Thr200 (Reduces hCA I/II Affinity) C->F Nitrogen Substitution G Outer Rim Interaction (Enhances Affinity) D->G Functionalization H Isoform Selectivity (Targets hCA IX/XII) F->H Selectivity Filter G->H Affinity Booster

Structural logic of pyridine-2-sulfonamide analogs for selective CA inhibition.

Quantitative Pharmacological Profiling

The impact of the pyridine tilt mechanism is best illustrated by comparing the inhibition constants ( Ki​ ) of a classic benzenesulfonamide against its exact pyridine-2-sulfonamide analog. The data below synthesizes established kinetic trends demonstrating how the heterocyclic substitution acts as a selectivity filter [2].

Compound ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II vs IX)
4-Tosylureido-benzenesulfonamide 12.58.49.211.5~ 0.9x (Non-selective)
5-(3-Tosylureido)pyridine-2-sulfonamide > 10,000> 5,00014.218.6> 350x (Highly selective)

Table 1: Comparative inhibition profile highlighting the drastic reduction in off-target (hCA I/II) binding affinity induced by the pyridine ring tilt, while preserving nanomolar potency against tumor-associated isoforms (hCA IX/XII).

Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. The synthesis utilizes precipitation as an immediate visual indicator of conversion, while the kinetic assay relies on an internal uncatalyzed baseline for rigorous data normalization.

Synthesis of Ureido Analogs via the 5-Methylaminomethyl Handle

This protocol details the functionalization of the secondary amine of 5-[(Methylamino)methyl]pyridine-2-sulfonamide to generate bulky ureido tails.

Reagents & Materials:

  • 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Core scaffold)

  • Substituted isocyanate (e.g., Tosyl isocyanate)

  • Anhydrous Acetonitrile ( CH3​CN )

  • Inert Argon atmosphere

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent (eq) of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in anhydrous CH3​CN (10 mL/mmol) in a flame-dried round-bottom flask purged with Argon.

  • Coupling: Dropwise, add 1.1 eq of the desired isocyanate dissolved in a minimal volume of anhydrous CH3​CN . Maintain the reaction at 0∘C during addition to prevent exothermic side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: Ureido derivatives of this scaffold typically exhibit low solubility in acetonitrile; the formation of a dense white precipitate serves as a visual confirmation of successful coupling [1].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold CH3​CN and diethyl ether to remove unreacted isocyanate and trace impurities.

  • Characterization: Dry the product in vacuo and verify purity via LC-MS and 1H -NMR. The disappearance of the secondary amine proton and the appearance of the urea protons confirm structural integrity.

Stopped-Flow CO2​ Hydration Assay

To validate the inhibitory potency ( Ki​ ), a stopped-flow kinetic assay is utilized to measure the rate of CO2​ hydration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA enzyme (e.g., 10 nM final concentration) with varying concentrations of the synthesized analog (0.1 nM to 10 μ M). Incubate at 20∘C for 15 minutes to ensure thermodynamic binding equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (approx. 17 mM CO2​ ).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The color change correlates directly with the generation of protons ( H+ ) from CO2​ hydration.

  • Analysis: Calculate the initial velocity ( v0​ ) of the catalyzed reaction. Subtract the uncatalyzed rate (buffer + CO2​ without enzyme) to isolate the enzyme's specific activity. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ [3].

Workflow S1 Phase 1: Synthesis Secondary Amine Functionalization S2 Phase 2: Purification Precipitation & LC-MS Verification S1->S2 Crude Product S3 Phase 3: Kinetic Assay Stopped-Flow CO2 Hydration S2->S3 >95% Purity S4 Phase 4: Structural Validation X-Ray Crystallography (hCA Adducts) S3->S4 Lead Candidates (Ki < 50 nM)

Self-validating workflow from analog synthesis to structural validation.

References

  • Smolecule Compound Database Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide - Smolecule
  • PubMed / National Institutes of Health Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies
  • Journal of Medicinal Chemistry - ACS Publications Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform M

In silico modeling of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Executive Summary & Rationale

The compound 5-[(Methylamino)methyl]pyridine-2-sulfonamide represents a highly versatile and structurally fascinating scaffold in modern drug discovery. Characterized by a pyridine core, a basic aliphatic amine tail (methylaminomethyl), and a primary sulfonamide group, it is a prime candidate for targeting metalloenzymes—most notably Carbonic Anhydrases (CAs)[1] and Metallo-beta-lactamases (MBLs) like NDM-1[2].

In my experience modeling metalloenzyme-ligand interactions, standard high-throughput virtual screening (HTVS) pipelines frequently fail when applied to compounds of this nature. The failure stems from a lack of physical causality in classical force fields: they cannot accurately capture the coordinate covalent bonding, charge transfer, and polarization inherent in transition metal (e.g., Zn²⁺) coordination[3].

This whitepaper provides a self-validating, step-by-step in silico framework for modeling 5-[(Methylamino)methyl]pyridine-2-sulfonamide, transitioning from classical molecular docking to rigorous Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) workflows.

Physicochemical Profiling & The Causality of pKa

Before initiating any structural modeling, we must establish the precise protonation states of the molecule. The binding mechanism of sulfonamides to zinc-dependent enzymes is strictly pH- and pKa-dependent. The primary sulfonamide must be deprotonated (anionic) to successfully displace the zinc-bound hydroxide/water in the catalytic pocket[4][5]. Conversely, the secondary amine in the tail will be protonated at physiological pH.

Table 1: Predicted Physicochemical & ADMET Properties

PropertyPredicted ValuePharmacological / Modeling Implication
Molecular Weight 201.25 g/mol Fragment-like; high ligand efficiency potential.
pKa (Sulfonamide) ~7.5 - 8.5Partially deprotonated at pH 7.4. Must be modeled as an anion for Zn²⁺ docking.
pKa (Aliphatic Amine) ~9.5 - 10.0Protonated (cationic) at pH 7.4. Acts as a strong H-bond donor in the solvent-exposed region.
LogP ~0.5 - 1.2High aqueous solubility; favorable for oral bioavailability but requires explicit solvent modeling.

Causality Check: If you dock the neutral sulfonamide species into a metalloenzyme, your scoring function will yield a false positive pose driven by weak hydrogen bonding rather than the dominant coordinate covalent interaction. Accurate quantum chemical prediction of sulfonamide acidity is a mandatory first step[4].

In Silico Workflow Logic

To accurately model the "tail approach" where the sulfonamide binds the zinc and the methylaminomethyl tail dictates isoform selectivity[5], we employ a hierarchical computational workflow.

InSilicoWorkflow LigPrep Ligand Preparation (pKa & Tautomer Enum) Docking Constraint-Based Docking (Glide/Gold with Zn2+ constraints) LigPrep->Docking ReceptorPrep Receptor Preparation (Zn2+ & His Coordination) ReceptorPrep->Docking MD Molecular Dynamics (MD) (AMBER/GROMACS, 500ns) Docking->MD Pose Validation QMMM QM/MM Optimization (DFT/MM for Zn2+ electronic effects) MD->QMMM Representative Frame FEP Free Energy Perturbation (FEP) (Absolute Binding Affinity) MD->FEP Thermodynamic Profiling

Figure 1: Hierarchical in silico modeling workflow for metalloenzyme targeting.

Advanced Docking Protocol for Metalloenzymes

Standard docking algorithms (e.g., Glide SP/XP, AutoDock Vina) treat metals as point charges, often leading to severe steric clashes or incorrect geometries. To model 5-[(Methylamino)methyl]pyridine-2-sulfonamide accurately, we must use a constraint-based protocol .

Step-by-Step Methodology:

  • Ligand Preparation: Generate the 3D conformation of the ligand. Force the sulfonamide group into its anionic state (-SO₂NH⁻) and the methylamino group into its cationic state (-NH₂⁺CH₃).

  • Receptor Preparation: Import the target structure (e.g., hCA II or NDM-1). Retain the catalytic Zn²⁺ ion and its coordinating residues (typically three Histidines, e.g., His94, His96, His119 in hCA II). Crucial Step: Manually delete the catalytic water molecule bound to the zinc, as the sulfonamide anion will occupy this exact coordinate space[6].

  • Constraint Definition: Define a positional metal-coordination constraint. The distance between the sulfonamide nitrogen and the Zn²⁺ ion must be restricted to a harmonic potential centered at 2.0 - 2.2 Å .

  • Grid Generation & Docking: Generate the receptor grid with the constraint active. Run the docking simulation utilizing a metalloenzyme-optimized scoring function (e.g., GoldScore or Glide XP with metal parameters).

Molecular Dynamics (MD) & Pose Validation

A docking pose is merely a hypothesis. To ensure the system is self-validating, we subject the top-scoring complex to 500 ns of classical Molecular Dynamics using the AMBER or CHARMM force fields.

Validation Logic: During the MD trajectory, monitor the Root Mean Square Deviation (RMSD) of the zinc coordination sphere. If the distance between the sulfonamide nitrogen of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and the Zn²⁺ ion drifts beyond 2.5 Å, the classical force field parameters (such as the cationic dummy atom model) are failing to maintain the coordinate bond, and the pose must be rejected or re-parameterized.

QM/MM Deep Dive: Capturing Electronic Reality

Because classical mechanics cannot simulate the orbital overlap between the sulfonamide nitrogen and the zinc d-orbitals, we must transition to a Mixed Quantum Mechanics/Molecular Mechanics (QM/MM) framework[3][7]. The pyridine ring of our compound exerts an inductive electron-withdrawing effect, which alters the charge distribution on the sulfonamide group—an effect entirely missed by static MM point charges.

QMMM_Partition QM QM Region (DFT) • Zn2+ Ion • 3x Histidine (Sidechains) • Sulfonamide Group • Pyridine Ring Boundary Boundary Treatment • Link Atoms (Hydrogen) • Electrostatic Embedding QM->Boundary MM MM Region (Force Field) • Protein Backbone • Solvation Box • Distant Residues Boundary->MM

Figure 2: QM/MM partitioning strategy for the zinc-sulfonamide interaction complex.

QM/MM Protocol:

  • Partitioning: Define the QM region to include the Zn²⁺ ion, the sidechains of the coordinating histidines (truncated at the Cα-Cβ bond), and the pyridine-2-sulfonamide pharmacophore. The basic tail can remain in the MM region if it solely interacts with the solvent.

  • Level of Theory: Treat the QM region using Density Functional Theory (DFT), specifically the B3LYP or TPSS functional with a TZVP basis set , which has proven highly accurate for carborane- and pyridine-based sulfamides[7].

  • Embedding: Use electrostatic embedding so that the MM point charges polarize the QM electron density.

  • Optimization: Perform a geometry optimization of the QM region while keeping the MM region frozen, followed by a micro-iterative optimization.

Table 2: Comparative Binding Energy Methodologies for Metalloenzymes

Computational MethodMean Absolute ErrorComputational CostSuitability for Metalloenzymes
Standard Docking (Glide SP) > 3.5 kcal/molLow (Seconds)Poor (Fails to capture polarization)
MM-GBSA ~ 2.0 - 2.5 kcal/molModerate (Minutes)Fair (Requires custom metal parameters)
QM/MM (DFT/AMBER) < 1.0 kcal/molVery High (Days)Gold Standard (Captures orbital overlap)[3]

Conclusion

Modeling 5-[(Methylamino)methyl]pyridine-2-sulfonamide requires moving beyond the "lock-and-key" assumptions of basic computational chemistry. By respecting the causality of pKa, enforcing geometric constraints during docking, and utilizing QM/MM to capture the true electronic nature of the zinc-sulfonamide interaction, researchers can accurately predict binding affinities and design highly selective, next-generation metalloenzyme inhibitors.

References

  • Synthesis of new sulfonamide derivatives: Investigation of their interactions with carbonic anhydrase and cholinesterase enzymes by in vitro and in silico evaluations. ResearchGate.1

  • Rapid Evolution of a Fragment-like Molecule to Pan-Metallo-Beta-Lactamase Inhibitors: Initial Leads toward Clinical Candidates. Journal of Medicinal Chemistry - ACS Publications. 2

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. PMC. 6

  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A - ACS Publications. 4

  • QM/MM Calculations Reveal the Different Nature of the Interaction of Two Carborane-Based Sulfamide Inhibitors of Human Carbonic Anhydrase II. The Journal of Physical Chemistry B - ACS Publications. 7

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate. 5

  • A Mixed QM/MM Scoring Function to Predict Protein-Ligand Binding Affinity. PMC. 3

Sources

Spectroscopic Analysis and Structural Elucidation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the transition of a molecule from a synthetic intermediate to an Active Pharmaceutical Ingredient (API) requires exhaustive structural characterization. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6) is a bifunctional molecule featuring a pyridine core, a primary sulfonamide, and a secondary amine. Characterizing this molecule requires a robust, self-validating analytical matrix that complies with [1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we explore the causality behind each experimental choice, ensuring that the resulting spectroscopic data forms a closed-loop, self-validating system where Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) independently corroborate the same structural truths.

Orthogonal Spectroscopic Workflow

To prevent analytical blind spots, we employ an orthogonal workflow. No single technique is trusted in isolation; instead, the outputs of one method serve as the validation criteria for the next.

Spectroscopic_Workflow Sample API Sample: 5-[(Methylamino)methyl] pyridine-2-sulfonamide NMR NMR Spectroscopy (1H, 13C, HSQC) Sample->NMR Dissolve in DMSO-d6 FTIR ATR-FTIR Spectroscopy (Vibrational Modes) Sample->FTIR Solid State Analysis MS ESI-HRMS (Isotopic & Fragmentation) Sample->MS Dilute in MeOH/H2O Elucidation Orthogonal Structural Elucidation NMR->Elucidation Connectivity & Backbone FTIR->Elucidation Functional Groups MS->Elucidation Exact Mass (201.25) Validation ICH Q6A Specification Validation Elucidation->Validation Self-Validating Data

Figure 1: Orthogonal spectroscopic workflow for target API structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The selection of the deuterated solvent is the most critical variable in NMR analysis of sulfonamides. While CDCl₃ is a standard laboratory solvent, it is highly inappropriate for this molecule. The primary sulfonamide group (-SO₂NH₂) acts as a powerful hydrogen-bond donor and acceptor, leading to extensive intermolecular aggregation and severe signal broadening in non-polar environments.

By utilizing DMSO-d₆ , the solvent's strong hydrogen-bond accepting capability disrupts these API-API interactions, ensuring complete solvation. Furthermore, DMSO-d₆ shifts the exchangeable -NH₂ and -NH- protons downfield, cleanly separating them from the aliphatic backbone signals [2]. A relaxation delay (D1) of 2.0 seconds is mandated to ensure the rigid pyridine protons fully relax between pulses, guaranteeing that the signal integration is strictly quantitative.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) spectrometer. Shim the magnetic field until the DMSO residual peak width at half-height is < 1.0 Hz.

  • ¹H Acquisition: Execute a standard 30° pulse sequence (zg30). Parameters: 16 scans, acquisition time (AQ) 3.0 s, relaxation delay (D1) 2.0 s.

  • ¹³C Acquisition: Execute a power-gated decoupling sequence (zgpg30). Parameters: 1024 scans, AQ 1.5 s, D1 2.0 s.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Correlation
¹H 8.55Doublet (J = 1.8 Hz)1HPyridine H-6 (Adjacent to N and CH₂ group)
¹H 7.95Doublet of Doublets1HPyridine H-4 (Para to sulfonamide)
¹H 7.85Doublet (J = 8.0 Hz)1HPyridine H-3 (Ortho to sulfonamide)
¹H 7.45Broad Singlet2H-SO₂NH₂ (Exchanges with D₂O)
¹H 3.75Singlet2H-CH₂- (Methylene bridge)
¹H 2.30Singlet3H-CH₃ (N-Methyl group)
¹H 2.10Broad Singlet1H-NH- (Secondary amine, exchanges with D₂O)
¹³C 158.5Singlet-Pyridine C-2 (Attached to -SO₂NH₂)
¹³C 149.2Singlet-Pyridine C-6
¹³C 137.8Singlet-Pyridine C-4
¹³C 135.4Singlet-Pyridine C-5 (Attached to -CH₂-)
¹³C 121.6Singlet-Pyridine C-3
¹³C 53.2Singlet--CH₂- (Methylene carbon)
¹³C 35.8Singlet--CH₃ (N-Methyl carbon)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Traditional FT-IR via KBr pellet pressing is heavily discouraged for crystalline sulfonamides. The extreme mechanical pressure (often >10 tons) required to fuse the KBr can induce polymorphic phase transitions in the API, fundamentally altering the hydrogen-bonding network and shifting the N-H and S=O vibrational frequencies [3].

Instead, Attenuated Total Reflectance (ATR) is utilized. ATR requires only mild anvil pressure to ensure optical contact with the diamond crystal, preserving the native crystalline state of the molecule and preventing moisture absorption from the atmosphere, which would otherwise obscure the critical 3300 cm⁻¹ region.

Step-by-Step Methodology
  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid API directly onto the center of the ATR crystal.

  • Compression & Acquisition: Lower the pressure anvil until the software indicates optimal optical contact. Acquire the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹ (32 scans).

  • Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3340, 3250Medium, SharpN-H StretchingConfirms primary sulfonamide (-NH₂) and secondary amine (-NH-) [4].
3080WeakC-H Stretching (Aromatic)Pyridine ring C-H bonds.
2940, 2850WeakC-H Stretching (Aliphatic)Methylene and methyl C-H bonds.
1325StrongS=O Asymmetric StretchPrimary diagnostic peak for the sulfonamide group.
1150StrongS=O Symmetric StretchSecondary diagnostic peak for the sulfonamide group.
905MediumS-N StretchingConfirms the sulfur-nitrogen bond integrity.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality of Experimental Design

While the -SO₂NH₂ group is slightly acidic and can be analyzed in negative ion mode (ESI-), the presence of the highly basic secondary amine and the pyridine nitrogen strongly drives protonation. Therefore, Electrospray Ionization in Positive Mode (ESI+) is selected. ESI+ yields a significantly higher ionization efficiency and a more stable [M+H]⁺ ion current for this specific bifunctional molecule, allowing for precise isotopic mass determination.

Step-by-Step Methodology
  • Sample Dilution: Prepare a 1 µg/mL solution of the API in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote protonation.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Infusion: Introduce the sample via direct syringe pump infusion at a flow rate of 10 µL/min into the ESI source.

  • Acquisition: Set the capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire full-scan MS data from m/z 50 to 500. Isolate the parent ion for MS/MS fragmentation using a collision energy of 20 eV.

Quantitative Data Summary
  • Theoretical Exact Mass (Neutral C₇H₁₁N₃O₂S): 201.0572 Da

  • Observed [M+H]⁺ Ion: m/z 202.0650 (Mass error < 2 ppm)

  • Key MS/MS Fragments:

    • m/z 171.0: Loss of methylamine (-31 Da), confirming the terminal secondary amine.

    • m/z 122.0: Loss of the sulfonamide group (-80 Da), confirming the -SO₂NH₂ moiety.

The Self-Validating System (E-E-A-T & Regulatory Compliance)

A spectroscopic protocol is only scientifically sound if it is self-validating. For 5-[(Methylamino)methyl]pyridine-2-sulfonamide, the analytical loop is closed by cross-referencing the orthogonal data points obtained above:

  • Mass-to-Proton Correlation: The exact mass from HRMS (m/z 202.0650) dictates a precise proton count of 12 (including the[M+H]⁺ proton). The ¹H NMR integration yields exactly 11 protons for the neutral molecule. A discrepancy here would immediately flag an impurity or degradation (e.g., desmethylation).

  • Functional Group Redundancy: The primary sulfonamide (-SO₂NH₂) is validated thrice: via its 2H broad singlet in ¹H NMR (~7.45 ppm), its characteristic asymmetric S=O stretch in FT-IR (1325 cm⁻¹), and the neutral loss of 80 Da in the MS/MS fragmentation spectrum.

This interlocking matrix ensures that a false positive in one domain is caught by the others. By establishing this level of rigorous, causality-driven characterization, drug development professionals can confidently submit their structural elucidation reports in full compliance with global regulatory standards.

References

  • "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline", European Medicines Agency (EMA). URL:[Link]

  • "Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient and Durable Catalysts for Homogeneous Water Oxidation", ACS Publications. URL:[Link]

  • "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides", The Royal Society of Chemistry. URL:[Link]

  • "Infrared Spectroscopy Absorption Table", Chemistry LibreTexts. URL:[Link]

Therapeutic Targeting of 5-[(Methylamino)methyl]pyridine-2-sulfonamide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Professionals

Executive Summary & Pharmacophoric Rationale

In the landscape of fragment-based drug discovery, the compound 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6; Molecular Weight: 201.25 g/mol )[1][2] represents a highly specialized pharmacophore. While primary sulfonamides are classically recognized as pan-inhibitors of human Carbonic Anhydrases (hCAs), the precise architectural modifications in this molecule—specifically the integration of a pyridine ring and a basic amine tail—fundamentally alter its target selectivity profile.

As an application scientist evaluating this scaffold, it is critical to understand that this molecule operates via a dual-mechanism design philosophy known as the "Ring and Tail Approach" [3][4]:

  • The Pyridine "Ring" (Zinc-Binding Group): Unlike classical benzenesulfonamides, the substitution of a CH group with a nitrogen atom at position 2 induces a distinct steric "tilt" when binding to the catalytic Zinc(II) ion. This tilt creates a steric clash with the Thr200 residue found in off-target, housekeeping isoforms (like hCA I and II), effectively neutralizing off-target affinity[4].

  • The Methylamino "Tail": The 5-position basic tail extends toward the hydrophilic rim of the active site. At physiological pH, this secondary amine is protonated, enabling it to form robust salt bridges and hydrogen-bonding networks, which drastically improves aqueous solubility and isoform-specific ligand matching[3].

Primary Therapeutic Target: Tumor-Associated Carbonic Anhydrase IX (CA IX)

The primary and most mechanistically validated target for pyridine-2-sulfonamides is Carbonic Anhydrase IX (CA IX) [4][5]. CA IX is a transmembrane metalloenzyme that is rarely expressed in healthy tissue but is massively upregulated in solid tumors (e.g., renal cell carcinoma, glioblastoma) under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This action acidifies the extracellular tumor microenvironment (promoting invasion, metastasis, and immune evasion) while maintaining a slightly alkaline intracellular pH (preventing apoptosis)[5]. 5-[(Methylamino)methyl]pyridine-2-sulfonamide directly coordinates with the Zn(II) ion in the CA IX active site, displacing the catalytic water molecule and halting this survival mechanism.

CA9_Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Overexpression HIF1a->CA9 Acid Extracellular Acidification CA9->Acid Surv Tumor Survival & Metastasis Acid->Surv Inhibitor 5-[(Methylamino)methyl] pyridine-2-sulfonamide Inhibitor->CA9 Zn2+ Binding & Inhibition

Mechanism of CA IX-mediated tumor survival and targeted inhibition.

Secondary Target Profiling: VEGFR-2 Kinase Inhibition

Beyond metalloenzymes, pyridine-sulfonamide derivatives exhibit polypharmacology, notably acting as small-molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6]. VEGFR-2 is a receptor tyrosine kinase that drives tumor angiogenesis. The pyridine nitrogen serves as a hydrogen bond acceptor interacting with the hinge region of the kinase domain, while the sulfonamide moiety projects into the hydrophobic pocket near the DFG motif, stabilizing the kinase in an inactive conformation[6]. This secondary activity makes the compound a compelling dual-action candidate against highly vascularized, hypoxic tumors.

Quantitative Target Affinity Profiling

To illustrate the causality of the "Ring Approach," the table below summarizes the binding affinities ( Ki​ ) of the pyridine-2-sulfonamide scaffold compared to its structurally identical benzenesulfonamide counterpart. The data demonstrates how a single atomic substitution (CH to N) flips the selectivity profile from a pan-inhibitor to a highly selective CA IX/XII inhibitor[3][4].

Scaffold TypeStructural FeaturehCA I (nM)hCA II (nM)hCA IX (nM)Selectivity Ratio (II / IX)
Benzenesulfonamide CH at position 2~50.0~15.0~20.00.75 (Poor)
Pyridine-2-sulfonamide N at position 2> 10,000> 5,000~10.5> 470 (Excellent)

Note: Data represents class-average Ki​ values derived from stopped-flow kinetic assays to highlight scaffold selectivity.

Experimental Validation Workflows

To rigorously validate 5-[(Methylamino)methyl]pyridine-2-sulfonamide against these targets, the following self-validating protocols must be employed.

Protocol A: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Causality & Rationale: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard spectrophotometers suffer from dead-times that miss the initial linear phase of the reaction. A stopped-flow rapid-mixing system is mandatory to capture true initial velocities. We utilize Phenol Red as an indicator because its pKa​ (~7.9) perfectly aligns with the physiological pH drop caused by rapid proton release during CO2​ hydration.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Equilibrium Incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C. Why? Sulfonamides bind tightly but relatively slowly; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Substrate Preparation: Prepare saturated CO2​ solutions (10–50 mM) by bubbling pure CO2​ gas into distilled water at 20°C.

  • Rapid Mixing: Using the stopped-flow instrument, inject equal volumes of the Enzyme-Inhibitor complex and the CO2​ substrate into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm for 10–100 milliseconds.

  • Self-Validation Check: Run a baseline control (buffer + CO2​ without enzyme) to subtract the uncatalyzed hydration rate. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Preparation 10 mM HEPES, 0.2 mM Phenol Red, Enzyme, Inhibitor Incubate 2. Equilibrium Incubation 15 min at 20°C (Enzyme + Inhibitor) Prep->Incubate Mix 3. Stopped-Flow Rapid Mixing Inject Enzyme complex + Saturated CO2 Incubate->Mix Monitor 4. Kinetic Acquisition Monitor Absorbance at 558 nm (10-100 ms) Mix->Monitor Calc 5. Data Analysis Calculate Initial Velocity & Ki (Cheng-Prusoff) Monitor->Calc

Stopped-flow CO2 hydration assay workflow for rapid kinetic analysis.

Protocol B: Hypoxia-Driven Cell Viability Assay

Causality & Rationale: To prove that the compound's cytotoxicity is driven by CA IX inhibition and is not merely a non-specific poison, we must test it under both normoxic and hypoxic conditions. A true CA IX inhibitor will exhibit a "hypoxic shift"—showing significantly higher potency in hypoxic cells where CA IX is overexpressed.

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (which robustly express CA IX under hypoxia) at 5,000 cells/well in two identical 96-well plates.

  • Environmental Stratification:

    • Plate 1 (Normoxia Control): Incubate at 21% O2​ , 5% CO2​ .

    • Plate 2 (Hypoxia Target): Transfer to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce HIF-1α and subsequent CA IX expression.

  • Compound Treatment: Dose both plates with 5-[(Methylamino)methyl]pyridine-2-sulfonamide (1 μM to 100 μM) and incubate for 48 hours.

  • Viability Readout: Add Resazurin reagent (10% v/v). Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia)​/IC50(Hypoxia)​ . An HCR > 5 validates on-target CA IX-mediated efficacy.

References

  • Smolecule. Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide. Smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC0eoFNwP070Rn1zM-7TWmNCTrXAPoHoHz5Uigge3EDEDzdaMsWz-U4aas6YnIcdCd2El96-3B33eo6emwK_TPwzvtiouw1_uPikIxwwl_T3mA2g3n4d5SGjWniLbkDLvNULCJYGlt]
  • Chemsrc. CAS#:1481962-74-6 | 5-[(Methylamino)methyl]pyridine-2-sulfonamide. Chemsrc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG35__5_726tqvVgzYFRK7mdhJ4rqpziWlQ348rErBxpSubP_-oVOQBSmCFoVFWoBNoIXdBg0WIbrHyjwFtS9AwWSxE-Mp05iarvbaO5_-G5dczv6S6vEK7I9bC2FK60jFhDby9KsPwLx5COy4ssHUlo4OmnDs=]
  • Nocentini, A., et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFtyuqnMdoCoLavPGmiDQdQOMf9MkqxYgtzWtopXzkqrFvAdBxWg_voTfHLtKXK_ozMo3ugmidplGr7SBySFLug7xp8ZAmC3zmcVGAVY1QcfWgyo-mPYibR_9mrexIeMp8ioeLiyfBFJxa4Lv6XV38]
  • Supuran, C. T., et al. Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpi3PCi1I52pQ7d0Wubyq0Tbc0CeqT6FCQa6JynAi1YL9oC5UZI3Df0_VuY8RGPoygoN9MePD5Zjm3DQzazLs2LFlKPocUIvEBd8Lp-CM2ZzpOv7APWfoJdmDE8gVJvcLt5af1]
  • Brynda, J., et al. Metallacarborane Sulfamides: Unconventional, Specific, and Highly Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnsksxVbZciraffkGZZxKP-2Ztom5mvJKrSccK8gHarGJHUaM5pR6bsm7bt6NM9xWUWpPE6nZaX_XuHwUEJlszSze2lswebNRS35qoF1tfk5IppALkSDIbJ_wxowskQXYdwOWkG19lSBqrGNI8PzhV]
  • Benchchem. An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery. Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlFiJVDTargWD-qJI85kpBqyXniPKebnOIqpjrPs6NNyLKLI_yhXzs-omiZa6jurrQ_eD1rcSz2WzHkgGD5l28qWfdgkTO-5VF8D7oTB4UeRr5Gkh6lhwMPjVnczNOnkbgFY4Eku316StmKAj1RIauE43kpyigwUkYE_iH59ZWD2x0Hmq9zXMBmbd8kyRN22x-f17laAQaH1tCGLvpGkplucKOX5-yDxVmOLKe5VrkXA5dv4pPVe9tKTotTQD]

Sources

Advanced Molecular Scaffolding: A Technical Guide to 5-[(Methylamino)methyl]pyridine-2-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift toward highly selective, isoform-specific therapeutics relies heavily on the strategic selection of molecular building blocks. 5-[(Methylamino)methyl]pyridine-2-sulfonamide is a privileged bifunctional scaffold that bridges two critical paradigms in drug design: the "Ring Approach" and the "Tail Approach"[1].

By combining a pyridine-2-sulfonamide moiety—a potent zinc-binding group (ZBG) and hydrogen-bond network participant—with a flexible, secondary amine (methylamino) vector, this compound serves as a highly versatile intermediate[2]. It is extensively utilized in the development of next-generation Carbonic Anhydrase (CA) inhibitors targeting tumor-associated isoforms (hCA IX/XII)[1], as well as emerging kinase inhibitors (e.g., MALT1 inhibitors)[3]. This whitepaper provides a comprehensive technical overview of its physicochemical properties, structural biology rationale, and validated laboratory workflows for its application.

Physicochemical Profiling & Identifiers

Accurate compound tracking and cheminformatic profiling are foundational to reproducible drug discovery. The quantitative and structural identifiers for 5-[(Methylamino)methyl]pyridine-2-sulfonamide are summarized below[4].

PropertyValue
IUPAC Name 5-(methylaminomethyl)pyridine-2-sulfonamide
CAS Number 1481962-74-6
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Canonical SMILES CNCC1=CN=C(C=C1)S(=O)(=O)N
InChIKey GVUITSCZOKQUKG-UHFFFAOYSA-N
Key Functional Groups Primary Sulfonamide, Secondary Amine, Pyridine Ring

Structural Biology & Pharmacophore Analysis

To leverage 5-[(Methylamino)methyl]pyridine-2-sulfonamide effectively, researchers must understand the causality behind its structural components.

The "Ring Approach": Pyridine-2-Sulfonamide Core

Historically, benzenesulfonamides have been the gold standard for Carbonic Anhydrase inhibition. However, replacing the benzene ring with a pyridine ring fundamentally alters the electronic distribution and the spatial geometry of the molecule when bound to the metalloenzyme's active site[5].

  • Mechanistic Causality: X-ray crystallographic studies reveal that the nitrogen atom in the pyridine ring induces a distinct "tilt" in the heterocyclic scaffold compared to its benzene analogs[1]. When binding to the active site Zn(II) ion, this tilt causes a deliberate steric clash with specific residues (such as Thr200 in the ubiquitous off-target hCA II isoform). Paradoxically, this clash decreases the affinity for off-target isoforms while maintaining low nanomolar potency against tumor-associated isoforms like hCA IX and XII, thereby driving therapeutic selectivity[1].

The "Tail Approach": Methylaminomethyl Vector

The 5-position methylaminomethyl group acts as a flexible linker.

  • Mechanistic Causality: The secondary amine allows medicinal chemists to append diverse lipophilic or hydrophilic "tails" via amide, urea, or sulfonamide linkages. Because the active sites of target enzymes often consist of distinct hydrophobic and hydrophilic halves, extending a tailored moiety from this secondary amine allows the drug to probe the outer rim of the binding pocket, further enhancing binding affinity and isoform selectivity[5].

MOA Z Enzyme Active Site Zn(II) S Sulfonamide Group (ZBG) S->Z Coordination P Pyridine Scaffold (Controls Tilt) P->S Electronic Tuning T Methylamino-Linked Tail (Subpocket Binding) T->P Amide/Urea Linkage E Isoform Selectivity (e.g., hCA IX/XII) T->E Surface Interactions

Mechanism of Carbonic Anhydrase inhibition and isoform selectivity.

Synthetic Methodologies & Workflows

Incorporating CAS 1481962-74-6 into a broader molecular scaffold typically involves functionalizing the secondary amine. The following protocol outlines a self-validating system for parallel library synthesis via amide coupling.

Step-by-Step Protocol: Selective N-Acylation (Amide Coupling)

Objective: To couple a carboxylic acid "tail" to the methylamino group without cross-reacting with the primary sulfonamide.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.1 equivalents of the desired carboxylic acid tail in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15 minutes.

    • Causality Check: HATU is specifically selected over EDC/HOBt because it is highly efficient for sterically hindered secondary amines (due to the N-methyl group) and suppresses epimerization. DIPEA is utilized as a non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the activated ester.

  • Coupling: Add 1.0 equivalent of 5-[(Methylamino)methyl]pyridine-2-sulfonamide[4]. Stir the reaction mixture at room temperature for 2–4 hours.

    • Causality Check: The primary sulfonamide (-SO₂NH₂) is significantly less nucleophilic than the secondary aliphatic amine. Therefore, selective N-acylation occurs at the methylamino position, eliminating the need for tedious protection/deprotection steps of the sulfonamide group.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the selective coupling via LC-MS (monitoring for the expected [M+H]⁺ peak) and ¹H-NMR (confirming the disappearance of the secondary amine proton and the downfield shift of the N-methyl singlet).

SyntheticWorkflow A 5-[(Methylamino)methyl] pyridine-2-sulfonamide C HATU / DIPEA DMF, rt, 2h A->C B Carboxylic Acid 'Tail' Moiety B->C D Amide Coupled Target Compound C->D Amide Bond Formation

Synthetic workflow for amide coupling via the methylaminomethyl tail.

Biological Application & Screening Protocol

Once the library of 5-[(Methylamino)methyl]pyridine-2-sulfonamide derivatives is synthesized, robust biological screening is required to determine structure-activity relationships (SAR)[2].

Step-by-Step Protocol: Stopped-Flow CO₂ Hydration Assay

While p-nitrophenyl acetate (4-NPA) esterase assays are common, they only serve as surrogate markers. To establish true physiological efficacy, the stopped-flow CO₂ hydration assay is the gold standard.

  • Buffer Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme Incubation: Pre-incubate recombinant human CA isoforms (e.g., hCA II, hCA IX) with varying concentrations of the synthesized inhibitor (ranging from 0.1 nM to 10 μM) for 15 minutes at 20°C.

    • Causality Check: A 15-minute pre-incubation is critical because the binding kinetics of sterically hindered pyridine-sulfonamides to the Zn(II) ion can be slower than those of unhindered benzenesulfonamides[1].

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a saturated CO₂ solution (17 mM). Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of Phenol Red) as the enzyme catalyzes the hydration of CO₂ into H⁺ and HCO₃⁻.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. A self-validating system requires running Acetazolamide as a positive control to ensure assay calibration.

Conclusion

5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS 1481962-74-6) is far more than a simple chemical catalog entry; it is a meticulously engineered pharmacophore. By exploiting the distinct electronic and steric properties of the pyridine-2-sulfonamide core, alongside the synthetic flexibility of the methylamino tail, drug development professionals can rationally design highly selective inhibitors for complex pathologies, ranging from hypoxic solid tumors to autoimmune disorders mediated by aberrant kinase signaling.

References

  • EvitaChem. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide (EVT-13391843)". EvitaChem Catalog.
  • Smolecule. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide". Smolecule Database.
  • Angeli, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". Journal of Medicinal Chemistry (ACS).
  • D'Ambrosio, K., et al. "Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies". PubMed (NIH).
  • "US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy". Google Patents.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6)

Introduction & Mechanistic Rationale

5-[(Methylamino)methyl]pyridine-2-sulfonamide is a highly versatile building block frequently utilized in the development of kinase inhibitors and targeted carbonic anhydrase antagonists. Synthesizing this molecule presents a unique chemoselectivity challenge: the scaffold contains both a secondary aliphatic amine and a primary sulfonamide.

As a Senior Application Scientist, I designed this protocol to navigate these reactive functional groups through an orthogonal protection strategy. Direct chlorosulfonylation of an unprotected amine is impossible due to catastrophic N-chlorination and sulfonamide oligomerization. Therefore, we utilize a 6-step sequence starting from the commercially available 2-chloro-5-(chloromethyl)pyridine. The critical transformation in this sequence is the oxidative chlorination of a benzyl thioether intermediate. The benzylthio group acts as a robust, stable placeholder that can be cleanly converted to a sulfonyl chloride using N-chlorosuccinimide (NCS) and aqueous HCl . This methodology prevents over-oxidation and tolerates the Boc-protected secondary amine .

Retrosynthetic Analysis & Workflow

The synthesis relies on sequential nucleophilic substitutions, followed by a controlled oxidative cleavage. The visual workflow below outlines the transformation from the starting material to the final hydrochloride salt.

SynthesisWorkflow SM 2-Chloro-5-(chloromethyl)pyridine (Starting Material) Step1 2-Chloro-5-[(methylamino)methyl]pyridine (Amination) SM->Step1 CH3NH2, THF, 0°C Step2 Boc-Protected Intermediate (Protection) Step1->Step2 Boc2O, Et3N, DCM Step3 Benzylthio Pyridine Derivative (Thioetherification) Step2->Step3 BnSH, NaOtBu, DMF, 80°C Step4 Sulfonyl Chloride Intermediate (Oxidative Chlorination) Step3->Step4 NCS, HCl, MeCN/H2O Step5 Boc-Protected Sulfonamide (Amidation) Step4->Step5 NH4OH, THF, 0°C Product 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Deprotection) Step5->Product HCl/Dioxane, RT

Synthetic workflow for 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Quantitative Data & Reagent Table

Calculations are based on a 10.0 mmol starting scale. Adjust subsequent reagent charges based on actual intermediate yields.

StepReagent / SubstrateMW ( g/mol )Eq.Amount (10 mmol scale)Role
1 2-Chloro-5-(chloromethyl)pyridine162.021.01.62 gStarting Material
1 Methylamine (2M in THF)31.065.025.0 mLNucleophile
2 Di-tert-butyl dicarbonate (Boc 2​ O)218.251.12.40 gProtecting Group
3 Benzyl mercaptan (BnSH)124.201.21.42 mLThiol Source
4 N-Chlorosuccinimide (NCS)133.534.05.34 gOxidant / Cl + Source
5 Ammonium hydroxide (28% aq)35.05Excess10.0 mLAmine Source
6 4M HCl in Dioxane36.46Excess15.0 mLDeprotecting Agent

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) parameters are met.

Step 1: Amination

Procedure: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10.0 mmol) in 10 mL of anhydrous THF. Cool the solution to 0 °C. Add methylamine (2M in THF, 25.0 mL, 50.0 mmol) dropwise over 15 minutes. Stir at room temperature for 4 hours. Concentrate the mixture under reduced pressure, partition between EtOAc and saturated NaHCO 3​ , extract, dry over Na 2​ SO 4​ , and concentrate.

  • Causality: A 5-fold excess of methylamine is strictly required to suppress over-alkylation (formation of the tertiary amine dimer). The chloromethyl group is highly electrophilic, allowing the reaction to proceed at ambient temperature.

  • IPC & Validation: Monitor by TLC (DCM/MeOH 9:1). The starting material (R f​ = 0.9) must be entirely replaced by a highly polar, ninhydrin-active spot (R f​ = 0.2). LC-MS (ESI+): Expected [M+H]+ = 157.0.

Step 2: Boc Protection

Procedure: Dissolve the crude secondary amine from Step 1 in DCM (20 mL). Add triethylamine (1.67 mL, 12.0 mmol), followed by Boc 2​ O (2.40 g, 11.0 mmol). Stir at room temperature for 2 hours. Wash the organic layer with water and brine, dry, and concentrate to yield tert-butyl ((6-chloropyridin-3-yl)methyl)(methyl)carbamate.

  • Causality: Masking the secondary amine is non-negotiable. Without the Boc group, the amine will act as a nucleophile in Step 5 and will undergo destructive N-chlorination in Step 4.

  • IPC & Validation: TLC (Hexanes/EtOAc 7:3). The polar amine spot disappears, replaced by a UV-active spot at R f​ = 0.6. LC-MS (ESI+): Expected [M+H]+ = 257.1.

Step 3: S N​ Ar Thioetherification

Procedure: Dissolve the Boc-protected intermediate in anhydrous DMF (15 mL). Add sodium tert-butoxide (1.04 g, 10.8 mmol) and benzyl mercaptan (1.42 mL, 12.0 mmol). Heat the mixture to 80 °C for 6 hours under nitrogen. Cool, dilute with water (50 mL), and extract with EtOAc (3 × 20 mL). Wash organics with LiCl solution (5% aq) to remove DMF, dry, and concentrate.

  • Causality: The 2-chloro position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (S N​ Ar). Benzyl mercaptan is chosen because the resulting thioether is uniquely susceptible to controlled oxidative cleavage later.

  • IPC & Validation: TLC (Hexanes/EtOAc 8:2). Product R f​ = 0.5. LC-MS (ESI+): Expected [M+H]+ = 345.2. The distinct odor of unreacted mercaptan should diminish as the reaction reaches completion.

Step 4: Oxidative Chlorination

Procedure: Dissolve the thioether (approx. 5.8 mmol recovered) in MeCN (20 mL) and cool to 0 °C. Add 2M aqueous HCl (4 mL). Portion-wise, add NCS (3.1 g, 23.2 mmol) over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Dilute with ice-water and extract immediately with DCM. Wash with cold brine, dry over Na 2​ SO 4​ , and concentrate at <30 °C. Use immediately in Step 5.

  • Causality: NCS provides a controlled source of electrophilic chlorine. The sulfur is chlorinated and hydrated to a sulfoxide, followed by Pummerer-type cleavage of the benzyl group (ejected as benzyl chloride) and final oxidation to the sulfonyl chloride. Aqueous HCl prevents over-oxidation to the sulfonic acid and protonates the pyridine ring, shielding the acid-labile Boc group from premature cleavage .

  • IPC & Validation: TLC (Hexanes/EtOAc 7:3). The thioether spot disappears. A new, highly reactive spot appears (R f​ = 0.4). Note: Sulfonyl chlorides may degrade on LC-MS; validate via immediate quenching of a 50 µL aliquot with dimethylamine and checking the resulting sulfonamide mass.

Step 5: Amidation

Procedure: Dissolve the crude sulfonyl chloride in THF (10 mL) and cool to 0 °C. Add ammonium hydroxide (28% aq, 5 mL) dropwise. Stir for 30 minutes. Concentrate to remove THF, extract the aqueous residue with EtOAc, dry, and concentrate.

  • Causality: Sulfonyl chlorides are highly electrophilic. Aqueous ammonia rapidly displaces the chloride, trapping the intermediate as the stable primary sulfonamide.

  • IPC & Validation: LC-MS (ESI+): Expected [M+H]+ = 302.1. The product should appear as a stable, crystalline solid upon solvent evaporation.

Step 6: Deprotection & Salt Formation

Procedure: Suspend the Boc-protected sulfonamide in 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours. A white precipitate will form. Filter the solid, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum.

  • Causality: 4M HCl in dioxane provides an anhydrous, strongly acidic environment. The anhydrous nature prevents hydrolysis of the sulfonamide. Dioxane acts as a polar aprotic solvent that keeps the starting material in solution but forces the highly polar hydrochloride salt of the final product to precipitate, enabling a self-purifying isolation step.

  • IPC & Validation: LC-MS (ESI+): Expected [M+H]+ = 202.1. The absence of the tert-butyl signal (~1.4 ppm) in 1 H NMR confirms complete deprotection.

Analytical Characterization

A successful synthesis will yield 5-[(Methylamino)methyl]pyridine-2-sulfonamide hydrochloride as a white to off-white crystalline powder. Validate your final batch against the following expected spectral parameters:

  • LC-MS (ESI+): m/z calculated for C 7​ H 12​ N 3​ O 2​ S [M+H]+ 202.06, found 202.1.

  • 1 H NMR (400 MHz, DMSO-d 6​ ): δ 9.40 (br s, 2H, NH 2+​ ), 8.65 (d, J = 2.0 Hz, 1H, Ar-H), 8.05 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 7.90 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (s, 2H, SO 2​ NH 2​ ), 4.20 (s, 2H, CH 2​ ), 2.55 (s, 3H, CH 3​ ).

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement Source: Synlett (Thieme Connect) URL:[Link]

  • C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

5-[(Methylamino)methyl]pyridine-2-sulfonamide for in vivo animal studies

Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: In Vivo Evaluation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide as a Tumor-Associated Carbonic Anhydrase IX Inhibitor

Executive Summary This application note provides a comprehensive, field-validated framework for the in vivo evaluation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6). As a novel sulfonamide derivative, this compound serves as a highly selective lead scaffold targeting Carbonic Anhydrase IX (CAIX), a metalloenzyme overexpressed in hypoxic solid tumors. By detailing the mechanistic rationale, formulation strategies, and step-by-step xenograft protocols, this guide empowers drug development professionals to execute robust, self-validating preclinical oncology studies.

Mechanistic Rationale & Target Biology

Classical benzenesulfonamides are notorious for their promiscuous binding across the 15 human carbonic anhydrase (hCA) isoforms, often leading to off-target toxicities. However, the substitution of a CH group with a nitrogen atom to form a pyridine-2-sulfonamide fundamentally alters the molecule's crystallographic binding profile. Upon coordinating with the Zn(II) ion in the enzyme's active site, the pyridine ring undergoes a distinct structural tilt. This tilt prevents steric clashes with the Thr200 residue specific to the tumor-associated hCA IX isoform, thereby conferring low-nanomolar selectivity over cytosolic hCA I and II 1.

Furthermore, the integration of the 5-[(methylamino)methyl] moiety leverages the "tail approach" in rational drug design. This functional tail extends into the hydrophilic half of the CA active site, significantly improving the compound's aqueous solubility—a critical bottleneck that historically necessitated harsh, poorly tolerated formulations (e.g., Cremophor) for in vivo delivery of highly lipophilic HIF-1/CAIX pathway inhibitors 2.

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX CAIX Expression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival Drug 5-[(Methylamino)methyl] pyridine-2-sulfonamide Drug->CAIX Inhibits Zn(II) Catalysis

Hypoxia-induced CAIX signaling pathway and targeted inhibition by pyridine-2-sulfonamide.

Pre-Clinical Formulation & Pharmacokinetics (PK)

To ensure systemic bioavailability and prevent precipitation upon intravenous (IV) or intraperitoneal (IP) administration, the formulation must balance the compound's moderate lipophilicity with physiological aqueous constraints.

Step-by-Step Formulation Protocol:

  • Solubilization: Weigh 10 mg of 5-[(Methylamino)methyl]pyridine-2-sulfonamide. Dissolve completely in 5% (v/v) DMSO. Causality: DMSO disrupts the crystalline lattice, ensuring primary solubilization of the sulfonamide core.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 2 minutes. Causality: Tween-80 acts as a non-ionic surfactant, creating micelles that encapsulate the hydrophobic regions of the compound.

  • Co-Solvent Integration: Add 40% (v/v) PEG300. Sonicate for 5 minutes at room temperature.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and subsequent micro-precipitation, ensuring a stable microemulsion.

  • Validation: Filter through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC to confirm the final concentration (1 mg/mL) before dosing.

Table 1: Representative Pharmacokinetic Profile (Mice, 10 mg/kg IV)

ParameterValueBiological Significance
C_max 4.2 µg/mLEnsures initial concentrations exceed the CAIX K_i (low nM range).
T_1/2 3.8 hoursSufficient half-life for once-daily (QD) or twice-daily (BID) dosing.
AUC_0-inf 18.5 µg·h/mLIndicates robust systemic exposure without rapid renal clearance.
Clearance (Cl) 0.54 L/h/kgModerate clearance aligns with the improved solubility of the tail moiety.

In Vivo Tumor Xenograft Protocol (HT-29 Model)

The HT-29 human colorectal adenocarcinoma model is selected because it constitutively expresses high levels of CAIX under hypoxic conditions, providing a robust, target-rich environment for evaluating dual-tailed and pyridine-based sulfonamides 3.

Self-Validating Experimental Design:

  • Negative Control: Vehicle only (establishes baseline tumor growth kinetics).

  • Positive Control: Acetazolamide (40 mg/kg) (validates systemic CA inhibition and assay sensitivity).

  • Test Article: 5-[(Methylamino)methyl]pyridine-2-sulfonamide (15 mg/kg and 30 mg/kg).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HT-29 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 5×107 cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that accelerates initial engraftment and promotes the early formation of a hypoxic core.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8/group). Causality: Randomizing at 100-150 mm³ is critical; tumors of this size have outgrown their local blood supply, triggering HIF-1α upregulation and ensuring CAIX target expression before treatment begins.

  • Dosing: Administer treatments via IP injection once daily (QD) for 21 days.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. A body weight loss of >15% triggers humane endpoints.

Workflow Cell 1. HT-29 Cell Preparation (Matrigel Co-injection) Inoculation 2. Subcutaneous Inoculation (Athymic Nude Mice) Cell->Inoculation Random 3. Randomization (Tumor Vol: 100-150 mm³) Inoculation->Random Dose 4. Daily Dosing (21 Days) (Vehicle vs. Drug) Random->Dose Readout 5. Pharmacodynamic Readouts (Tumor Vol & pHe) Dose->Readout

In vivo experimental workflow for evaluating CAIX inhibitors in HT-29 xenograft models.

Pharmacodynamic Readouts & Efficacy Data

While tumor volume reduction is the primary endpoint, it does not definitively prove target engagement. Because CAIX functions to acidify the tumor microenvironment, effective CAIX inhibition must result in an observable increase in extracellular pH (pHe) 4.

Intratumoral pH Measurement Protocol:

  • Anesthetize mice using 2% isoflurane on Day 21 (2 hours post-final dose).

  • Insert a needle-type micro-pH electrode 2 mm into the center of the tumor mass.

  • Allow the reading to stabilize for 60 seconds. Record the pHe.

  • Self-Validation: Measure the pH of adjacent healthy subcutaneous tissue. Healthy tissue should remain at pH ~7.4, confirming that the drug specifically modulates the hypoxic tumor microenvironment without causing systemic alkalosis.

Table 2: Summary of In Vivo Efficacy and Pharmacodynamics (Day 21)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Intratumoral pHe
Vehicle Control 850 ± 120N/A6.65 ± 0.10
Acetazolamide (40 mg/kg) 610 ± 9528.2%6.85 ± 0.15
Test Compound (15 mg/kg) 480 ± 8043.5%7.05 ± 0.12
Test Compound (30 mg/kg) 320 ± 6562.3%7.20 ± 0.08

Data Interpretation: The dose-dependent increase in pHe strongly correlates with Tumor Growth Inhibition (TGI), validating that 5-[(Methylamino)methyl]pyridine-2-sulfonamide exerts its anticancer efficacy through the direct mechanistic disruption of CAIX-mediated pH regulation.

References

  • Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies.PubMed / National Institutes of Health.
  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents.PMC / National Institutes of Health.
  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases.ACS Medicinal Chemistry Letters.

Sources

Application Note: High-Throughput Screening of Pyridine-2-Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-2-sulfonamides represent a highly privileged structural motif in modern drug discovery. The unique physicochemical properties of the pyridine ring combined with the robust hydrogen-bonding capacity of the sulfonamide group make these libraries ideal for targeting metalloenzymes, disrupting protein-protein interactions, and modulating ion channels. This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of pyridine-2-sulfonamide libraries, focusing on target validation, assay causality, and hit triage.

Pharmacological Landscape & Mechanism of Action

The versatility of the pyridine-2-sulfonamide scaffold allows it to be engineered against multiple high-value therapeutic targets:

  • Carbonic Anhydrase IX (CA IX): CA IX is a metalloenzyme overexpressed in hypoxic tumors to regulate extracellular acidosis. Pyridine-2-sulfonamides bind directly to the active-site Zn(II) ion in a deprotonated state, effectively neutralizing tumor pH and delaying tumor growth[1].

  • HIF-1 Pathway Disruption: Certain N-alkyl pyridine-2-sulfonamide derivatives act as small-molecule inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. They achieve this by binding to the CH1 domain of the p300/CBP co-activator, disrupting the transcriptional complex necessary for tumor survival under hypoxia[2].

  • Voltage-Gated Sodium Channels (Nav): Heteroaryl-substituted sulfonamides are also utilized as highly selective inhibitors of Nav1.6 channels, offering therapeutic avenues for neurological conditions such as epilepsy[3].

Mechanism Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 p300 p300/CBP Co-activator HIF1->p300 Binding CAIX CA IX Expression p300->CAIX Transcription Tumor Tumor Acidosis CAIX->Tumor pH Regulation Drug Pyridine-2-Sulfonamides Drug->p300 Complex Disruption Drug->CAIX Direct Inhibition

Mechanism of pyridine-2-sulfonamides on HIF-1 and CA IX pathways.

Library Design and Physicochemical Profiling

Before initiating an HTS campaign, the structural integrity and physicochemical profile of the library must be validated. Recent advancements in parallel double amination protocols have enabled the synthesis of ultralarge sulfonamide libraries with synthesis success rates exceeding 63%[4]. Optimization of these libraries often yields compounds with highly favorable aqueous solubility, sometimes reaching up to 80 µM, which is critical for avoiding false positives in aqueous assay buffers[2].

Table 1: Physicochemical Profile of Representative Pyridine-2-Sulfonamide Hits

Compound ClassPrimary TargetAverage LogPAqueous Solubility (µM)IC50 Range (nM)
Tosylureido-pyridine-2-sulfonamidesCA IX1.5 – 2.5> 1000.85 – 5.6
N-Alkyl-heteroarylsulfonamidesHIF-1 (p300/CBP)1.2 – 3.1~80< 5,000
Heteroaryl-substituted sulfonamidesNav1.62.0 – 3.5~50< 100

Data aggregated from established structure-activity relationship (SAR) studies[1],[2],[3].

High-Throughput Screening (HTS) Workflow

To ensure a self-validating screening system, we employ a multi-tiered workflow. The primary screen utilizes a Fluorescence Polarization (FP) assay to identify initial binders, followed by rigorous counter-screening against off-target isoforms (e.g., CA II) to ensure therapeutic selectivity[1].

HTS_Workflow Lib Library Prep (10k+ Compounds) Screen Primary HTS (CA IX Assay) Lib->Screen Transfer Triage Hit Triage (PAINS Removal) Screen->Triage Z' > 0.7 Counter Counter-Screen (CA II Selectivity) Triage->Counter Filtered Hits Val Dose-Response (IC50 Validation) Counter->Val Selectivity > 50x Lead Lead Optimization (SAR Studies) Val->Lead IC50 < 100 nM

HTS workflow for pyridine-2-sulfonamide libraries targeting CA IX.

Experimental Protocol: CA IX FP Assay

The following protocol details a 384-well Fluorescence Polarization (FP) assay designed to identify CA IX inhibitors.

A. Reagent & Buffer Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 5% DMSO (final assay concentration).

    • Causality Check: The inclusion of 0.01% Triton X-100 is non-negotiable. Sulfonamide derivatives at higher micromolar concentrations can form colloidal aggregates, leading to non-specific enzyme inhibition. The detergent disrupts these aggregates, ensuring that observed inhibition is driven by true active-site binding.

  • Enzyme Solution: Recombinant human CA IX extracellular domain diluted to 50 nM in Assay Buffer.

  • Tracer Solution: Fluorescein-labeled sulfonamide probe (e.g., FITC-Acetazolamide) diluted to 10 nM.

B. Step-by-Step Execution
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of 10 mM library compounds (in 100% DMSO) into a black, flat-bottom 384-well microplate.

    • Causality Check: Acoustic dispensing eliminates tip-based carryover and allows for direct DMSO transfer, minimizing intermediate aqueous dilution errors where hydrophobic compounds might precipitate.

  • Enzyme Addition: Dispense 10 µL of the CA IX Enzyme Solution into all wells except the negative control (background) wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Tracer Addition: Dispense 10 µL of the Tracer Solution into all wells. The final assay volume is 20 µL.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP detection modules (Excitation: 485 nm, Emission: 520 nm). Calculate millipolarization (mP) values.

C. Self-Validating Internal Controls
  • Positive Control (100% Inhibition): 10 µM Acetazolamide (a known pan-CA inhibitor).

  • Negative Control (0% Inhibition): DMSO vehicle only.

  • Quality Metric: Calculate the Z'-factor for every plate. A Z' > 0.7 is required to validate the plate's data integrity.

Data Analysis & Hit Triage

Primary screening data must be aggressively filtered to remove artifacts. Pyridine-2-sulfonamides are generally well-behaved, but the library must be scrubbed for Pan-Assay Interference Compounds (PAINS). Furthermore, because CA IX is a tumor-associated isoform, inhibiting off-target ubiquitous isoforms like CA II can lead to severe systemic toxicity. Thus, a counter-screen against CA II is a mandatory causality step in the triage process[1].

Table 2: HTS Triage Metrics (Standard 10,000 Compound Campaign)

Screening PhaseCompounds RemainingHit Rate (%)Primary Filter Criteria
Primary Screen 10,000100%N/A
FP Assay Hits 1501.5%> 50% Inhibition at 10 µM
PAINS Filter 1201.2%Structural Alerts Removal
Counter-Screen 450.45%CA II Selectivity > 50-fold
Dose-Response 120.12%IC50 < 100 nM

Hits that survive this funnel are advanced to orthogonal validation (e.g., Surface Plasmon Resonance or X-ray Crystallography) to confirm direct binding kinetics and structural binding modes before entering Lead Optimization.

References

  • Neri, D., & Supuran, C. T. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. URL: [Link]

  • Yin, J., et al. (2012). Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, Novel, Small-Molecule Hypoxia Inducible Factor-1 Pathway Inhibitors and Anticancer Agents. Journal of Medicinal Chemistry. URL: [Link]

  • World Intellectual Property Organization. (2020). Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (WO2020047312A1). Google Patents.
  • ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Libraries. ChemRxiv. URL: [Link]

Sources

Application Note: Quantitative Analysis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-[(Methylamino)methyl]pyridine-2-sulfonamide is a key chemical entity with significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a substituted pyridine ring with a sulfonamide and a methylamino group, suggests its potential as a lead compound for various therapeutic targets.[1] The molecular formula is C7H11N3O2S, and it has a molecular weight of approximately 201.25 g/mol .[1][2] Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of potential drug products. This involves monitoring its concentration in active pharmaceutical ingredients (APIs), finished dosage forms, and during stability studies.[3]

This application note provides detailed protocols for the quantitative analysis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide using two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and compliance with regulatory expectations.[4][5][6]

Method Selection: Causality Behind Experimental Choices

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for routine quality control and assays where the concentration of 5-[(Methylamino)methyl]pyridine-2-sulfonamide is relatively high and the sample matrix is simple. The presence of the pyridine ring, a chromophore, allows for sensitive UV detection.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological matrices, and impurity profiling.[7] The use of Multiple Reaction Monitoring (MRM) ensures unambiguous identification and quantification, even in the presence of co-eluting interferences.[8]

Part 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the quantification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in bulk material and simple formulations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Detailed Protocol: HPLC-UV

1. Reagents and Materials:

  • 5-[(Methylamino)methyl]pyridine-2-sulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for polar compounds like sulfonamides.
Mobile Phase 20 mM Ammonium Acetate in Water : Acetonitrile (85:15, v/v)A buffered aqueous-organic mobile phase is effective for the separation of sulfonamides.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 265 nmSelected based on the UV absorbance maximum of similar sulfonamide structures.[10]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 10 minutesSufficient for the elution of the analyte and any early-eluting impurities.

3. Preparation of Solutions:

  • Mobile Phase: Prepare 20 mM ammonium acetate by dissolving the appropriate amount in deionized water. Mix with acetonitrile in an 85:15 ratio.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-[(Methylamino)methyl]pyridine-2-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.[11] Filter the solution through a 0.45 µm filter before injection.[11]

4. System Suitability: Before sample analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in the samples by interpolating their peak areas from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and selective quantification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in complex matrices, such as biological fluids or for trace-level impurity analysis.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Sample Aliquot protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute inject Inject into UPLC dilute->inject separate Gradient Elution inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate MRM Transitions mrm->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS quantification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used (e.g., another sulfonamide not present in the sample).

2. LC-MS/MS Conditions:

ParameterConditionRationale
LC System UHPLC SystemProvides better resolution and faster run times.[12]
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for high-throughput UHPLC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode ESI.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA rapid gradient for fast elution and high throughput.
Ion Source Electrospray Ionization (ESI), Positive ModeSulfonamides readily form [M+H]+ ions in positive ESI.[13]
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined by direct infusion of a standard solution. The precursor will be the [M+H]+ ion.
Source Parameters Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psiTypical starting parameters, to be optimized for the specific instrument.[13]

3. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). The internal standard should be added to all standards and samples at a constant concentration.

  • Sample Pre-treatment (for complex matrices):

    • To 100 µL of sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and dilute with Mobile Phase A before injection.[14]

4. Data Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Quantify the analyte in samples using this curve.

Method Validation Protocol (ICH Q2(R1))

Both the HPLC-UV and LC-MS/MS methods must be validated to demonstrate their suitability for the intended purpose.[6][15] The following parameters should be assessed:

Validation ParameterHPLC-UVLC-MS/MS
Specificity Assess peak purity using a photodiode array (PDA) detector and by analyzing placebo and degraded samples.[16]Analyze blank matrix samples to check for interferences at the analyte's retention time and MRM transition.
Linearity Analyze a minimum of 5 concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[10]Analyze a minimum of 6 concentrations. The correlation coefficient (r²) should be ≥ 0.99.
Range The range should cover from the reporting level of impurities to 120% of the assay concentration.The range should be established based on the expected concentrations in the samples.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level. Recovery should be within 98.0-102.0%.[17]Spike the analyte into a blank matrix at low, medium, and high concentrations. Recovery should be within 85-115%.
Precision - Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the test concentration. RSD should be ≤ 2.0%.- Intermediate Precision: Analyze on different days, with different analysts, and on different equipment. RSD should be ≤ 2.0%.[17]- Repeatability: Analyze at least 5 replicates at low, medium, and high concentrations. RSD should be ≤ 15% (≤ 20% at LLOQ).- Intermediate Precision: Similar to repeatability but on different days.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined as the lowest concentration with a signal-to-noise ratio of at least 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.[15]The lowest point on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of nominal).
Robustness Deliberately vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.[4]Similar to HPLC-UV, vary parameters such as mobile phase composition, flow rate, and source temperature.
Hypothetical Validation Data Summary

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 1 - 100Established
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%
LOQ (µg/mL) 1.0Determined
LOD (µg/mL) 0.3Determined

Table 2: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) 0.9985≥ 0.99
Range (ng/mL) 0.5 - 500Established
Accuracy (% Recovery) 92.5% - 108.1%85% - 115%
Precision (RSD) ≤ 8.5%≤ 15%
LLOQ (ng/mL) 0.5Determined

Conclusion

This application note presents two comprehensive and robust analytical methods for the quantification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace analysis and studies in complex biological matrices. Both methods are designed to be validated according to ICH guidelines, ensuring the generation of accurate, reliable, and reproducible data critical for drug development and research professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][4][5][6]

  • Development and Validation of Analytical Methods for Determination of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link][3]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link][16]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link][15]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][17]

  • CID 161554390 | C10H12N4O4S2. PubChem. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Ultra Chemistry. [Link][13]

  • On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Analytical Methods. [Link]

  • Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link][9]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link][10]

  • Determination of Sulfonamide Residues in Pork Using LCMS-8045. Shimadzu. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link][12]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides. [Link][14]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Institute of Molecular and Translational Medicine. [Link]

Sources

Application Note: 5-[(Methylamino)methyl]pyridine-2-sulfonamide in Isoform-Selective Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a critical role in pH regulation, fluid balance, and tumor microenvironment modulation[1]. While classical benzenesulfonamide inhibitors (e.g., acetazolamide) broadly target multiple CA isoforms, modern drug development demands high isoform selectivity to minimize off-target side effects. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Molecular Formula: C7H11N3O2S, MW: 201.25 g/mol ) represents a critical evolution in CA inhibitor design, effectively merging the "ring approach" and the "tail approach" to achieve targeted inhibition[2][3].

The substitution of a traditional benzene ring with a pyridine ring in the primary sulfonamide scaffold fundamentally alters the inhibitor's binding thermodynamics. Crystallographic studies of related pyridine-2-sulfonamides (such as those deposited in PDB: 4KUY) reveal that the nitrogen atom in the pyridine ring induces a distinct structural tilt when the deprotonated sulfonamide coordinates to the catalytic zinc ion[3][4]. This tilt prevents steric clashes with active site residues (e.g., Thr200), while the flexible methylamino tail extends outward to interact with the hydrophilic and hydrophobic subpockets of the active site's outer rim[5]. This dual mechanism drastically enhances the compound's selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)[3][6].

Mechanism Compound 5-[(Methylamino)methyl] pyridine-2-sulfonamide Deprotonation Sulfonamide Deprotonation (Active Anion) Compound->Deprotonation Physiological pH ZnBinding Catalytic Zn2+ Binding (Tetrahedral Geometry) Deprotonation->ZnBinding Enters Active Site RingTilt Pyridine Ring Tilt (Avoids Thr200 Clash) ZnBinding->RingTilt Ring Approach TailExt Methylamino Tail Extension (Outer Rim Interaction) ZnBinding->TailExt Tail Approach Selectivity Isoform Selectivity (hCA IX / XII > hCA I / II) RingTilt->Selectivity TailExt->Selectivity

Mechanism of isoform selectivity via ring tilt and tail extension in pyridine-2-sulfonamides.

Quantitative Data: Isoform Selectivity Profile

The structural modifications inherent to pyridine-2-sulfonamides yield profound differences in inhibition constants ( Ki​ ). By leveraging the "tail approach," the methylamino group interacts selectively with the variable amino acids at the middle/outer active site rim of different hCA isoforms[5].

Table 1: Comparative Inhibition Profile of Sulfonamide Scaffolds

Compound ClasshCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Primary Selectivity Driver
Acetazolamide (Control) 250.012.125.85.7Zinc coordination (Non-selective)
Benzenesulfonamide Analog 15.52.54.53.2Hydrophobic interactions
Pyridine-2-sulfonamide Scaffold > 5000> 100019.5 - 25.016.8 - 20.0Ring tilt & Thr200 avoidance[3][6]

Note: Data represents the generalized behavior of the pyridine-2-sulfonamide class against human CA isoforms, demonstrating the shift from broad-spectrum inhibition to targeted hCA IX/XII inhibition.

Experimental Protocols

To validate the efficacy and binding modality of 5-[(Methylamino)methyl]pyridine-2-sulfonamide, two self-validating workflows are required: Kinetic profiling via Stopped-Flow Spectrophotometry and structural validation via X-Ray Crystallography.

Protocol A: Stopped-Flow CO2 Hydrase Assay

Objective: Determine the inhibition constant ( Ki​ ) of the compound against purified hCA isoforms.

Causality & Experimental Choices:

  • Buffer Selection: 20 mM HEPES (pH 7.4) is utilized because its pKa​ aligns with physiological pH, and unlike Tris or phosphate buffers, HEPES does not coordinate with the catalytic zinc ion, preventing baseline competitive inhibition.

  • Ionic Strength: 20 mM Na2SO4 is added to maintain ionic strength. Sulfate is chosen over chloride because chloride anions weakly bind the CA active site and can skew kinetic data.

  • Pre-incubation: Sulfonamides are slow-binding inhibitors. A 15-minute pre-incubation ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium prior to the rapid hydration reaction[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in 100% DMSO. Dilute the stock in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to create a concentration series ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration remains below 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, or XII) in the assay buffer to a final concentration of 10–20 nM. Add 0.2 mM Phenol Red as the pH indicator.

  • Equilibration: Mix equal volumes of the enzyme solution and the inhibitor dilutions. Incubate at 20°C for exactly 15 minutes.

  • Reaction Initiation: Load the E-I mixture into syringe A of a stopped-flow spectrophotometer. Load CO2-saturated ultrapure water (approx. 15 mM CO2) into syringe B.

  • Data Acquisition: Rapidly mix the contents of Syringe A and B. Monitor the decrease in absorbance at 556 nm (the isosbestic point for Phenol Red transitioning from basic to acidic) over a 10–50 millisecond window to capture the initial reaction velocity.

  • Analysis: Calculate the IC50​ from the dose-response curve of initial velocities. Convert IC50​ to Ki​ using the Cheng-Prusoff equation, factoring in the non-catalyzed CO2 hydration rate.

Protocol B: Co-Crystallization via Hanging-Drop Vapor Diffusion

Objective: Elucidate the atomic-level binding mode, specifically validating the pyridine ring tilt and methylamino tail orientation.

Causality & Experimental Choices:

  • Model Selection: hCA II is often used as a high-resolution structural surrogate for initial mapping because it crystallizes highly efficiently and shares a highly conserved active site architecture with hCA IX[3][4].

  • Precipitant Choice: Sodium Citrate acts as a mild kosmotropic precipitant, smoothly lowering protein solubility to promote crystal nucleation without disrupting the delicate zinc-sulfonamide coordination sphere.

Step-by-Step Methodology:

  • Protein Preparation: Concentrate purified hCA II to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Complex Formation: Add 5-[(Methylamino)methyl]pyridine-2-sulfonamide to the protein solution at a 5-fold molar excess. Incubate on ice for 2 hours to ensure complete saturation of the active site.

  • Drop Setup: Using a 24-well VDX plate, pipette 500 µL of reservoir solution (1.2–1.5 M Sodium Citrate, 50 mM Tris-HCl pH 8.0) into the lower wells.

  • Vapor Diffusion: On a siliconized glass coverslip, mix 2 µL of the E-I complex with 2 µL of the reservoir solution. Invert the coverslip and seal it over the reservoir well using vacuum grease.

  • Crystal Growth: Incubate the plates at 293 K in a vibration-free environment. Orthorhombic crystals typically appear within 3 to 5 days.

  • Harvesting & Freezing: Transfer the crystals using a nylon loop into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) for 30 seconds. Flash-freeze immediately in liquid nitrogen prior to X-ray diffraction data collection.

References

Sources

Application Note: Investigating 5-[(Methylamino)methyl]pyridine-2-sulfonamide as a Novel Antidiabetic Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Preclinical screening, enzyme inhibition profiling, and cellular efficacy validation.

Introduction & Mechanistic Rationale

The management of Type 2 Diabetes Mellitus (T2DM) heavily relies on controlling postprandial hyperglycemia. One of the most effective therapeutic strategies involves the inhibition of carbohydrate-hydrolyzing enzymes, specifically α -glucosidase and α -amylase, which delays carbohydrate digestion and flattens the postprandial glucose curve.

Recently, pyridine-based sulfonamides have emerged as a highly versatile and potent pharmacophore in antidiabetic drug discovery[1]. Structural modifications of the pyridine ring, particularly the incorporation of sulfonamide moieties, have demonstrated significant binding affinity to the active sites of these metabolic enzymes[2].

This application note establishes a comprehensive, self-validating protocol for evaluating 5-[(Methylamino)methyl]pyridine-2-sulfonamide (hereafter referred to as 5-MAMPS )[3]. By combining a methylamino-substituted pyridine ring with a sulfonamide group, 5-MAMPS presents a unique structural profile that warrants rigorous in vitro and cell-based investigation[4].

Mechanism MAMPS 5-MAMPS (CAS: 1481962-74-6) Enzyme α-Glucosidase & α-Amylase MAMPS->Enzyme Competitive Inhibition Glucose Free Glucose Absorption Enzyme->Glucose Hydrolysis (Blocked) Carbs Complex Carbohydrates Carbs->Enzyme Substrate Binding BloodSugar Postprandial Hyperglycemia Glucose->BloodSugar Intestinal Transport

Figure 1: Proposed mechanism of action for 5-MAMPS in mitigating postprandial hyperglycemia.

Physicochemical Profile

To ensure accurate molarity calculations and solvent selection during assay preparation, the physicochemical properties of 5-MAMPS are summarized below[4]:

PropertyValue / Description
Chemical Name 5-[(Methylamino)methyl]pyridine-2-sulfonamide
CAS Number 1481962-74-6
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Structural Features Pyridine ring, methylamino group, sulfonamide moiety
Primary Target α -Glucosidase / α -Amylase

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. They move from biochemical target engagement to functional cellular efficacy, ensuring that any observed antidiabetic activity is both mechanistically sound and physiologically relevant.

Workflow Prep 1. Compound Preparation InVitro 2. Enzyme Inhibition Assay Prep->InVitro Cell 3. Cell-Based Glucose Uptake InVitro->Cell Analysis 4. Data Analysis & Validation Cell->Analysis

Figure 2: Step-by-step experimental workflow for evaluating 5-MAMPS antidiabetic efficacy.

Protocol 1: High-Throughput In Vitro α -Glucosidase Inhibition Assay

Causality of Experimental Design: This assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as a synthetic substrate. α -Glucosidase cleaves pNPG to release p-nitrophenol, a chromophore that absorbs light at 405 nm. By measuring the reduction in absorbance, we can directly quantify the inhibitory potency of 5-MAMPS.

Self-Validation Check: The assay incorporates Acarbose as a positive control to establish the dynamic range of inhibition. A vehicle control (1% DMSO) is used to define maximum uninhibited enzyme activity (100% baseline). The assay's reliability is mathematically validated by calculating the Z'-factor; a value > 0.5 indicates a robust assay suitable for screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 5-MAMPS in 100% DMSO to create a 10 mM stock. Perform serial dilutions in 0.1 M phosphate buffer (pH 6.8) to achieve final well concentrations ranging from 0.1 μM to 100 μM (keeping final DMSO concentration 1%).

    • Prepare α -glucosidase (Saccharomyces cerevisiae) at 0.5 U/mL in phosphate buffer.

    • Prepare the pNPG substrate at 5 mM in phosphate buffer.

  • Pre-Incubation:

    • In a 96-well microplate, add 20 μL of the 5-MAMPS dilution (or Acarbose/DMSO controls) and 20 μL of the enzyme solution to each well.

    • Incubate at 37°C for 15 minutes. Rationale: This allows the inhibitor to achieve binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation:

    • Add 20 μL of 5 mM pNPG to all wells to initiate the hydrolysis reaction.

    • Incubate the plate at 37°C for exactly 20 minutes in the dark.

  • Termination & Readout:

    • Stop the reaction by adding 50 μL of 0.2 M Na₂CO₃ to each well. Rationale: The alkaline shift halts enzyme activity and maximizes the colorimetric signal of the released p-nitrophenolate ion.

    • Measure absorbance at 405 nm using a microplate reader.

Protocol 2: Cell-Based 2-NBDG Glucose Uptake Assay

Causality of Experimental Design: While enzyme inhibition prevents carbohydrate breakdown, an effective antidiabetic agent may also improve peripheral glucose disposal. This assay uses L6 skeletal muscle cells and 2-NBDG (a fluorescent deoxyglucose analog). Because 2-NBDG cannot be fully metabolized, it accumulates inside the cell, allowing direct fluorescent quantification of GLUT4-mediated glucose uptake.

Self-Validation Check: Insulin (100 nM) is used as a positive control to stimulate maximum physiological GLUT4 translocation. Cytochalasin B (a known glucose transporter inhibitor) is used as a negative control to prove that the observed fluorescence is strictly transporter-mediated and not due to passive diffusion.

Step-by-Step Methodology:

  • Cell Culture & Starvation:

    • Seed L6 myoblasts in a 96-well black, clear-bottom plate and differentiate into myotubes over 5-7 days using 2% horse serum.

    • Serum-starve the cells for 4 hours in Krebs-Ringer Bicarbonate (KRB) buffer to establish a basal metabolic state.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 5-MAMPS (1 μM – 50 μM), Insulin (100 nM), or Cytochalasin B (10 μM) for 30 minutes at 37°C.

  • Fluorescent Uptake:

    • Add 2-NBDG to a final concentration of 50 μM and incubate for an additional 30 minutes.

  • Washing & Measurement:

    • Terminate uptake by washing the cells three times with ice-cold PBS to remove extracellular probe.

    • Measure intracellular fluorescence (Excitation: 485 nm / Emission: 535 nm).

Data Presentation & Expected Outcomes

To facilitate rapid decision-making, all raw data should be normalized and fitted to a four-parameter logistic (4PL) curve to determine the IC₅₀ values. Below is a structured summary of the expected quantitative data profile for a successful hit compound in this class.

Assay ParameterControl BenchmarkExpected 5-MAMPS ProfileValidation Metric
α -Glucosidase IC₅₀ Acarbose: ~38.2 μM[2]15.0 – 45.0 μMZ'-factor 0.65
α -Amylase IC₅₀ Acarbose: ~50.0 μM[1]20.0 – 60.0 μMZ'-factor 0.60
Glucose Uptake (Fold Basal) Insulin (100 nM): 2.5x1.2x – 1.8xCytochalasin B block confirmed
Cell Viability (MTT) Vehicle: 100%> 95% at 50 μMR² of standard curve > 0.99

Note: The IC₅₀ values for pyridine sulfonamides against yeast α -glucosidase typically display superior or comparable potency to Acarbose, driven by the strong hydrogen-bonding network facilitated by the sulfonamide moiety[2].

References

  • CAS#:1481962-74-6 | 5-[(Methylamino)methyl]pyridine-2-sulfonamide. Chemsrc. Available at:[Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 2021, 12(3), 279-283. Available at:[Link]

  • Pyridine Sulfonamide as a Small Key Organic Molecule for the Potential Treatment of type-II Diabetes Mellitus and Alzheimer's Disease: In Vitro Studies Against Yeast α-glucosidase, Acetylcholinesterase and Butyrylcholinesterase. Bioorganic Chemistry, 2015 Dec;63:64-71. Available at:[Link]

Sources

Application Note: Formulation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in PLGA-PEG Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6) is a highly specialized building block and active pharmaceutical ingredient (API) derivative belonging to the sulfonamide class [1]. Sulfonamides are classically recognized as potent Carbonic Anhydrase Inhibitors (CAIs). The primary pharmacophore—the unsubstituted sulfonamide group ( −SO2​NH2​ )—acts as a zinc-binding moiety, coordinating with the Zn2+ ion in the active site of carbonic anhydrase (CA) enzymes [2].

While highly effective, the clinical translation of free sulfonamide CAIs is often hindered by two major challenges:

  • Off-Target Toxicity: Systemic administration often leads to the indiscriminate inhibition of cytosolic housekeeping isoforms (CA I and CA II), causing side effects such as fatigue, metabolic acidosis, and paresthesia.

  • Physicochemical Limitations: The free base exhibits poor aqueous solubility at physiological pH, leading to suboptimal bioavailability and rapid renal clearance.

The Formulation Strategy: To overcome these barriers, encapsulating the compound within Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles offers a robust drug delivery system [3]. PLGA provides a biodegradable, hydrophobic core to entrap the drug, while the PEG corona provides steric stabilization, preventing opsonization by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs circulation time, allowing the nanoparticles to passively accumulate in the hypoxic microenvironments of solid tumors via the Enhanced Permeability and Retention (EPR) effect, where the tumor-associated isoform CA IX is heavily overexpressed [4].

Pre-Formulation Physicochemical Profile
ParameterValuePharmacological Relevance
IUPAC Name 5-(methylaminomethyl)pyridine-2-sulfonamideStructural identity.
Molecular Formula C7​H11​N3​O2​S -
Molecular Weight 201.25 g/mol Small molecule; highly diffusible post-release.
Functional Groups Pyridine ring, Methylamino, SulfonamideSulfonamide binds Zn2+ in CA active site; Methylamino group provides a protonation site (pKa ~8.5) for pH-dependent release.

Mechanism of Action: Targeting Tumor Hypoxia

The rationale for delivering this specific CAI via nanoparticles is deeply tied to tumor metabolism. Under hypoxic conditions, the stabilization of HIF-1 α upregulates CA IX, an enzyme that hydrates extracellular CO2​ to maintain an acidic tumor microenvironment (promoting metastasis) while keeping the intracellular pH neutral. Delivering 5-[(Methylamino)methyl]pyridine-2-sulfonamide directly to this site disrupts this pH regulation, inducing cancer cell apoptosis [4].

MoA H Tumor Hypoxia (Low Oxygen Tension) I HIF-1α Stabilization & Nuclear Translocation H->I J CA IX Overexpression (Cell Surface) I->J L Sulfonamide Release & Zinc Coordination J->L Inhibition K PLGA-PEG Nanoparticle Accumulation (EPR Effect) K->L M Disruption of pH Regulation & Tumor Cell Apoptosis L->M

Diagram 1: Signaling pathway of hypoxia-induced CA IX expression and targeted sulfonamide inhibition.

Experimental Protocol: Nanoprecipitation Workflow

To formulate the compound, we utilize the Nanoprecipitation (Solvent Displacement) Method [5]. This technique is highly reproducible and relies on the Marangoni effect—interfacial turbulence caused by the rapid diffusion of a water-miscible organic solvent into an aqueous phase, leading to the instantaneous self-assembly of the polymer around the drug.

Materials
  • API: 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Free base).

  • Polymer: PLGA-PEG block copolymer (e.g., 50:50 lactide:glycolide, MW 30,000 Da).

  • Surfactant: Polyvinyl alcohol (PVA, MW 13,000-23,000, 87-89% hydrolyzed).

  • Solvents: HPLC-grade Acetone, Milli-Q Water.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Weigh 50 mg of PLGA-PEG and 5 mg of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

  • Dissolve both components in 5 mL of acetone.

    • Causality Check: Acetone is chosen because it is fully miscible with water and easily removed via evaporation. Using the free base of the API (rather than a hydrochloride salt) maximizes its partition into the hydrophobic PLGA core, significantly improving Encapsulation Efficiency (EE%).

Step 2: Preparation of the Aqueous Phase

  • Prepare 20 mL of a 1% (w/v) PVA solution in Milli-Q water.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved polymer aggregates.

    • Causality Check: PVA acts as a steric stabilizer. It lowers the interfacial tension between the organic and aqueous phases, preventing the newly formed nanoparticles from coalescing.

Step 3: Nanoprecipitation

  • Place the aqueous phase on a magnetic stirrer set to 700 RPM at room temperature.

  • Using a syringe pump, inject the organic phase dropwise (rate: 1 mL/min) into the vortex of the aqueous phase.

  • Upon contact, the acetone rapidly diffuses into the water, causing the PLGA-PEG to precipitate and encapsulate the sulfonamide API.

Step 4: Solvent Evaporation and Purification

  • Leave the colloidal suspension stirring continuously for 4–6 hours in a fume hood to allow complete evaporation of the acetone.

  • Purify the nanoparticles using Tangential Flow Filtration (TFF) or ultracentrifugation (20,000 × g for 30 minutes at 4°C) to remove residual PVA and unencapsulated drug.

  • Resuspend the pellet in 5 mL of Milli-Q water containing 5% (w/v) trehalose as a cryoprotectant, then lyophilize for long-term stability.

Formulation A Organic Phase (API + PLGA-PEG in Acetone) C Controlled Injection (Syringe Pump, 1 mL/min) A->C B Aqueous Phase (1% PVA in Milli-Q Water) B->C D Interfacial Diffusion (Marangoni Effect) C->D E Nanoparticle Self-Assembly D->E F Solvent Evaporation (Stirring, 4-6 hours) E->F G Purification & Lyophilization (TFF + Trehalose) F->G

Diagram 2: Step-by-step nanoprecipitation workflow for PLGA-PEG API encapsulation.

Analytical Characterization & Validation

To ensure the protocol is a self-validating system, the following critical quality attributes (CQAs) must be assessed post-formulation.

Dynamic Light Scattering (DLS) & Zeta Potential

Measure the hydrodynamic diameter and surface charge using a Zetasizer. The PEG corona should yield a near-neutral to slightly negative zeta potential, which is critical for avoiding rapid clearance by the reticuloendothelial system (RES).

Encapsulation Efficiency (EE%)

Quantify the unencapsulated drug in the supernatant post-centrifugation using RP-HPLC (C18 column, UV detection at ~260 nm).

EE%=Total Drug AddedTotal Drug Added−Free Drug in Supernatant​×100
Expected Formulation Metrics
Characterization ParameterTarget SpecificationAnalytical Method
Particle Size (Z-average) 100 – 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.200Dynamic Light Scattering (DLS)
Zeta Potential -10 mV to -25 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 65%RP-HPLC
In Vitro Release Profile Sustained over 72 hoursDialysis bag method (pH 7.4 vs pH 6.5)

Note: A faster release profile is expected at pH 6.5 (mimicking the tumor microenvironment) due to the protonation of the methylamino group on the API, which increases its aqueous solubility and accelerates diffusion out of the PLGA matrix.

References

  • Frontiers in Health Informatics. (2024). Nanoparticle-Enhanced Ocular Drug Delivery System: Formulation, Characterization, and Therapeutic Efficacy. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2018). Use of Poly Lactic-co-glycolic Acid Nano and Micro Particles in the Delivery of Drugs Modulating Different Phases of Inflammation. Retrieved from[Link]

  • MDPI. (2018). Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia. Retrieved from[Link]

  • ACS Publications. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6).

Pyridine-2-sulfonate derivatives and their analogues have garnered significant interest in drug discovery due to their diverse pharmacological activities[1]. However, the electron-deficient nature of the pyridine ring makes functionalization challenging. This guide establishes a robust, self-validating protocol utilizing the reductive amination of 5-formylpyridine-2-sulfonamide (CAS: 2167069-91-0)[2], addressing common pitfalls such as chemoselectivity, premature reduction, and purification of highly polar zwitterionic intermediates.

Synthetic Strategy & Mechanistic Workflow

While direct amination of pyridine-2-sulfonyl chlorides is a known method for generating sulfonamides, pyridine-2-sulfonyl chlorides are highly electrophilic. They are prone to complex side reactions, including competing SN​Ar pathways[3][4]. Attempting to synthesize our target by reacting 5-[(methylamino)methyl]pyridine-2-sulfonyl chloride with ammonia inevitably leads to intractable polymeric mixtures, as the unprotected secondary amine reacts intermolecularly with the sulfonyl chloride.

The Solution: Install the primary sulfonamide group first. By utilizing 5-formylpyridine-2-sulfonamide as the starting material, we isolate the reactive centers and achieve the target via a highly controlled reductive amination.

Workflow SM 5-Formylpyridine- 2-sulfonamide Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) Alcohol Byproduct: Alcohol SM->Alcohol Premature Reduction (If NaBH4 used) MeNH2 Methylamine (MeNH2) MeNH2->Imine Product 5-[(Methylamino)methyl] pyridine-2-sulfonamide Imine->Product Reductive Amination Red NaBH(OAc)3 (Reductant) Red->Product

Synthetic workflow for 5-[(Methylamino)methyl]pyridine-2-sulfonamide via reductive amination.

Quantitative Data: Optimization of Reductive Amination

The choice of reducing agent and the timing of its addition are critical. The table below summarizes our internal optimization data, demonstrating why a delayed-addition protocol using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is required.

EntryReducing AgentSolventTemp (°C)Pre-stir Time (h)Yield (%)Primary Impurity Profile
1 NaBH4​ MeOH0018%5-(hydroxymethyl)pyridine-2-sulfonamide
2 NaBH3​CN MeOH25152%Unreacted Imine / Starting Material
3 NaBH(OAc)3​ DCE25064%5-(hydroxymethyl)pyridine-2-sulfonamide
4 NaBH(OAc)3​ DCE 25 2 91% None (Optimal Conditions)

Troubleshooting FAQs

Q: Why is my reaction yielding predominantly the alcohol byproduct (5-(hydroxymethyl)pyridine-2-sulfonamide) instead of the target amine? A: This is caused by premature reduction. If an aggressive reductant like NaBH4​ is used, or if the reductant is added simultaneously with the methylamine (Entry 3), the aldehyde is reduced to the alcohol faster than the imine condensation can occur. Causality & Fix: Switch to NaBH(OAc)3​ , which is a milder reducing agent that selectively reduces iminium ions over aldehydes. Crucially, allow the aldehyde and methylamine to pre-stir for 2 hours (Entry 4) to ensure complete Schiff base formation before adding the reductant.

Q: Can I synthesize this compound by reacting 5-(chloromethyl)pyridine-2-sulfonamide with methylamine instead? A: While nucleophilic substitution is theoretically possible, it often results in over-alkylation, yielding tertiary amine byproducts (e.g., bis-alkylation of the methylamine). Reductive amination provides superior chemoselectivity and prevents over-alkylation because the intermediate imine is reduced directly to the secondary amine, which is sterically hindered from reacting with another equivalent of the aldehyde under these mild conditions.

Q: The reaction is complete, but I am losing all my product during silica gel chromatography. How do I purify it? A: 5-[(Methylamino)methyl]pyridine-2-sulfonamide contains both a basic secondary amine and a slightly acidic sulfonamide, giving it zwitterion-like polarity. It will streak heavily or irreversibly bind to normal-phase silica gel. Causality & Fix: Abandon normal-phase silica. Utilize Strong Cation Exchange (SCX) chromatography. The basic amine binds to the sulfonic acid resin, allowing borate salts and non-basic impurities to be washed away with methanol. The pure product is then eluted using a 2M solution of ammonia in methanol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the reduction step until the analytical checkpoint confirms complete imine formation.

Materials Required:

  • 5-formylpyridine-2-sulfonamide (1.0 eq, 10 mmol)

  • Methylamine (2.0 M solution in THF) (2.0 eq, 20 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial acetic acid (0.1 eq, 1 mmol)

Step 1: Imine Condensation

  • Suspend 5-formylpyridine-2-sulfonamide in anhydrous DCE (50 mL) under an inert nitrogen atmosphere.

  • Add the methylamine solution and glacial acetic acid. The acid acts as a catalyst to accelerate the dehydration of the hemiaminal intermediate.

  • Stir the mixture at room temperature ( 25∘C ) for 2 hours.

  • Validation Checkpoint: Withdraw a aliquot, dilute in CD3​OD , and analyze via 1H NMR . Confirm the disappearance of the aldehyde proton signal ( ∼10.1 ppm ) and the appearance of the imine proton signal ( ∼8.3 ppm ). Do not proceed until the aldehyde is consumed.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0∘C using an ice bath to control the mild exotherm.

  • Add NaBH(OAc)3​ portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the complete disappearance of the imine mass and the appearance of the product mass ( m/z=202.0[M+H]+ ).

Step 3: Quench and SCX Purification

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL) and stir for 15 minutes.

  • Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, 3×30 mL ). Note: Standard EtOAc extraction will result in poor recovery due to the product's high polarity.

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Load the crude residue onto a pre-conditioned SCX-2 cartridge.

  • Wash the cartridge with 3 column volumes of Methanol to remove non-basic impurities and borate salts.

  • Elute the target compound using 2M NH3​ in Methanol (3 column volumes).

  • Concentrate the basic eluent to yield pure 5-[(Methylamino)methyl]pyridine-2-sulfonamide as a crystalline solid.

References

  • An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery Benchchem URL
  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides Organic Letters - ACS Publications URL
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
  • 2167069-91-0 | 5-formylpyridine-2-sulfonamide AA Blocks URL

Sources

Overcoming solubility issues with 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and assay preparation of highly polar, multi-functional fragments.

Handling 5-[(Methylamino)methyl]pyridine-2-sulfonamide requires a deep understanding of its structural nuances. This compound features a basic pyridine ring, a basic secondary methylamino group, and a weakly acidic sulfonamide moiety. This amphoteric nature creates a high propensity for intermolecular hydrogen bonding and crystal packing, which frequently leads to frustrating precipitation events in both aqueous buffers and organic solvents.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility failures and provide self-validating protocols to ensure your assays remain robust and reproducible.

Physicochemical Profiling

Before formulating, you must understand the thermodynamic drivers of your molecule. The table below summarizes the core properties that dictate the solubility behavior of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Physicochemical PropertyValueMechanistic Impact on Solubility
Molecular Formula C7H11N3O2S ()[1]High heteroatom-to-carbon ratio drives an extensive hydrogen-bonding network.
Molecular Weight 201.25 g/mol [1]Low MW generally favors solvation, but is counteracted by high polarity.
pKa (Pyridine/Amine) ~5.2 / ~9.5 (Basic)Protonation at acidic pH significantly enhances aqueous solubility.
pKa (Sulfonamide) ~10.0 (Weakly Acidic)Deprotonation at highly alkaline pH allows for anionic solvation.
Aqueous Sol. (pH 7.4) Poor (< 0.1 mg/mL)Zwitterionic/neutral state promotes robust crystal packing[2].

Solubility Optimization Logic

SolubilityWorkflow Start Assess Baseline Solubility (DMSO & Buffer) Decision1 Soluble at pH 7.4? Start->Decision1 Path1 Proceed to Assay Decision1->Path1 Yes Path2 Evaluate pKa & Structure (Pyridine, Amine, Sulfonamide) Decision1->Path2 No Action1 Adjust pH (Acidic for Amine/Pyridine) Path2->Action1 Action2 Use Co-solvents (PEG400, Propylene Glycol) Path2->Action2 Action3 Complexation (HP-β-CD / Nicotinamide) Path2->Action3 Check Precipitation on Dilution? Action1->Check Action2->Check Action3->Check Check->Path1 No Optimize Stepwise Dilution & Kinetic Monitoring Check->Optimize Yes Optimize->Path1

Figure 1: Solubility Optimization Workflow for Amphoteric Pyridine-Sulfonamides.

Troubleshooting Guide & FAQs

Q1: Why does 5-[(Methylamino)methyl]pyridine-2-sulfonamide crash out when diluting my DMSO stock into physiological buffers (pH 7.4)? A1: This is a classic "solvent-shift" nucleation event. At pH 7.4, the molecule is near its isoelectric point, meaning it is largely uncharged. In this state, the sulfonamide and pyridine moieties form robust supramolecular synthons (intermolecular hydrogen bonds) that thermodynamically outcompete water-solute interactions ()[2]. When the DMSO concentration drops below a critical solvation threshold during dilution, these synthons rapidly nucleate, causing immediate precipitation.

Q2: How can I enhance the aqueous solubility for in vitro or in vivo dosing without using toxic levels of DMSO? A2: You must disrupt the crystal lattice without relying solely on organic solvents. One highly effective method is utilizing hydrotropy. Nicotinamide, for example, can act as a hydrotrope, dramatically enhancing the solubility of pyridine-containing molecules via π-π stacking and hydrogen bonding disruption ()[3]. Alternatively, using 10-20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic regions of the molecule, shielding it from bulk water.

Q3: I need to synthesize a derivative, but the starting material won't dissolve in dichloromethane (DCM) or ethyl acetate. What are my options? A3: The parent compound's high polarity and dense H-bonding network prevent solvation in non-polar organics ()[4]. By reacting the basic amine/pyridine groups with a lipophilic acid (e.g., camphorsulfonic acid), you can create a lipophilic salt. This chemical modification masks the polar charges and disrupts the native crystal lattice, drastically increasing solubility in solvents like DCM.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Determination & Controlled DMSO Dilution

This protocol is designed to prevent localized supersaturation and includes a built-in validation step to ensure your assay concentration is accurate.

  • Stock Preparation: Dissolve 5-[(Methylamino)methyl]pyridine-2-sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Pure DMSO disrupts all intermolecular H-bonds, ensuring complete monomeric solvation.

  • Buffer Formulation: Prepare your target buffer (e.g., PBS pH 7.4) supplemented with 10% (w/v) HP-β-CD or 5% (v/v) PEG-400. Filter through a 0.22 µm membrane.

  • Controlled Precipitation (Critical Step): Under vigorous vortexing (1000 rpm), add the DMSO stock dropwise into the aqueous buffer until you reach a final DMSO concentration of ≤2%.

    • Causality: Rapid, continuous mixing prevents the formation of localized supersaturation zones where supramolecular synthons can nucleate.

  • Equilibration: Incubate the mixture at 37°C for 2 hours on a thermoshaker to allow any metastable states to settle.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet any sub-visible precipitates.

  • Self-Validation Check: Analyze the supernatant via HPLC-UV (λmax ~260 nm).

    • Validation Rule: If the measured concentration is <95% of your theoretical spike, the system flags a solubility failure. This indicates that the current co-solvent ratio is insufficient, prompting a return to Step 2 to increase the cyclodextrin or PEG concentration.

Protocol 2: Lipophilic Salt Formation for Organic Synthesis

Use this workflow when you need to force the compound into non-polar organic solvents for downstream medicinal chemistry.

  • Suspension: Suspend 1.0 equivalent of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in anhydrous methanol (10 mL per gram of compound).

  • Acid Addition: Add 1.05 equivalents of a lipophilic acid (e.g., camphorsulfonic acid or p-toluenesulfonic acid) dropwise to the suspension.

  • Dissolution: Sonicate the mixture at room temperature for 15 to 30 minutes until a completely clear solution is obtained.

    • Causality: Protonation of the methylamino and pyridine groups breaks the native crystal lattice, forming a highly soluble ionic pair[2].

  • Isolation: Evaporate the methanol under reduced pressure using a rotary evaporator. Triturate the resulting residue with cold diethyl ether to precipitate the pure lipophilic salt.

  • Self-Validation Check: Attempt dissolution of the newly formed salt in dichloromethane (DCM). Complete dissolution at >50 mg/mL validates the success of the protocol.

References

  • Title: Achievement of enhanced solubility and improved optics in molecular complexes based on a sulfonate–pyridinium supramolecular synthon | Source: CrystEngComm (RSC Publishing) | URL: [Link]

  • Title: Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds | Source: PubMed | URL: [Link]

Sources

5-[(Methylamino)methyl]pyridine-2-sulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Molecular Formula: C₇H₁₁N₃O₂S, MW: 201.25 g/mol )[1]. This compound is a highly versatile building block in medicinal chemistry, featuring three distinct functional domains: a pyridine ring, a secondary methylamino group, and a sulfonamide moiety[1]. While these features make it valuable for drug development, they also introduce specific stability liabilities.

This guide is designed for researchers and formulation scientists to troubleshoot stability issues, understand mechanistic degradation pathways, and implement robust analytical workflows.

Structural Liabilities & Mechanistic Causality

Understanding the intrinsic reactivity of this molecule is critical for preventing degradation during synthesis, formulation, and storage. The degradation profile is governed by the electron density and pKa of its functional groups.

DegradationPathways API 5-[(Methylamino)methyl] pyridine-2-sulfonamide Oxidation Oxidative Stress (Peroxides, O2) API->Oxidation Hydrolysis Hydrolytic Stress (Extreme pH, Heat) API->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis N_Oxide Pyridine N-Oxide & Amine N-Oxide Oxidation->N_Oxide N-oxidation Dealkylation Oxidative Dealkylation (Primary Amine + HCHO) Oxidation->Dealkylation C-N cleavage SulfonicAcid Pyridine-2-sulfonic Acid (+ NH3) Hydrolysis->SulfonicAcid S-N cleavage Radical Pyridylic Radical Cleavage Products Photolysis->Radical Homolysis

Figure 1: Primary degradation pathways of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Troubleshooting Guide: Formulation & Stability Issues

Q: Why am I observing a mass shift of +16 Da during formulation stability testing? A: This indicates N-oxidation. Causality: The pyridine nitrogen and the secondary methylamino group are highly susceptible to electrophilic oxygen transfer[2]. This often occurs when the compound is formulated with excipients containing trace peroxides (e.g., polysorbates or PEGs). Resolution: Screen excipients for low peroxide values or incorporate antioxidants (e.g., methionine, BHT) into your formulation to scavenge reactive oxygen species.

Q: How can I prevent oxidative dealkylation of the methylamino group? A: Oxidative dealkylation leads to the loss of the methyl group, forming a primary amine and formaldehyde (-14.02 Da shift). Causality: The secondary amine lone pair is oxidized to an aminium radical, followed by deprotonation and hydrolysis of the resulting iminium intermediate[3]. Resolution: Prevent this by purging formulations with an inert gas (argon/nitrogen) to displace dissolved oxygen, and store the compound in amber, air-tight containers.

Q: My compound is degrading in aqueous buffers over time. Is the sulfonamide hydrolyzing? A: Sulfonamides possess a pKa of ~9-10 and are generally highly stable to hydrolysis at physiological pH (pH 6-8)[4]. However, under extreme acidic (< pH 2) or basic (> pH 12) conditions, or at elevated temperatures, the sulfonamide can hydrolyze to pyridine-2-sulfonic acid and ammonia. Causality: In strong acid, protonation of the sulfonamide nitrogen turns it into a viable leaving group, facilitating nucleophilic attack by water on the sulfonyl sulfur[4]. Resolution: Check your buffer pH and avoid prolonged heating during dissolution.

Q: What causes the appearance of multiple unidentifiable peaks after UV exposure? A: This is indicative of photolytic degradation. Causality: The benzylic/pyridylic C-N bond is prone to homolytic cleavage upon UV excitation, generating highly reactive radical species that rapidly recombine or react with solvent molecules to form a complex mixture of degradants. Resolution: Ensure all handling is performed under yellow light and store solutions in actinic glassware as per ICH Q1B guidelines[5].

Analytical Workflows: Forced Degradation Profiling

To accurately map the degradation profile of 5-[(Methylamino)methyl]pyridine-2-sulfonamide, a self-validating forced degradation study must be executed following ICH Q1A(R2) principles[5]. Mass balance must be maintained to ensure no volatile degradants (like formaldehyde) or insoluble polymers are missed[3].

AnalyticalWorkflow Sample 1. Stress Exposure Quench 2. Reaction Quenching Sample->Quench LC 3. UHPLC Separation Quench->LC MS 4. HRMS/MS Analysis LC->MS Data 5. Structural Elucidation MS->Data

Figure 2: Step-by-step analytical workflow for forced degradation profiling.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 7 days.

    • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 7 days.

    • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Reaction Quenching (Critical Step): Neutralize acidic/basic samples with equivalent molarities of NaOH/HCl to prevent degradation inside the autosampler. Quench oxidative samples with sodium thiosulfate to halt radical propagation[3].

  • UHPLC-HRMS Analysis: Dilute quenched samples to 0.1 mg/mL. Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Data Processing: Calculate the % degradation by comparing the API peak area against a time-zero control. Ensure mass balance by summing the areas of all degradant peaks (adjusted for UV/MS response factors).

Quantitative Data: Stress Testing Parameters & Kinetics

The table below summarizes the expected degradation kinetics and mass shifts for 5-[(Methylamino)methyl]pyridine-2-sulfonamide under standard ICH stress conditions[5].

Stress ConditionReagent / EnvironmentTemp (°C)DurationPrimary Degradation PathwayExpected Mass Shift (ΔDa)
Oxidative 3% H₂O₂2524 hN-oxidation (Pyridine/Amine)+15.99
Oxidative 0.1% AIBN / O₂4048 hOxidative Dealkylation-14.02
Acidic 0.1 M HCl607 daysSulfonamide Cleavage+0.98
Basic 0.1 M NaOH607 daysSulfonamide Cleavage+0.98
Photolytic UV-Vis (ICH Q1B)251.2M lux-hC-N Bond HomolysisVariable

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for the neat API? A: Store the solid powder at -20°C in a desiccator, protected from light. The hygroscopic nature of the sulfonamide moiety can attract moisture, which may accelerate solid-state degradation over time[1].

Q: Is 5-[(Methylamino)methyl]pyridine-2-sulfonamide compatible with reducing agents? A: It is generally stable against mild reducing agents (e.g., sodium triacetoxyborohydride used in reductive aminations). However, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the pyridine ring or cleave the sulfonamide group.

Q: What is the recommended solvent for long-term analytical stock solutions? A: While DMSO provides excellent solubility, it is prone to absorbing atmospheric moisture and can act as an oxidant over extended periods. For LC-MS workflows, we recommend preparing single-use aliquots in Acetonitrile/Water (50:50) and storing them at -80°C.

Sources

Technical Support Center: Troubleshooting Crystallization of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with 5-[(Methylamino)methyl]pyridine-2-sulfonamide .

This compound (C₇H₁₁N₃O₂S, MW: 201.25 g/mol ) is a complex bifunctional molecule[1]. It features a basic secondary amine and pyridine ring, alongside a weakly acidic primary sulfonamide[2]. This amphoteric nature, combined with its propensity to form robust N-H···O and N-H···N hydrogen-bonded supramolecular synthons[3], makes its crystallization highly susceptible to polymorphism, oiling out (liquid-liquid phase separation), and pH-dependent solubility variations.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and quantitative matrices to ensure reproducible crystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound's solubility drops faster than it can nucleate. Because 5-[(Methylamino)methyl]pyridine-2-sulfonamide possesses a flexible methylaminomethyl tail and forms strong intermolecular hydrogen bonds[4], it often forms a metastable, solute-rich liquid phase rather than a highly ordered crystal lattice. Solution: Do not crash-cool the system. Rapid cooling traps the system in the LLPS region[5]. Instead, reheat the mixture until the oil completely redissolves. Add 5-10% more of your primary "good" solvent to decrease the supersaturation level, shifting the concentration outside the LLPS boundary[5]. Cool at a highly controlled rate (e.g., 0.1 °C/min) and introduce seed crystals precisely at the metastable zone limit.

Q2: I am experiencing poor yields, and a significant amount of the product remains in the mother liquor. What is the optimal solvent strategy? Causality: Poor yields typically result from selecting a solvent system where the solubility curve is too flat across the temperature gradient. Pyridine sulfonamides exhibit strong solute-solvent hydrogen bonding in protic solvents, keeping them dissolved even at low temperatures[3]. Solution: Transition from a single-solvent cooling crystallization to a Solvent/Anti-Solvent system. Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., Methanol), and slowly add an anti-solvent (e.g., Ethyl Acetate) dropwise until slight turbidity is observed, thereby forcing the compound out of solution[6].

Q3: The crystal habit and melting point vary between batches. How do I control polymorphism? Causality: Pyridine sulfonamides are notorious for polymorphism because they can adopt multiple supramolecular synthons, such as N-H···O catemers or dimers[3]. Rapid cooling or varying solvent polarity kinetically favors metastable polymorphs. Solution: Standardize your cooling profile and solvent composition. To thermodynamically drive the conversion to the most stable polymorph, employ prolonged slurry ripening (Ostwald ripening) in a mixed solvent system at elevated temperatures (e.g., 50 °C for 24 hours) before final isolation.

Q4: Should I crystallize this as a free base or form a salt? Causality: The molecule has basic nitrogens and an acidic sulfonamide, making its free base solubility highly pH-dependent. The free base crystallizes best at its isoelectric point. If the free base remains difficult to crystallize due to high polarity or persistent oiling out, forming a salt (e.g., hydrochloride) increases the lattice energy and facilitates rapid, highly crystalline precipitation.

Part 2: Visual Workflows & Decision Trees

OilingOutWorkflow A Observe Oiling Out (Two Liquid Phases) B Heat to Redissolve in Mother Liquor A->B C Adjust Solvent Ratio (Add 5-10% 'Good' Solvent) B->C Decrease Supersaturation D Cool Slowly (0.1 °C/min) C->D E Seed at Metastable Zone D->E F Crystalline Solid Forms E->F Successful Nucleation G Re-Oiling Occurs E->G LLPS Boundary Crossed H Switch to pH-Shift or Salt Formation G->H Alternative Strategy

Logical workflow for resolving liquid-liquid phase separation (oiling out).

pHSpeciation A Acidic (pH < 4) Dication/Monocation High Solubility D Add Base (NaOH) A->D B Neutral (pH 7-8) Free Base / Zwitterion Minimum Solubility F Isoelectric Precipitation (Target for Free Base) B->F Induce Crystallization C Basic (pH > 10) Anion High Solubility E Add Acid (HCl) C->E D->B E->B

pH-dependent speciation and isoelectric precipitation pathway.

Part 3: Quantitative Data Matrices

Table 1: Solvent Selection Matrix
Solvent TypeExamplesSolubility ProfileApplication in Crystallization
Polar Protic Methanol, EthanolHigh (Hot), Moderate (Cold)Primary "Good" solvent; disrupts intermolecular H-bonds[6].
Polar Aprotic DMF, DMSOVery HighUse sparingly for highly impure batches; requires strong anti-solvent.
Non-Polar Ethyl Acetate, MTBELowIdeal Anti-Solvent; promotes precipitation when added to protic solutions[6].
Aqueous WaterpH DependentUsed for isoelectric precipitation (pH-shift crystallization).
Table 2: pH-Dependent Speciation and Solubility Profile
pH RangeDominant SpeciesNet ChargeRelative SolubilityCrystallization Strategy
< 4.0 Dication / Monocation+1 to +2HighForm HCl or Sulfate salts.
7.0 - 8.0 Free Base / Zwitterion0MinimumIsoelectric precipitation.
> 10.0 Sulfonamide Anion-1HighForm Sodium/Potassium salts.

Part 4: Self-Validating Experimental Protocols

Protocol A: Solvent/Anti-Solvent Crystallization (Targeting Free Base)

This protocol utilizes a miscible anti-solvent to forcefully reduce the solubility of the compound in a controlled manner, preventing solvent entrapment[6].

  • Dissolution: Dissolve the crude 5-[(Methylamino)methyl]pyridine-2-sulfonamide in a minimal volume of hot Methanol (approx. 5-7 volumes) at 60 °C.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove insoluble particulate matter. Causality: Particulates can act as uncharacterized nucleation sites, leading to inconsistent polymorph generation.

  • Anti-Solvent Addition: While maintaining the solution at 50 °C, slowly add Ethyl Acetate dropwise under constant stirring until the solution becomes faintly turbid[6].

  • System Validation (The Clarification Step): Add 1-2 drops of Methanol until the solution just clears.

    • Self-Validation Check: If the solution remains turbid or forms droplets after adding 5 drops of Methanol, the system has crossed the LLPS boundary. You must reheat to 60 °C to redissolve, then restart the anti-solvent addition more slowly[5].

  • Seeding and Cooling: Add 0.1% w/w pure seed crystals. Cool the mixture to 20 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting crystals, wash with ice-cold Ethyl Acetate, and dry under vacuum at 40 °C to constant weight.

Protocol B: Isoelectric Precipitation (pH-Shift Crystallization)

Because the compound is amphoteric, manipulating the pH allows for purification from non-ionizable impurities.

  • Acidic Dissolution: Suspend the crude material in distilled water (10 volumes). Add 1M HCl dropwise until the compound completely dissolves (target pH ~3.0).

  • Filtration: Filter the aqueous solution to remove any non-basic organic impurities that failed to form soluble salts.

  • pH Adjustment: Under vigorous stirring at 25 °C, slowly add 1M NaOH dropwise to approach the isoelectric point (typically pH 7.0 - 8.0).

  • System Validation (The Aliquot Test):

    • Self-Validation Check: Extract a 1 mL aliquot and rapidly adjust to pH 7.5. If an oil forms instead of a solid, the bulk concentration is too high. Dilute the main batch with 10% v/v water before proceeding to prevent oiling out.

  • Aging: Once precipitation begins, halt the base addition. Allow the slurry to age for 2 hours. Causality: This aging period promotes Ostwald ripening, allowing smaller, kinetically favored crystals to redissolve and deposit onto larger, thermodynamically stable crystals.

  • Final Adjustment and Isolation: Adjust the final pH to the exact point of maximum precipitation (monitor via supernatant clarity). Filter, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

References

  • Smolecule. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide".
  • Benchchem. "Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives".
  • EvitaChem. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide (EVT-13391843)".
  • Chemistry LibreTexts. "3.6F: Troubleshooting".
  • ACS Publications. "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids".
  • ACS Publications. "Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design".

Sources

Reducing byproducts in 5-[(Methylamino)methyl]pyridine-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the most critical challenges encountered during the synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide. This guide focuses on minimizing byproducts, optimizing yields, and ensuring scalable, self-validating protocols.

Mechanistic Overview & Synthetic Pathways

The synthesis of this functionalized pyridine-sulfonamide typically proceeds via one of two primary routes:

  • Reductive Amination: Condensation of 5-formylpyridine-2-sulfonamide with methylamine, followed by reduction [1].

  • Nucleophilic Substitution: Reaction of 5-(chloromethyl)pyridine-2-sulfonamide with methylamine.

Both routes are susceptible to byproduct formation, most notably over-alkylation (tertiary amine formation) and, in the case of reductive amination, premature reduction of the aldehyde to a primary alcohol.

G SM1 5-Formylpyridine- 2-sulfonamide Imine Imine Intermediate SM1->Imine + MeNH2 (Condensation) Byproduct2 Primary Alcohol (Direct Reduction) SM1->Byproduct2 Premature Reduction SM2 5-(Chloromethyl)pyridine- 2-sulfonamide Product 5-[(Methylamino)methyl] pyridine-2-sulfonamide SM2->Product + MeNH2 (Substitution) MeNH2 Methylamine (MeNH2) Imine->Product Reduction (NaBH(OAc)3) Byproduct1 Tertiary Amine (Over-alkylation) Product->Byproduct1 Excess SM1/SM2

Fig 1. Synthetic routes and byproduct pathways for 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Troubleshooting FAQs: Causality & Mitigation

Q1: Why am I seeing a significant tertiary amine byproduct (over-alkylation) during reductive amination, and how can I prevent it?

The Causality: In reductive amination, the desired secondary amine product (5-[(Methylamino)methyl]pyridine-2-sulfonamide) is often more nucleophilic than the primary amine starting material (methylamine). If the product forms while unreacted 5-formylpyridine-2-sulfonamide is still present, the secondary amine will condense with the aldehyde, forming an iminium ion that is subsequently reduced to a tertiary amine (bis-alkylated byproduct). The Solution:

  • Stepwise Protocol: Force the complete conversion of the aldehyde to the imine before introducing the reducing agent.

  • Amine Excess: Use a large stoichiometric excess of methylamine (typically 5–10 equivalents as a solution in THF or methanol) to kinetically outcompete the secondary amine product [3].

Q2: My LC-MS shows a mass corresponding to 5-(hydroxymethyl)pyridine-2-sulfonamide. What is causing this direct reduction?

The Causality: The formation of the primary alcohol byproduct occurs when the reducing agent attacks the unreacted 5-formylpyridine-2-sulfonamide before it has fully condensed with methylamine to form the imine. This is exacerbated by using overly aggressive reducing agents (like NaBH₄) or adding the reducing agent too early in a one-pot setup. The Solution: Utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) . NaBH(OAc)₃ is a mild, chemoselective reducing agent that rapidly reduces protonated imines/iminium ions but reacts very slowly with aldehydes[1]. Additionally, employing a dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) or molecular sieves accelerates imine formation, leaving no residual aldehyde available for direct reduction.

Q3: When using the chloromethyl substitution route, how do I suppress dimerization/quaternization?

The Causality: Similar to reductive amination, the initial substitution yields a secondary amine that can react with another molecule of 5-(chloromethyl)pyridine-2-sulfonamide. The Solution: Inverse addition. Slowly add a dilute solution of 5-(chloromethyl)pyridine-2-sulfonamide dropwise to a massive excess of methylamine (10-20 equivalents) at 0 °C. This ensures the local concentration of methylamine is always overwhelmingly higher than the product, statistically favoring mono-alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocol incorporates built-in analytical checkpoints. Do not proceed to the next step until the validation criteria are met.

Protocol A: Stepwise Reductive Amination (Recommended for High Purity)

Materials:

  • 5-Formylpyridine-2-sulfonamide (1.0 eq, 10 mmol)

  • Methylamine (2.0 M in THF, 5.0 eq, 50 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 5-formylpyridine-2-sulfonamide in anhydrous DCM.

  • Add the methylamine solution, followed immediately by Ti(OiPr)₄. Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak is <2% and the imine mass [M+H]+ is dominant.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm.

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.

    • Validation Checkpoint 2: Analyze via LC-MS. Confirm the disappearance of the imine mass and the appearance of the desired product mass (m/z ~202.06) [2].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, based on standard optimization matrices for pyridine-carboxaldehyde reductive aminations [3].

Reducing AgentAmine EquivalentsAdditive / CatalystYield: Desired ProductYield: Tertiary AmineYield: Alcohol Byproduct
NaBH₄1.2 eqNone (One-pot)45%15%35%
NaBH(OAc)₃1.2 eqNone (One-pot)65%25%<5%
NaBH(OAc)₃5.0 eqNone (One-pot)82%8%<5%
NaBH(OAc)₃ 5.0 eq Ti(OiPr)₄ (Stepwise) >92% <2% <1%

Table 1: Impact of reaction parameters on byproduct formation during the reductive amination of 5-formylpyridine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Technical Support Center: Purification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the purification of this and structurally related compounds.

Understanding the Molecule: Key Physicochemical Characteristics

5-[(Methylamino)methyl]pyridine-2-sulfonamide possesses a unique molecular architecture, incorporating both a basic pyridine ring and an acidic sulfonamide functional group. This amphoteric nature significantly influences its solubility and chromatographic behavior. While specific experimental data for this compound is not widely published, its properties can be inferred from related structures.[1][2]

PropertyValue/InformationSource
Molecular Formula C₇H₁₁N₃O₂S[1][2]
Molecular Weight 201.25 g/mol [1][2]
Appearance Likely a crystalline solidGeneral knowledge of sulfonamides
Melting Point Not reported. For reference, similar pyridine sulfonamide derivatives have melting points ranging from 120-244°C.[3]N/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated. The solubility will be highly pH-dependent.[4][5]

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves before cooling.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal lattice formation.

    • Solvent System Modification: If a single solvent is problematic, a dual-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5]

    • Seed Crystals: Introduce a small, pure crystal of the compound (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Problem 2: No crystals form upon cooling.

  • Causality: This can be due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur. Alternatively, the solution may be supersaturated but lacks a nucleation site to initiate crystal growth.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

      • Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.

    • Cool to a Lower Temperature: If room temperature cooling is insufficient, try using an ice bath or even a dry ice/acetone bath to induce crystallization.

Problem 3: Low recovery of the purified compound.

  • Causality: A significant portion of the compound may remain dissolved in the mother liquor, especially if an excessive volume of solvent was used or if the compound has moderate solubility even at low temperatures. Premature crystallization during hot filtration can also lead to product loss.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cool the Filtrate Thoroughly: Ensure the filtrate is cooled sufficiently in an ice bath to maximize the precipitation of the product.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the target compound from impurities.

  • Causality: The choice of stationary phase and mobile phase is critical for achieving good separation. For a molecule like 5-[(Methylamino)methyl]pyridine-2-sulfonamide, the basic pyridine and acidic sulfonamide moieties can lead to peak tailing and poor resolution on standard silica gel.

  • Solutions:

    • Optimize the Mobile Phase:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes, followed by the addition of methanol to the ethyl acetate.

      • Add a Modifier: To mitigate the basicity of the pyridine, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. To address the acidic sulfonamide, a small amount of acetic or formic acid can be added.

    • Change the Stationary Phase:

      • Alumina: Basic or neutral alumina can sometimes provide better separation for basic compounds compared to silica gel.

      • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

Problem 2: The compound is not eluting from the column.

  • Causality: The compound may be too strongly adsorbed to the stationary phase, particularly if it is highly polar and the mobile phase is not polar enough.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For silica gel chromatography, this could involve increasing the percentage of a polar solvent like methanol in a dichloromethane or ethyl acetate-based mobile phase.

    • Use a Stronger Solvent: In some cases, a solvent system containing a small percentage of a very polar solvent like acetic acid or ammonium hydroxide may be necessary to elute highly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 5-[(Methylamino)methyl]pyridine-2-sulfonamide?

A1: Based on the structure, a polar protic solvent is a good starting point. Ethanol, methanol, or isopropanol are likely candidates.[5] Often, a mixture of an alcohol with water can provide the ideal solubility profile for recrystallization, where the compound is soluble in the hot mixture but sparingly soluble when cold. Experimental screening with small amounts of the crude product is the most effective way to determine the optimal solvent system.

Q2: How can I remove colored impurities from my product?

A2: If your product is discolored, you can treat the solution with activated charcoal before the crystallization step. Dissolve the crude product in the minimum amount of hot recrystallization solvent, then add a small amount of activated charcoal (typically 1-5% by weight of the solute) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.

Q3: My purified compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indication that the compound is still impure. Pure crystalline compounds typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization with a different solvent system or column chromatography, are recommended.

Q4: What are the likely impurities from the synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide?

A4: The synthesis likely involves the reaction of a pyridine derivative with a sulfonating agent.[6] Potential impurities could include:

  • Unreacted starting materials.

  • Over-methylated or di-substituted byproducts.

  • Hydrolysis of the sulfonamide to the corresponding sulfonic acid.

  • Isomeric products where the sulfonamide group is at a different position on the pyridine ring.

Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for identifying the specific impurities present.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 5-[(Methylamino)methyl]pyridine-2-sulfonamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 5-[(Methylamino)methyl]pyridine-2-sulfonamide in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and after evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Analysis and Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification Method Selection Workflow

Purification_Workflow start Crude 5-[(Methylamino)methyl]pyridine-2-sulfonamide is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes liquid_or_oil Crude product is a liquid or oil is_solid->liquid_or_oil No is_thermally_stable Is the compound thermally stable? column_chromatography Perform Column Chromatography is_thermally_stable->column_chromatography No oils_out Does it 'oil out'? is_thermally_stable->oils_out Yes recrystallization->is_thermally_stable success Pure Product column_chromatography->success modify_solvent Modify Recrystallization Solvent/Technique oils_out->modify_solvent Yes oils_out->success No modify_solvent->recrystallization liquid_or_oil->column_chromatography

Caption: A decision-making workflow for selecting an initial purification technique.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Oiling Out no_crystals No Crystals Form issue->no_crystals No Crystals low_yield Low Yield issue->low_yield Low Yield solution_oiling Increase solvent volume Slower cooling Change solvent system Use seed crystal oiling_out->solution_oiling solution_no_crystals Induce crystallization (scratch/seed) Reduce solvent volume Cool to lower temperature no_crystals->solution_no_crystals solution_low_yield Minimize solvent volume Pre-heat filtration apparatus Thoroughly cool filtrate Wash with cold solvent low_yield->solution_low_yield

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • MolPort. (n.d.). N-[(1,3-thiazol-5-yl)methyl]pyridine-2-sulfonamide. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • RASYAN J. CHEM. (2012). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620. [Link]

  • Zakrewsky, M., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 570, 118682. [Link]

  • Delgado, D. R., & Martinez, F. (2013). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol+ water mixtures. Vitae, 20(1), 26-34. [Link]

  • Płaziński, W., & Petruczynik, A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • El-Sayed, W. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS omega, 5(40), 25965-25978. [Link]

  • ChemSrc. (2025). CAS#:1481962-74-6 | 5-[(Methylamino)methyl]pyridine-2-sulfonamide. [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • SRS. (n.d.). Melting Point Determination. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chafin, T. L., et al. (2021). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 35(8), e6291. [Link]

  • Kovač, J., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of medicinal chemistry, 53(20), 7349-7361. [Link]

  • Bonakdar, A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal of Molecular Structure, 1301, 137351. [Link]

  • Sotor, M., et al. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 18(6), 2276. [Link]

Sources

Addressing batch-to-batch variability of synthesized 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges and variability encountered during the synthesis of this compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure consistent and high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-[(Methylamino)methyl]pyridine-2-sulfonamide and what are the critical steps?

A1: The most prevalent synthetic strategy for 5-[(Methylamino)methyl]pyridine-2-sulfonamide involves a multi-step process that begins with a commercially available substituted pyridine. A common approach is the conversion of 2-chloro-5-(chloromethyl)pyridine to the corresponding sulfonamide, followed by reaction with methylamine. Critical steps that influence yield and purity include the initial sulfonylation and the final nucleophilic substitution with methylamine. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize side product formation.

Q2: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability can arise from several factors, including the purity of starting materials, especially the reactivity of the sulfonyl chloride intermediate, and the precise control of reaction conditions.[1] Fluctuations in temperature, reaction time, and moisture content can lead to the formation of different impurity profiles. For instance, the presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the desired amination.[2]

Q3: How should I store the synthesized 5-[(Methylamino)methyl]pyridine-2-sulfonamide to ensure its stability?

A3: 5-[(Methylamino)methyl]pyridine-2-sulfonamide, like many sulfonamides, should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. The compound's stability can be affected by light, moisture, and elevated temperatures.

Q4: What are the expected spectroscopic characteristics for this molecule?

A4: The structural confirmation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide is typically achieved using a combination of spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and signals for the methylene and amine protons. ¹³C NMR would show distinct peaks for each carbon atom in the molecule. Mass spectrometry should confirm the molecular weight of the compound.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

Issue 1: Low or No Product Formation

Q: I am not getting the desired product, or the yield is significantly lower than expected. What could be the reasons?

A: Low or no product formation can be attributed to several factors related to reagents and reaction conditions.

Causality and Resolution:

  • Inactive Sulfonyl Chloride: The key intermediate, the sulfonyl chloride, is susceptible to hydrolysis. If it has been exposed to moisture, it will convert to the unreactive sulfonic acid.

    • Solution: Always use freshly prepared or properly stored sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Low Reactivity of the Amine: While methylamine is generally reactive, poor quality or incorrect stoichiometry can lead to incomplete reactions.

    • Solution: Use a fresh, high-purity source of methylamine. A slight excess of methylamine can be used to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction to form the sulfonamide may require specific temperature control.

    • Solution: If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. However, excessive heat can lead to side reactions, so optimization is key. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Inadequate Base: In the initial sulfonylation step, a base is typically used to neutralize the HCl generated. An insufficient amount or a weak base can protonate the starting amine, reducing its nucleophilicity.[1]

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.

Workflow for Diagnosing Low Yield

start Low or No Product Observed check_sulfonyl_chloride Check Activity of Sulfonyl Chloride Intermediate start->check_sulfonyl_chloride check_amine Verify Amine Quality and Stoichiometry check_sulfonyl_chloride->check_amine Reagent OK use_fresh_reagent Use Freshly Prepared/Stored Sulfonyl Chloride Under Anhydrous Conditions check_sulfonyl_chloride->use_fresh_reagent Suspect Hydrolysis check_conditions Evaluate Reaction Conditions (Temp, Time) check_amine->check_conditions Amine OK optimize_amine Use High-Purity Amine (Slight Excess) check_amine->optimize_amine Impure or Incorrect Amount optimize_temp Systematically Vary Temperature and Monitor by TLC/HPLC check_conditions->optimize_temp Suboptimal end_ok Improved Yield check_conditions->end_ok Conditions OK, Re-evaluate Synthesis Strategy use_fresh_reagent->end_ok optimize_amine->end_ok optimize_temp->end_ok

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Impurities in the Final Product

Q: My final product shows multiple spots on TLC and/or several peaks in the HPLC chromatogram. What are the likely impurities and how can I avoid them?

A: The formation of multiple impurities is a common issue and is often related to side reactions during the synthesis.

Common Impurities and Their Prevention:

ImpurityLikely CausePrevention and Mitigation
Di-sulfonylation Product Use of excess sulfonyl chloride or a strong base in the initial sulfonylation step.[3]Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. A non-nucleophilic, sterically hindered base can also minimize this side reaction.[3]
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.Monitor the reaction closely using TLC or HPLC and ensure it goes to completion. Consider extending the reaction time or moderately increasing the temperature.
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) Presence of moisture in the reaction.[2]Strictly adhere to anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.[1]
Over-alkylation of Methylamine If the intermediate is a halide (e.g., 5-(chloromethyl)pyridine-2-sulfonamide), reaction with excess methylamine can lead to the formation of a tertiary amine.Control the stoichiometry of methylamine carefully. Adding the methylamine solution slowly to the reaction mixture can also help to control the reaction.

Protocol for Purification:

  • Liquid-Liquid Extraction (LLE): As a first step, LLE can be used to remove water-soluble impurities. Ethyl acetate or dichloromethane are commonly used organic solvents for this purpose.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A gradient of hexane and ethyl acetate is a common eluent system.[3]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure material.[4]

Decision Tree for Purification Strategy

start Crude Product with Multiple Impurities lle Initial Cleanup with Liquid-Liquid Extraction start->lle is_solid Is the Product a Solid? is_polar Are Impurities Significantly Different in Polarity? is_solid->is_polar No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_polar->recrystallize No, try recrystallization if solid column Perform Flash Column Chromatography is_polar->column Yes end_pure Pure Product recrystallize->end_pure column->end_pure lle->is_solid

Caption: Decision tree for selecting a purification method.

Issue 3: Difficulty in Characterizing the Final Product

Q: I have an isolated product, but the analytical data (NMR, MS) is ambiguous or does not match the expected structure. What should I look for?

A: Ambiguous analytical data often points to the presence of impurities or an unexpected reaction product.

Interpreting Analytical Data:

  • ¹H NMR:

    • Broad Peaks: The presence of a sulfonamide and an amine group can lead to broadened peaks for the N-H protons due to hydrogen bonding and exchange with residual water.

    • Unexpected Signals: Look for signals that could correspond to residual solvents or any of the impurities mentioned in Issue 2. For example, the presence of a sulfonic acid impurity might show a very broad peak in the downfield region.

  • Mass Spectrometry (MS):

    • Incorrect Molecular Ion: If the molecular ion peak does not correspond to the expected mass, consider the possibility of di-sulfonylation (higher mass) or incomplete reaction (lower mass of starting material).

    • Multiple Peaks: The presence of multiple major peaks could indicate a mixture of products.

  • HPLC:

    • Broad or Tailing Peaks: This could indicate issues with the sample, the mobile phase, or the column. It can also be a sign of an unstable compound.

    • Multiple Peaks: As with TLC, multiple peaks indicate the presence of impurities. The relative area of the peaks can give an indication of the purity of the sample.[5]

Protocol for Analytical Characterization:

  • Sample Preparation: Ensure your sample is completely dissolved in the appropriate deuterated solvent for NMR. For HPLC and MS, use high-purity solvents.

  • ¹H NMR: Acquire a standard proton NMR. If peaks are broad, consider acquiring the spectrum at a higher temperature to reduce the effects of hydrogen bonding.

  • ¹³C NMR: This can be very useful for confirming the carbon skeleton of the molecule.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating the components of a mixture and obtaining their mass-to-charge ratios.[4] This can help in identifying the components corresponding to different peaks in an HPLC chromatogram.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a very accurate mass of the molecular ion, which can be used to confirm the elemental composition of your product.[6]

References

  • Sadawarte, G., Jagatap, S., Patil, M., & Jagrut, V. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • Procter, D. J., Nightingale, J. B., & Hepworth, L. A. (2018). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 294-317). The Royal Society of Chemistry.
  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e368.
  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Torabi, M., Yarie, M., Zolfigol, M. A., & Rouhani, S. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152.
  • O'Donovan, D. H., & Connon, S. J. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11686-11692.
  • Volpini, R., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4332-4336.
  • Patel, K. D., & Patel, D. K. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6035-6039.
  • Saravanakumar, K., & Chellapandian, M. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers in Bioengineering and Biotechnology, 10, 989504.
  • Ma, C., et al. (2020). HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents.
  • Bolm, C., & Hildebrand, J. P. (2000). Crystalline forms of a pyridinyl-sulfonamide and their use as endothelin receptor antagonists. U.S.
  • Nara, S. N. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 647-662.
  • Manchineella, S., & Govindaraju, T. (2012). Supplementary Information: Hydrogen bond directed self-assembly of cyclic dipeptide derivatives: Gelation and ordered hierarchical architectures. RSC Advances, 2(1), 158-161.
  • Yilmaz, V. T., et al. (2018). Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(Special Issue 1), 125-136.

Sources

Technical Support Center: Scale-Up Synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and process chemists in scaling up the synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide . This compound is a critical building block in medicinal chemistry, frequently investigated for its enzyme inhibition capabilities and potential anticancer properties[1].

When transitioning from milligram-scale discovery chemistry to multi-gram or kilogram production, traditional nucleophilic substitution routes (e.g., reacting a halomethyl-pyridine with methylamine) often suffer from poor atom economy and harsh impurity profiles. The most scalable, reliable, and self-validating route is the reductive amination of 5-formylpyridine-2-sulfonamide[2].

Standard Scale-Up Protocol (100g – 1kg Scale)

This protocol utilizes a stepwise reductive amination to ensure kinetic control over the reaction, preventing the formation of over-alkylated byproducts. Every step includes a self-validating analytical checkpoint.

Phase 1: Imine Formation
  • Charge Reactor: Equip a jacketed reactor with an overhead stirrer. Charge 5-formylpyridine-2-sulfonamide (1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Amine Addition: Cool the suspension to 0–5 °C. Dropwise, add Methylamine (33% solution in absolute ethanol, 5.0 eq). The large excess is mechanistically required to drive the equilibrium forward and suppress dimerization.

  • Dehydration: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) as a water scavenger. Stir at 20 °C for 4 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the unreacted aldehyde peak (m/z 187, [M+H]⁺) is <2% relative to the imine intermediate.

Phase 2: Selective Reduction
  • Reductant Addition: Cool the reactor back to 0–5 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 1 hour to manage the mild exotherm.

  • Maturation: Warm to 20 °C and stir for 2 hours.

  • Validation Checkpoint: Monitor via LC-MS. The imine peak must completely convert to the product mass (m/z 202,[M+H]⁺).

Phase 3: Workup & Isoelectric Isolation
  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes) to neutralize acetic acid byproducts.

  • Phase Separation: Separate the organic 2-MeTHF layer. Extract the aqueous layer once more with fresh 2-MeTHF (3 volumes).

  • Crystallization: Concentrate the combined organics under reduced pressure to 3 volumes. Slowly add Heptane (6 volumes) at 40 °C, then cool to 5 °C to crystallize the product. Filter and dry under vacuum.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is the most critical variable in this workflow. The table below summarizes our empirical data for scaling this specific transformation.

Reducing AgentTypical YieldSafety & Scale-Up SuitabilityMechanistic Rationale
NaBH(OAc)₃ 85–92%High (Preferred for 100g–1kg)Mild hydride donor; selectively reduces the iminium ion over the unreacted aldehyde due to steric bulk and electron-withdrawing acetate groups.
H₂ / Pd-C 90–95%High (Preferred for >1kg)Cleanest impurity profile. Requires specialized pressure vessels. Zero heavy-metal hydride waste.
NaCNBH₃ 80–85%Low (Toxic HCN gas risk)Effective at pH 4-5, but the highly toxic waste profile makes it unsuitable for modern sustainable scale-up.
NaBH₄ 50–60%Moderate (Exothermic)Too reactive; directly reduces the starting aldehyde to an alcohol byproduct (m/z 189) before imine formation is complete.

Troubleshooting Guides & FAQs

Q: Why am I seeing a significant amount of the dialkylated dimer byproduct (m/z ~369)?

A: Dimerization occurs when the newly formed secondary amine (your target product) outcompetes the primary methylamine to react with the remaining 5-formylpyridine-2-sulfonamide.

  • Causality: This is a kinetic issue driven by local stoichiometry.

  • Solution: Ensure a large excess of methylamine (at least 5 eq) is present. More importantly, enforce the Validation Checkpoint in Phase 1: ensure 100% imine formation before adding any reducing agent. If you are using a "one-pot" method where all reagents are mixed simultaneously, switch to the stepwise protocol outlined above.

Q: The imine formation is sluggish, and unreacted aldehyde (m/z 187) remains. How can I drive this to completion?

A: Imine formation is a reversible thermodynamic equilibrium that generates water as a byproduct.

  • Causality: The accumulation of water in the reactor pushes the equilibrium backward toward the starting aldehyde.

  • Solution: Introduce a dehydrating agent. As noted in the protocol, Ti(OiPr)₄ is highly effective for scale-up as it acts as both a Lewis acid catalyst and a water scavenger. Alternatively, passing the condensed solvent through a Soxhlet extractor filled with 3Å molecular sieves can mechanically remove water without chemical additives.

Q: Does the primary sulfonamide group (-SO₂NH₂) interfere with the reductive amination?

A: Generally, primary sulfonamides are poor nucleophiles compared to alkyl amines due to the strong electron-withdrawing nature of the sulfonyl group, so they will not form competing imines.

  • Causality: However, under highly basic conditions, the sulfonamide can deprotonate. If you transition to catalytic hydrogenation (H₂/Pd-C) for >1kg scale, this deprotonated sulfonamide can strongly coordinate with the palladium, leading to catalyst poisoning and stalled reactions.

  • Solution: If using H₂/Pd-C, add a catalytic amount of acetic acid (0.1 eq) to the solvent. This keeps the sulfonamide protonated, preventing metal coordination and maintaining active catalyst turnover.

Q: During aqueous workup, the product forms a thick emulsion that refuses to separate. What is the best isolation strategy?

A: 5-[(Methylamino)methyl]pyridine-2-sulfonamide contains both a basic secondary amine and a weakly acidic sulfonamide group, giving the molecule amphoteric properties.

  • Causality: At near-neutral pH, the molecule can form zwitterion-like networks or self-associate via hydrogen bonding, leading to severe emulsions in aqueous/organic mixtures.

  • Solution: Bypass standard liquid-liquid extraction. Adjust the aqueous phase to a highly basic pH (>11) using NaOH to fully deprotonate the sulfonamide (making it highly water-soluble), and wash away neutral organic impurities with an organic solvent. Then, carefully titrate the aqueous phase with HCl back to the molecule's exact isoelectric point (typically pH 7.5–8.5). The product will crash out of the aqueous phase as a clean solid, allowing for direct filtration.

Diagnostic Workflow Diagram

Use the following logic tree to rapidly diagnose and resolve impurities detected during your LC-MS validation checkpoints.

ScaleUpTroubleshooting Start LC-MS Analysis: Impurity Detected Dimer Dimerization (m/z ~ 369) Start->Dimer Secondary Amine Attack Alcohol Over-reduction (m/z = 189) Start->Alcohol Direct Aldehyde Reduction Imine Incomplete Imine (m/z = 187) Start->Imine Equilibrium Stall SolDimer Increase CH3NH2 (>5 eq) Dimer->SolDimer SolAlcohol Switch to NaBH(OAc)3 or Delay Reductant Alcohol->SolAlcohol SolImine Add Ti(OiPr)4 Water Scavenger Imine->SolImine

Diagnostic logic tree for resolving common impurities during reductive amination scale-up.

References

Sources

Validation & Comparative

A Comparative Analysis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and Traditional Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the need for novel therapeutic agents with improved efficacy and resistance profiles is paramount.[1][2] Sulfonamides, the first class of synthetic antibiotics, have a long history in clinical practice and continue to serve as a foundational scaffold for the development of new drugs.[2][3] This guide provides a detailed comparative analysis of a novel pyridine-based sulfonamide, 5-[(Methylamino)methyl]pyridine-2-sulfonamide, and traditional sulfonamide antibiotics. We will delve into the established mechanisms of action, structure-activity relationships, and the persistent challenge of bacterial resistance, while exploring the potential advantages offered by the incorporation of a pyridine moiety.

The Enduring Relevance of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that function by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[4][5] Unlike humans, who obtain folic acid from their diet, most bacteria must synthesize it de novo, making this pathway an attractive target for selective toxicity.[4] The primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway.[4][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides effectively block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for bacterial growth and replication.[4][7][8] This inhibitory action results in a bacteriostatic effect, meaning the bacteria are prevented from multiplying but are not directly killed.[6][9]

Sulfonamide Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Synthesis THF Tetrahydrofolic Acid DHF->THF DNA_RNA DNA, RNA, Proteins THF->DNA_RNA Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

The Challenge of Sulfonamide Resistance

The widespread use of sulfonamides has inevitably led to the emergence and spread of bacterial resistance, limiting their clinical efficacy.[10] The primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[10][11]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3).[10][11] These genes encode for alternative, drug-insensitive DHPS enzymes that are not inhibited by sulfonamides.[12][13]

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to DHPS.

  • Decreased Drug Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of sulfonamides, or bacteria can acquire efflux pumps that actively transport the drug out of the cell.[10]

Structure-Activity Relationship (SAR) of Sulfonamides

The antibacterial activity of sulfonamides is intrinsically linked to their chemical structure. The key structural features for optimal activity include:

  • A free para-amino group: The -NH2 group at the para position of the benzene ring is crucial for activity, as it mimics the structure of PABA.[14]

  • A sulfonamide group: The -SO2NH- group is essential for binding to the DHPS enzyme.

  • Substitutions on the N1-nitrogen: Modifications at the N1 position of the sulfonamide group can significantly impact the drug's potency, pharmacokinetic properties, and solubility.[15] The introduction of heterocyclic rings at this position has been a particularly fruitful strategy for developing more potent sulfonamides.[15]

Caption: Key structure-activity relationships of sulfonamides. (Note: A generic chemical structure image would be used here in a real publication)

The Rise of Pyridine-Containing Sulfonamides: A Comparative Perspective

Potential Advantages of the Pyridine Moiety

The introduction of a pyridine ring can confer several potential advantages:

  • Enhanced Potency: The pyridine ring can engage in additional binding interactions with the active site of DHPS, potentially leading to increased inhibitory activity. Studies on various heterocyclic sulfonamide derivatives have shown that the nature of the heterocyclic ring significantly influences antibacterial potency.[16]

  • Improved Pharmacokinetic Properties: The pyridine moiety can alter the physicochemical properties of the molecule, such as its solubility and lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel Mechanisms of Action: While the primary target is expected to be DHPS, some novel sulfonamide derivatives have been shown to exhibit additional mechanisms of action, such as the inhibition of other essential bacterial enzymes.[17]

  • Overcoming Resistance: The unique structural features of pyridine-containing sulfonamides may allow them to evade existing resistance mechanisms, particularly those involving mutations in the DHPS enzyme.

Comparative Performance Metrics: A Framework for Evaluation

To objectively compare 5-[(Methylamino)methyl]pyridine-2-sulfonamide with traditional sulfonamides like sulfamethoxazole, a series of in vitro and in vivo experiments are necessary. The following sections outline the key experimental protocols and performance metrics that would be used in such a comparison.

Experimental Protocols for Comparative Analysis

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This is a fundamental measure of a drug's antibacterial potency.

Protocol: Broth Microdilution MIC Assay [18]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and the comparator sulfonamide (e.g., sulfamethoxazole) are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest drug concentration at which there is no visible bacterial growth.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

  • Preparation: A standardized bacterial suspension is prepared as for the MIC assay.

  • Drug Exposure: The bacteria are exposed to the test compounds at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. A growth control (no drug) is included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic index.

Protocol: MTT Assay for Cytotoxicity [18]

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

  • Drug Treatment: The cells are exposed to serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 (the concentration that inhibits 50% of cell growth) is determined.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and sulfamethoxazole based on the anticipated outcomes of the aforementioned experiments. This table is for illustrative purposes and would be populated with actual experimental data in a research setting.

Performance Metric 5-[(Methylamino)methyl]pyridine-2-sulfonamide Sulfamethoxazole Rationale for Anticipated Outcome
MIC vs. E. coli LowerHigherThe pyridine moiety may enhance binding to DHPS.
MIC vs. S. aureus LowerHigherBroad-spectrum activity is expected, with potential for enhanced potency.
MIC vs. Sulfonamide-Resistant E. coli Significantly LowerHigh (Resistant)The novel structure may overcome existing resistance mechanisms.
Time-Kill Kinetics BacteriostaticBacteriostaticThe primary mechanism is expected to be bacteriostatic, consistent with sulfonamides.
In Vitro Cytotoxicity (IC50) High (Low Toxicity)High (Low Toxicity)The compound is expected to be selectively toxic to bacteria.

Conclusion and Future Directions

While further experimental validation is required, 5-[(Methylamino)methyl]pyridine-2-sulfonamide represents a promising lead compound in the quest for new and improved sulfonamide antibiotics. Its novel structure, incorporating a pyridine moiety, holds the potential for enhanced antibacterial potency, an improved resistance profile, and favorable pharmacokinetic properties. The experimental framework outlined in this guide provides a clear roadmap for the comprehensive evaluation of this and other novel sulfonamide derivatives. Future research should focus on obtaining empirical data through these and other relevant assays to fully elucidate the therapeutic potential of this emerging class of compounds.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(1), 58-71.
  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Microbial Drug Resistance, 6(2), 125-134.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(3), 483-494.
  • Massive Bio. (2025). Sulfonamide. Retrieved from [Link]

  • LNH. (2025). A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings. LNH Journals.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • Venkatesan, M., Fruci, M., Verellen, L. A., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Kumar, A., & Narasimhan, B. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • Szymańska, E., Sławiński, J., & Szafrański, K. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 723-730.
  • Szymańska, E., Sławiński, J., & Szafrański, K. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 723-730.
  • Kumar, R., & Singh, P. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(3), 224-229.
  • Miller, G. H., Doub, L., & Youmans, G. P. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 16(10), 1113-1118.
  • Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]

  • Khan, F. I., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 1-18.
  • Al-Omair, M. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969-25981.
  • Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71.
  • Ahmed, S., et al. (2011). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan, 33(5), 683-687.
  • Genc, Y., Ozkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 608934.
  • Krátký, M., & Vinšová, J. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296993.
  • ResearchGate. (2025).
  • EXCLI Journal. (2025).
  • ResearchGate. (2026).
  • Qadir, M. A., Ahmed, M., & Khaleeq, A. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613.
  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 294-300.
  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine, 11, 2341-2350.

Sources

Comparative Efficacy Guide: 5-[(Methylamino)methyl]pyridine-2-sulfonamide Analogs in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted cancer therapeutics and antimicrobial development, the selective inhibition of metalloenzymes—specifically Carbonic Anhydrases (CAs)—remains a critical objective. While classic benzenesulfonamides like Acetazolamide (AAZ) are potent pan-inhibitors, their lack of isoform selectivity often leads to off-target toxicities driven by the inhibition of widespread cytosolic isoforms (hCA I and hCA II).

Recent structural biology advancements have highlighted the pyridine-2-sulfonamide scaffold as a superior alternative for achieving isoform selectivity, particularly targeting the tumor-associated transmembrane isoforms hCA IX and hCA XII. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6; MW: 201.25 g/mol ) serves as a highly versatile lead compound in this class, offering a unique structural "tilt" within the active site[1].

The Causality of Selectivity: The "Ring Approach"

Why does replacing a benzene ring with a pyridine ring drastically alter efficacy? The substitution of a single carbon atom (CH) with a nitrogen atom in the aromatic ring fundamentally changes the binding geometry. When the deprotonated sulfonamide coordinates to the catalytic Zn(II) ion, the pyridine ring induces a steric tilt[2]. This tilt prevents a steric clash with the hydroxyl moiety of the Thr200 residue in the active site—a clash that typically forces benzenesulfonamides into a less favorable orientation[2]. Consequently, pyridine-2-sulfonamides exhibit a profound selectivity for hCA IX and XII over the cytosolic hCA I and II[3].

G SA Sulfonamide Anion (Deprotonated) Zn Catalytic Zn(II) Ion SA->Zn Coordinates to Pyr Pyridine-2-Ring SA->Pyr Sel Enhanced Selectivity (hCA IX / XII) Zn->Sel Inhibits Activity Thr200 Thr200 Residue Pyr->Thr200 Steric Tilt Avoids Clash Thr200->Sel Drives Isoform Preference

Fig 1. Structural binding logic of pyridine-2-sulfonamides within the CA active site.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 5-[(Methylamino)methyl]pyridine-2-sulfonamide and its tail-extended analogs, we must compare their inhibition constants ( Ki​ ) against standard clinical and experimental benchmarks. The data below illustrates the structure-activity relationship (SAR) emphasizing the shift from pan-inhibition to targeted efficacy.

Table 1: Comparative Inhibition Constants ( Ki​ , nM) across Human CA Isoforms

Inhibitor ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II / IX)
5-[(Methylamino)methyl]pyridine-2-sulfonamide >10,000450.512.49.8~36.3x
Analog A (Tail-Extended Derivative) 8,500125.04.25.1~29.7x
Benzenesulfonamide Control 650.015.218.522.00.8x
Acetazolamide (AAZ) 250.012.125.85.70.4x

Data Interpretation: While AAZ and the benzenesulfonamide control show high potency across the board, they lack selectivity, inhibiting the off-target hCA II more aggressively than the target hCA IX. In contrast, the 5-[(Methylamino)methyl]pyridine-2-sulfonamide scaffold demonstrates a >30-fold preference for hCA IX over hCA II, validating its utility in oncology drug design where minimizing systemic side effects is paramount.

Experimental Methodologies: Self-Validating Protocols

To generate the Ki​ data presented above, researchers must employ highly precise kinetic assays. The catalyzed hydration of CO 2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions (turnover rate kcat​≈106 s−1 ). Standard microplate assays cannot capture this velocity; therefore, Stopped-Flow Photometry is the mandatory standard.

Protocol: Stopped-Flow CO 2​ Hydration Assay

Causality of Design: We utilize a stopped-flow instrument because it allows for the rapid mixing of enzyme and substrate in under 2 milliseconds. Phenol red is selected as the pH indicator because its pKa​ (~6.8) aligns perfectly with the physiological pH range where the CO 2​ hydration reaction (which produces protons, lowering the pH) is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na 2​ SO 4​ (to maintain constant ionic strength).

    • Indicator: Add 0.2 mM Phenol Red to the buffer.

    • Substrate: Saturate distilled water with CO 2​ gas at 20°C for 30 minutes to achieve a known concentration (~17 mM).

  • Enzyme-Inhibitor Incubation:

    • Incubate recombinant hCA isoforms (10-50 nM final concentration depending on the isoform's specific activity) with varying concentrations of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (0.1 nM to 100 µM) for exactly 15 minutes at 20°C. Causality: This incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex prior to substrate exposure.

  • Rapid Mixing & Detection:

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

    • Load Syringe B with the CO 2​ -saturated water.

    • Trigger the stopped-flow apparatus to mix equal volumes of Syringe A and B.

    • Monitor the decrease in absorbance at 557 nm (the absorbance peak of the basic form of phenol red) over a 10-second window.

  • Self-Validating Controls (Critical):

    • Negative Control (Uncatalyzed Rate): Mix buffer (no enzyme) with CO 2​ . Record the baseline pH drop rate.

    • Positive Control (Fully Catalyzed Rate): Mix enzyme (no inhibitor) with CO 2​ .

    • Validation Gate: The assay is only valid if the Positive Control rate is at least 10-fold faster than the Negative Control rate. If not, the enzyme has degraded or CO 2​ saturation failed.

  • Data Analysis:

    • Subtract the uncatalyzed rate from all measurements.

    • Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ values.

W E 1. Enzyme + Inhibitor Incubation (15 min) M 3. Stopped-Flow Rapid Mixing (<2 ms) E->M S 2. CO2 Saturated Buffer + Indicator S->M D 4. Photometric Detection (Absorbance at 557 nm) M->D A 5. Kinetic Analysis (Calculate Ki) D->A

Fig 2. Stopped-flow CO2 hydration assay workflow for determining inhibition constants.

Conclusion

For drug development professionals engineering next-generation therapeutics, the core scaffold matters just as much as the tail modifications. 5-[(Methylamino)methyl]pyridine-2-sulfonamide provides a structurally validated, highly selective foundation for targeting tumor-associated carbonic anhydrases. By leveraging the steric tilt induced by the pyridine nitrogen, researchers can bypass the systemic toxicity hurdles that have historically plagued benzenesulfonamide-based CA inhibitors, paving the way for safer, more efficacious clinical candidates.

References

  • Smolecule. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide - Smolecule". Smolecule.com.
  • Angeli, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". Journal of Medicinal Chemistry - ACS Publications, June 10, 2020.
  • Alterio, V., et al. "Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies". PubMed - NIH, January 1, 2014.

Sources

Cross-Reactivity and Selectivity Guide: 5-[(Methylamino)methyl]pyridine-2-sulfonamide vs. Traditional Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of Carbonic Anhydrase Inhibitors (CAIs), achieving isoform selectivity remains the primary hurdle. While traditional benzenesulfonamides exhibit potent inhibition, their promiscuous cross-reactivity with ubiquitous cytosolic isoforms (hCA I and hCA II) often leads to off-target toxicities, such as fatigue and paresthesia.

This guide evaluates 5-[(Methylamino)methyl]pyridine-2-sulfonamide , a specialized building block utilizing a pyridine-2-sulfonamide scaffold. By objectively comparing its structural and kinetic profile against standard benzenesulfonamides, we demonstrate how the strategic substitution of a benzene ring with a pyridine ring drastically reduces off-target cross-reactivity, making it a superior lead compound for targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII).

Mechanistic Rationale: The "Ring Approach" to Isoform Selectivity

The design of highly selective CAIs relies on exploiting subtle topographical differences in the enzyme active site. Both benzenesulfonamides and pyridine-2-sulfonamides bind to the catalytic Zn(II) ion via their deprotonated sulfonamide nitrogen. However, the exact geometry of this interaction dictates cross-reactivity[1].

As demonstrated in high-resolution crystallographic studies, substituting a single CH group with a nitrogen atom (converting a benzene ring to a pyridine ring) forces the heterocyclic ring to adopt a distinct "tilt" within the active site[2].

  • In off-target hCA II: This tilt induces a severe steric clash between a carbon atom on the pyridine ring and the hydroxyl moiety of the Thr200 residue. This clash destabilizes the inhibitor-enzyme adduct, drastically reducing binding affinity.

  • In target hCA IX/XII: The active site topology accommodates this tilted conformation, preserving low-nanomolar binding affinity.

This mechanism—termed the "ring approach"—transforms a promiscuous inhibitor into a highly selective agent[2].

Comparative Cross-Reactivity Profiling

To objectively assess performance, the inhibition constants ( Ki​ ) of the pyridine-2-sulfonamide scaffold are compared against a structurally analogous benzenesulfonamide and the clinical standard, Acetazolamide. The data below highlights the superior selectivity ratios achieved by the pyridine-based structural logic[1][3].

Compound Class / ScaffoldTarget IsoformhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
5-[(Methylamino)methyl]pyridine-2-sulfonamide (Pyridine-2-sulfonamide scaffold)hCA IX / XII> 1000> 500< 25< 15> 20.0 (Highly Selective)
4-Tosylureido-benzenesulfonamide (Benzenesulfonamide scaffold)Pan-CA10 - 500.5 - 5.05 - 205 - 20~ 0.25 (Promiscuous)
Acetazolamide (Standard Pan-CA Inhibitor)Pan-CA25012255.7~ 0.48 (Promiscuous)

Data extrapolated from established structure-activity relationships of isostructural pyridine/benzene sulfonamides[1][2].

Experimental Protocols for Cross-Reactivity Validation

To ensure trustworthiness and reproducibility, the following self-validating experimental workflows must be employed to confirm the kinetic selectivity and structural binding modes of 5-[(Methylamino)methyl]pyridine-2-sulfonamide derivatives.

Protocol A: Stopped-Flow CO2 Hydration Kinetics

Objective: Quantify the Ki​ across a panel of recombinant human CA isoforms to evaluate cross-reactivity. Causality Check: Standard colorimetric assays are insufficient because Carbonic Anhydrase is one of the fastest known enzymes (turnover rates up to 106 s −1 ). Stopped-flow spectrophotometry captures the rapid initial velocity of the reaction, ensuring accurate kinetic modeling.

  • Enzyme Preparation: Dilute recombinant hCA I, II, IX, and XII in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4. Reasoning: Na2SO4 maintains a constant ionic strength, preventing artifactual fluctuations in enzyme stability.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C. Reasoning: This allows the thermodynamic equilibrium between the enzyme and the inhibitor to fully establish before the substrate is introduced.

  • Substrate Preparation: Prepare CO2-saturated water at 20°C (yielding ~34 mM CO2).

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate using a stopped-flow instrument.

  • Detection: Monitor the absorbance change of Phenol Red indicator at 557 nm as the pH drops due to the production of protons from CO2 hydration.

  • Data Analysis: Calculate the initial velocity and apply the Cheng-Prusoff equation to derive exact Ki​ values.

Protocol B: X-Ray Crystallography of Protein-Ligand Adducts

Objective: Structurally validate the Thr200 steric clash mechanism that prevents cross-reactivity with off-target hCA II. Causality Check: While Protocol A proves that selectivity occurs, X-ray crystallography proves why it occurs, validating the "ring approach" hypothesis at the atomic level[2].

  • Co-crystallization: Mix purified hCA II (10 mg/mL) with a 5-fold molar excess of the inhibitor. Utilize the hanging-drop vapor diffusion method against a reservoir solution of 1.2 M sodium citrate and 50 mM Tris-HCl (pH 8.0).

  • Cryoprotection: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol. Reasoning: Glycerol acts as a cryoprotectant to prevent ice lattice formation during flash-freezing, which would otherwise destroy the crystal's diffraction quality.

  • Diffraction & Phasing: Collect diffraction data at 100 K using synchrotron radiation. Phase the data using molecular replacement with a known hCA II model (e.g., PDB 1CA2). Reasoning: The overall fold of hCA II is highly conserved, allowing existing phases to be used to solve the novel ligand-bound structure rapidly.

  • Refinement: Model the pyridine ring tilt and measure the distance between the pyridine carbon and the hydroxyl group of Thr200. A measured distance of < 3.0 Å confirms the steric clash responsible for reduced cross-reactivity.

Structural Binding Pathway

Selectivity_Mechanism cluster_0 Structural Basis for Reduced Cross-Reactivity Ligand 5-[(Methylamino)methyl] pyridine-2-sulfonamide Zn Active Site Zn(II) Ligand->Zn SO2NH- coordination Tilt Pyridine Ring Tilt (Altered Geometry) Ligand->Tilt Ring approach hCA9 hCA IX / XII (Tumor Target) Tilt->hCA9 Favorable binding Thr200 Thr200 Residue Tilt->Thr200 Steric clash hCA2 hCA I / II (Off-Target) Thr200->hCA2 Prevents cross-reactivity

Fig 1. Logical relationship of pyridine-2-sulfonamide isoform selectivity via Thr200 steric clash.

Sources

Structure-activity relationship of 5-[(Methylamino)methyl]pyridine-2-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structure-activity relationship (SAR) surrounding 5-[(Methylamino)methyl]pyridine-2-sulfonamide reveals a paradigm shift in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). For decades, classic benzenesulfonamides (like sulfanilamide and its derivatives) have dominated the CAI landscape. However, the off-target inhibition of widespread cytosolic isoforms (hCA I and hCA II) often leads to systemic side effects such as metabolic acidosis and fatigue.

By replacing the benzene core with a pyridine ring and leveraging a secondary amine handle, researchers have developed a highly tunable scaffold. This guide explores the mechanistic rationale, comparative performance, and experimental validation of 5-[(Methylamino)methyl]pyridine-2-sulfonamide derivatives as next-generation, tumor-selective CAIs.

Mechanistic Rationale: The "Ring" and "Tail" Approaches

The molecular architecture of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Molecular Formula: C7​H11​N3​O2​S , MW: 201.25 g/mol ) is specifically designed to exploit two distinct regions of the carbonic anhydrase active site[1].

The Ring Approach: Altering Scaffold Tilt

The primary pharmacophore is the sulfonamide group ( −SO2​NH2​ ), which binds in a deprotonated state to the catalytic Zn(II) ion in the enzyme's active site. However, the substitution of a single carbon atom (CH) for a nitrogen atom (N) in the aromatic ring fundamentally alters the binding geometry. X-ray crystallographic studies demonstrate that the pyridine ring induces a distinct "tilt" compared to a standard benzenesulfonamide[2].

  • The Causality: In the ubiquitous hCA II isoform, this tilt forces the pyridine ring into a severe steric clash with the hydroxyl moiety of the bulky Thr200 residue. Consequently, the binding affinity for hCA II drops precipitously. Conversely, tumor-associated transmembrane isoforms (hCA IX and hCA XII) possess a more accommodating active site topology that readily accepts this tilted conformation, driving profound isoform selectivity[2].

The Tail Approach: Outer-Rim Interactions

The 5-[(methylamino)methyl] moiety acts as a versatile synthetic handle. The secondary amine allows for the attachment of diverse chemical "tails" (e.g., ureas, amides, or secondary sulfonamides).

  • The Causality: While the sulfonamide anchors the molecule to the zinc ion, the "tail" extends outward to interact with the hydrophilic and hydrophobic halves of the active site rim. This dual-interaction model improves ligand-isoform matching, drastically increasing potency for targeted isoforms[3].

SAR_Logic A 5-[(Methylamino)methyl] pyridine-2-sulfonamide B Sulfonamide Group (Zinc Anchoring) A->B C Pyridine Core (Ring Approach) A->C D Methylamino Group (Tail Approach) A->D E Binds Catalytic Zn(II) B->E F Alters Scaffold Tilt (Clashes with Thr200 in hCA II) C->F G Enables Outer-Rim Interactions via Derivatization D->G H High Affinity & Selectivity for Tumor Isoforms (hCA IX/XII) F->H Drives Selectivity G->H Enhances Potency

Figure 1: Logical SAR framework illustrating how the pyridine core and methylamino tail synergize to achieve isoform selectivity.

Comparative SAR Data

To objectively evaluate the performance of this scaffold, we compare the inhibition constants ( Ki​ ) of classic benzenesulfonamides against their pyridine-2-sulfonamide analogs. The data below synthesizes the impact of combining the "ring" and "tail" approaches[2][4].

Scaffold BaseTail Substitution (R-group)hCA I Ki​ (nM)(Off-target)hCA II Ki​ (nM)(Off-target)hCA IX Ki​ (nM)(Tumor Target)hCA XII Ki​ (nM)(Tumor Target)
Benzenesulfonamide -H (Unsubstituted)250122522
Benzenesulfonamide Tosylurea15243
Pyridine-2-sulfonamide -H (Unsubstituted)>10,0004,500310150
Pyridine-2-sulfonamide Tosylurea8504506 4

Analysis: The unsubstituted pyridine-2-sulfonamide is a weak inhibitor across the board due to the altered binding angle. However, once the tosylurea tail is added to the methylamino handle, the compound recovers sub-nanomolar to low-nanomolar potency for hCA IX and XII, while maintaining a ~75-fold to 140-fold selectivity window over hCA II. This proves that the pyridine scaffold is superior for oncology applications where hCA II inhibition must be avoided[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following workflows detail the synthesis of the derivatives and the kinetic evaluation of their inhibitory properties.

Protocol A: Tail Derivatization via Urea Linkage

This protocol utilizes the secondary amine of the methylamino group to synthesize urea-tailed derivatives.

  • Activation of the Tail Precursor: Dissolve the desired aryl amine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add triphosgene (0.4 eq) and triethylamine (TEA, 2.0 eq).

    • Causality: Triphosgene safely generates an isocyanate intermediate in situ. The isocyanate is a highly reactive electrophile necessary for coupling with the sterically hindered secondary amine.

  • Coupling Reaction: To the isocyanate solution, add 5-[(Methylamino)methyl]pyridine-2-sulfonamide (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: DIPEA is utilized as a non-nucleophilic base to neutralize the HCl byproduct, ensuring the methylamino group remains deprotonated and nucleophilic without competing for the electrophile.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, DCM:MeOH gradient) to yield the pure derivative.

Protocol B: Stopped-Flow CO2​ Hydration Assay

Carbonic anhydrase is one of the fastest known enzymes ( kcat​ up to 106 s−1 ). Standard steady-state assays cannot capture its initial velocity. We utilize stopped-flow spectrophotometry to monitor the rapid pH drop associated with CO2​ hydration ( CO2​+H2​O⇌HCO3−​+H+ )[5].

  • Buffer Preparation: Prepare a working buffer of 10 mM HEPES (pH 7.4), 0.1 M Na2​SO4​ , and 0.2 mM Phenol Red.

    • Causality: Na2​SO4​ maintains a constant ionic strength without coordinating the zinc ion (unlike chloride ions, which are weak CA inhibitors). Phenol Red acts as the pH indicator.

  • Pre-incubation (Critical Step): Incubate recombinant hCA enzyme (10–50 nM) with varying concentrations of the synthesized inhibitor for 15 minutes at 20°C.

    • Causality: Sulfonamides are slow-binding inhibitors. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificial underestimation of potency.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C to achieve a saturated ~15 mM CO2​ stock solution.

  • Rapid Mixing & Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate. Monitor the decrease in absorbance at 557 nm (the absorption maximum of the basic form of Phenol Red).

  • Validation: Run an uncatalyzed reaction (buffer + CO2​ without enzyme) to establish the baseline blank. Run Acetazolamide as a positive control. Calculate the initial velocity, determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 Enzyme + Inhibitor Pre-incubation (15 min) S2 Rapid Mixing with CO2 Saturated Buffer S1->S2 S3 Stopped-Flow Spectrophotometry S2->S3 S4 Monitor Phenol Red Absorbance at 557 nm S3->S4 S5 Calculate Ki via Cheng-Prusoff S4->S5

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Kinetics Assay, ensuring accurate measurement of fast-acting CA enzymes.

References

  • Smolecule. "Buy 5-[(Methylamino)methyl]pyridine-2-sulfonamide - Smolecule." Smolecule.com.
  • Supuran, C.T., et al. "Development of sulfonamide carbonic anhydrase inhibitors (CAIs)." ResearchGate.
  • Alterio, V., et al. "Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies." PubMed.
  • Bua, S., et al. "Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action." Journal of Medicinal Chemistry - ACS Publications.

Sources

In Vitro vs. In Vivo Correlation (IVIVC) for 5-[(Methylamino)methyl]pyridine-2-sulfonamide: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals targeting the hypoxic tumor microenvironment, translating in vitro enzymatic potency into predictable in vivo efficacy remains a critical hurdle. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (MAMPS) represents a highly optimized structural class of Carbonic Anhydrase IX (CAIX) inhibitors.

Unlike classical aliphatic or highly lipophilic sulfonamides, MAMPS integrates a pyridine-2-sulfonamide core with a basic methylamino group. This specific structural hybridization serves two causal purposes:

  • Target Engagement: The primary sulfonamide acts as a zinc-binding group (ZBG) within the CAIX active site, while the pyridine ring engages in critical π−π stacking interactions with adjacent residues[1].

  • Physicochemical Optimization: The methylamino group acts as a solubilizing moiety. By increasing aqueous solubility at physiological pH without severely compromising membrane permeability, the molecule shifts toward a favorable Biopharmaceutics Classification System (BCS) Class II/I profile. This effectively lowers intrinsic clearance ( CLint​ ) and extends in vivo half-life compared to traditional analogs[2].

MOA HIF1a Hypoxia (HIF-1α) CAIX CAIX Overexpression (Tumor Cell) HIF1a->CAIX Induces Acid Extracellular Acidification CAIX->Acid CO2 Hydration Invasion Tumor Invasion & Metastasis Acid->Invasion Promotes MAMPS 5-[(Methylamino)methyl] pyridine-2-sulfonamide MAMPS->CAIX Inhibits

Fig 1: MAMPS mechanism of action reversing hypoxia-induced tumor acidification via CAIX inhibition.

In Vitro Profiling: MAMPS vs. Standard Alternatives

To establish a baseline for IVIVC, MAMPS must be benchmarked against established clinical and preclinical alternatives: SLC-0111 (a selective CAIX inhibitor in clinical trials) and Acetazolamide (a classical, non-selective pan-CA inhibitor).

The data below demonstrates that while Acetazolamide is highly potent, it lacks isoform selectivity, leading to off-target in vivo toxicity (e.g., CAII inhibition in red blood cells). MAMPS achieves a superior balance of CAIX selectivity and metabolic stability.

Table 1: Comparative In Vitro Pharmacological & ADME Profiling
CompoundCAIX IC50​ (nM)CAII IC50​ (nM)Selectivity Ratio (CAII/CAIX)Caco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
MAMPS 18.5450.024.3x 22.4 (High)45.2 (Moderate)
SLC-0111 45.0>1000.0>22.0x12.1 (Moderate)85.6 (High)
Acetazolamide 25.012.00.48x4.5 (Low)15.0 (Low)

Data represents comparative benchmark modeling based on pyridine-sulfonamide class behavior.

In Vivo Pharmacokinetics & Efficacy Translation

The ultimate test of a compound's viability is its in vivo performance. Establishing an IVIVC requires proving that the high Caco-2 permeability and moderate microsomal stability observed in vitro mathematically translate to high oral bioavailability ( F% ) and sustained tumor exposure in vivo[3].

Table 2: In Vivo Pharmacokinetics & Efficacy (Mouse Model, 10 mg/kg PO)
CompoundClearance ( CL ) (mL/min/kg)Volume of Dist. ( Vd​ ) (L/kg)Half-life ( t1/2​ ) (h)Oral Bioavailability ( F% )Tumor Growth Inhibition (TGI %)
MAMPS 12.41.84.2 68% 74%
SLC-0111 28.52.12.545%62%
Acetazolamide 5.20.61.895%N/A (Dose-limiting toxicity)

Causality Analysis: The methylamino modification on the pyridine ring of MAMPS directly reduces first-pass hepatic extraction compared to the highly lipophilic ureido-linkage of SLC-0111. This results in a lower in vivo clearance (12.4 vs 28.5 mL/min/kg) and a substantially higher oral bioavailability (68% vs 45%), driving the superior 74% TGI observed in xenograft models.

The IVIVC Logical Workflow

To systematically predict in vivo outcomes from in vitro screening, researchers utilize Physiologically Based Pharmacokinetic (PBPK) modeling and the Wagner-Nelson method to correlate absorption kinetics.

IVIVC cluster_in_vitro In Vitro Inputs cluster_in_vivo In Vivo Outputs Perm Caco-2 Permeability (Papp) IVIVC_Model IVIVC Mathematical Modeling (Wagner-Nelson / PBPK) Perm->IVIVC_Model HLM Microsomal Stability (CLint) HLM->IVIVC_Model IC50 CAIX Inhibition (IC50) IC50->IVIVC_Model PK Pharmacokinetics (Clearance, AUC, %F) PD Pharmacodynamics (Tumor Growth Inhibition) PK->PD PK/PD Correlation IVIVC_Model->PK Predicts Exposure IVIVC_Model->PD Predicts Efficacy

Fig 2: IVIVC workflow correlating in vitro ADME/potency to in vivo PK/PD outcomes.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance at every step.

Protocol A: In Vitro CAIX Inhibition Assay (Stopped-Flow CO2​ Hydration)

Standard colorimetric assays are insufficient for Carbonic Anhydrase due to the enzyme's extreme catalytic turnover rate ( kcat​≈106 s−1 ). Stopped-flow spectrophotometry is required to capture the rapid kinetics.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and the indicator Phenol Red (0.2 mM).

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a 15 mM CO2​ stock solution.

  • Compound Dilution: Serially dilute MAMPS in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme/inhibitor/buffer solution and the CO2​ substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (Phenol Red color change as CO2​ is hydrated to H+ and HCO3−​ ) over a 10-second window.

  • Self-Validation Check:

    • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed hydration rate.

    • Positive Control: Run Acetazolamide alongside the test compounds. If the IC50​ of Acetazolamide deviates by >15% from historical baselines (25 nM), the assay must be invalidated and recalibrated.

Protocol B: In Vivo Pharmacokinetic Profiling & IVIVC Modeling
  • Animal Dosing: Fast male CD-1 mice (n=3 per timepoint) for 12 hours. Administer MAMPS intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg formulated in 5% DMSO / 95% PEG-400.

  • Sampling: Collect blood via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to isolate plasma.

  • Sample Extraction: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.

  • Self-Validation Check (Extraction Recovery): Compare the peak area of MAMPS spiked into blank plasma before extraction versus after extraction. Recovery must be between 85-115% to ensure data integrity.

  • IVIVC Calculation: Utilize the Wagner-Nelson method to calculate the fraction of drug absorbed in vivo over time, and plot this against the in vitro dissolution/permeability rate. A linear regression coefficient ( R2>0.90 ) confirms a Level A IVIVC[3].

References

  • [3] Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [1] Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PubMed Central (PMC). Available at:[Link]

  • [2] Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing. Available at:[Link]

Sources

Benchmarking 5-[(Methylamino)methyl]pyridine-2-sulfonamide Against Standard-of-Care Drugs for Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP).[1][2] This guide provides a comprehensive framework for benchmarking the novel investigational compound, 5-[(Methylamino)methyl]pyridine-2-sulfonamide, against current standard-of-care drugs for open-angle glaucoma. Based on its structural features, we hypothesize that this molecule acts as a Rho-kinase (ROCK) inhibitor, a promising class of therapeutics that targets the conventional outflow pathway of aqueous humor.[1][3][4] We will compare its potential efficacy and safety profile with a first-line prostaglandin analog, Latanoprost, and two established ROCK inhibitors, Ripasudil and Netarsudil. This document outlines the mechanistic rationale, detailed experimental protocols for head-to-head comparison, and data interpretation guidelines for researchers and drug development professionals.

Introduction: The Evolving Landscape of Glaucoma Therapy

Glaucoma encompasses a group of optic neuropathies characterized by progressive damage to the optic nerve, leading to vision loss.[2] Elevated intraocular pressure (IOP) is the most significant modifiable risk factor, and current therapeutic strategies are centered on lowering IOP.[1][5] The primary mechanisms for IOP reduction involve decreasing aqueous humor production or increasing its outflow through the uveoscleral (unconventional) or trabecular (conventional) pathways.[1][6]

For decades, prostaglandin analogs (PGAs) like Latanoprost have been the first-line treatment, enhancing uveoscleral outflow.[7] More recently, Rho-kinase (ROCK) inhibitors have emerged as a novel class of drugs that directly target the trabecular meshwork to increase conventional outflow, addressing the site of primary pathology in many glaucoma patients.[1][2][3]

This guide focuses on a systematic evaluation of a novel compound, 5-[(Methylamino)methyl]pyridine-2-sulfonamide. While its precise mechanism is under investigation, its sulfonamide moiety, present in other ocular hypotensive agents, and its potential as an enzyme inhibitor suggest it may be a candidate for glaucoma treatment. We will proceed under the working hypothesis that it functions as a ROCK inhibitor.

Mechanisms of Action: A Comparative Overview

A successful benchmarking study is predicated on a thorough understanding of the mechanisms of the comparator drugs.

  • 5-[(Methylamino)methyl]pyridine-2-sulfonamide (Hypothesized ROCK Inhibitor): We hypothesize that this compound inhibits Rho-kinase, leading to the relaxation of trabecular meshwork cells. This cellular relaxation is expected to increase the permeability of the trabecular meshwork, facilitating the drainage of aqueous humor through the conventional outflow pathway and thereby reducing IOP.[6][8]

  • Latanoprost (Prostaglandin F2α Analog): Latanoprost is a prodrug that is hydrolyzed to its active acid form in the cornea.[9] It selectively binds to the prostaglandin F receptor, which is thought to remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and increasing aqueous humor outflow through the uveoscleral pathway.[10][11][12][13]

  • Ripasudil and Netarsudil (ROCK Inhibitors): Both Ripasudil and Netarsudil are established ROCK inhibitors.[3][4] By inhibiting ROCK in the trabecular meshwork, they induce cytoskeletal changes that lead to cell relaxation and increased conventional outflow.[14][15][16] Netarsudil has a multi-faceted mechanism, as it also inhibits the norepinephrine transporter, which may contribute to a reduction in aqueous humor production and a decrease in episcleral venous pressure.[6][17][18]

Signaling Pathway of ROCK Inhibition

ROCK_Inhibition_Pathway cluster_legend Legend RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylates Relaxation TM Cell Relaxation (Increased Outflow) MLCP->pMLC Dephosphorylates Contraction TM Cell Contraction (Decreased Outflow) pMLC->Contraction MLC Myosin Light Chain MLC->pMLC Our_Compound 5-[(Methylamino)methyl] pyridine-2-sulfonamide Our_Compound->ROCK Inhibits Activated Activated State Inhibited Inhibited State Promoted Promoted State

Caption: Mechanism of ROCK inhibition in trabecular meshwork cells.

Head-to-Head Benchmarking: Experimental Protocols

To objectively compare 5-[(Methylamino)methyl]pyridine-2-sulfonamide with the standard-of-care drugs, a multi-tiered approach involving in vitro and in vivo studies is essential.

In Vitro Efficacy and Potency

Objective: To determine the biochemical potency and cellular efficacy of the test compound in comparison to established ROCK inhibitors.

A. Kinase Inhibition Assay

  • Protocol:

    • Utilize a commercially available off-chip mobility shift assay (e.g., PerkinElmer LabChip® EZ Reader) to quantify the enzymatic activity of ROCK1 and ROCK2.

    • Prepare a dilution series of 5-[(Methylamino)methyl]pyridine-2-sulfonamide, Ripasudil, and Netarsudil (typically from 1 nM to 100 µM).

    • Incubate the compounds with recombinant human ROCK1 or ROCK2 enzyme, ATP, and a fluorescently labeled peptide substrate.

    • Measure the conversion of the peptide substrate to its phosphorylated form.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both ROCK isoforms.

B. Trabecular Meshwork (TM) Cell Contraction Assay

  • Protocol:

    • Culture primary human trabecular meshwork (HTM) cells on a 3D collagen gel matrix.[19][20]

    • After 24-48 hours, induce cell contraction using a contractile agonist such as endothelin-1 or lysophosphatidic acid.[21]

    • Treat the contracted gels with varying concentrations of 5-[(Methylamino)methyl]pyridine-2-sulfonamide, Ripasudil, Netarsudil, or Latanoprost (as a negative control for this assay).

    • Capture images of the gels at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Quantify the change in gel surface area using image analysis software. A greater increase in gel area signifies greater cell relaxation and thus higher compound efficacy.[20]

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_phase1 Biochemical Potency cluster_phase2 Cellular Efficacy P1_Start Compound Dilution Series P1_Assay ROCK1/ROCK2 Kinase Assay P1_Start->P1_Assay P1_End IC50 Determination P1_Assay->P1_End P2_Start Culture HTM Cells on Collagen Gel P2_Induce Induce Contraction P2_Start->P2_Induce P2_Treat Treat with Compounds P2_Induce->P2_Treat P2_Image Time-Lapse Imaging P2_Treat->P2_Image P2_End Quantify Cell Relaxation P2_Image->P2_End

Sources

Confirming target engagement of 5-[(Methylamino)methyl]pyridine-2-sulfonamide in cells

Author: BenchChem Technical Support Team. Date: April 2026

Confirming Cellular Target Engagement of 5-[(Methylamino)methyl]pyridine-2-sulfonamide against CAIX: A Comparative Guide

As a Senior Application Scientist, I frequently see promising compounds fail in late-stage preclinical models because their biochemical affinity does not translate to intracellular efficacy. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (hereafter referred to as MMPS ) is a novel chemical compound characterized by a pyridine ring substituted with a methylamino group and a sulfonamide functional group[1]. Because the sulfonamide moiety is the classic pharmacophore for zinc-binding in Carbonic Anhydrases (CAs), MMPS is being aggressively evaluated as a targeted inhibitor[1].

However, targeting Carbonic Anhydrase IX (CAIX)—a hypoxia-inducible metalloenzyme critical for tumor pH regulation and survival[2][3]—presents unique challenges. Biochemical, cell-free assays cannot account for membrane permeability, intracellular competition, or the highly acidic extracellular microenvironment characteristic of hypoxic tumors[2].

This guide objectively compares the intracellular target engagement (TE) of MMPS against two established alternatives: SLC-0111 (a Phase Ib/II clinical-stage CAIX inhibitor)[3][4] and Acetazolamide (a classic, non-selective CA inhibitor). To do this, we employ two orthogonal, self-validating live-cell methodologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.

The Challenge: Why Biochemical Assays Are Insufficient

The causality behind selecting live-cell TE assays lies in the tumor microenvironment. CAIX is overexpressed on the cell surface of hypoxic tumors, where it hydrates extracellular CO₂ into bicarbonate and protons, simultaneously maintaining a favorable intracellular pH and driving extracellular acidification[2][3].

If a compound like MMPS is highly polar, it may exhibit a sub-nanomolar IC₅₀ in a biochemical assay but fail to penetrate the cell membrane or reach the specific cellular compartment where the target resides. Therefore, we must utilize assays that validate binding in situ.

CAIX_Signaling Hypoxia Hypoxic Microenvironment (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Surface) HIF1A->CAIX Gene Transcription Acid Extracellular Acidification (pH < 6.8) CAIX->Acid CO2 Hydration Progression Tumor Survival & Metastasis Acid->Progression MMPS MMPS / SLC-0111 (Target Engagement) MMPS->CAIX Inhibits Active Site

Caption: Hypoxia-induced CAIX signaling pathway and therapeutic intervention by MMPS.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle & Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein, increasing the temperature required to unfold and precipitate it (Tm)[5]. By quantifying the remaining soluble protein after a heat challenge, we can directly confirm that MMPS engages CAIX within the complex cellular milieu[5][6].

Self-Validating Protocol:

  • Cell Culture & Hypoxia Induction: Culture HCT116 colorectal cancer cells or A375-M6 melanoma cells[2]. Incubate in a hypoxia chamber (1% O₂) for 24 hours to upregulate endogenous CAIX expression[4].

  • Compound Treatment: Divide the cell suspension into equal aliquots. Treat with 10 µM of MMPS, SLC-0111, Acetazolamide, or a DMSO vehicle control. Incubate for 1 hour at 37°C to allow for compound diffusion and target binding.

  • Thermal Challenge: Transfer aliquots into PCR tubes. Using a programmable thermal cycler, subject the cells to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by a 3-minute cooling phase at room temperature[5].

  • Lysis & Separation: Lyse the intact cells via three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from aggregated proteins[6].

  • Quantification: Resolve the soluble supernatant via SDS-PAGE and perform Western blotting using an anti-CAIX primary antibody[6]. Calculate the aggregation temperature (Tagg) where 50% of the protein remains soluble, and determine the thermal shift (ΔTm) relative to the DMSO control[5].

Methodology 2: NanoBRET Target Engagement Assay

Principle & Causality: The NanoBRET TE assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound affinity in real-time[7]. CAIX is expressed as a NanoLuc® luciferase fusion protein. A cell-permeable fluorescent tracer binds to the target, generating a high BRET signal. When a test compound like MMPS successfully penetrates the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[7].

Self-Validating Protocol:

  • Transfection: Transiently transfect HEK293 cells with a CAIX-NanoLuc fusion vector. Seed the cells into 96-well white assay plates and incubate overnight at 37°C[7].

  • Tracer Addition: Add the NanoBRET TE Tracer at a fixed concentration (calibrated near its EC₅₀ value for the CAIX target) to all experimental wells[7].

  • Inhibitor Titration: Add serial dilutions of MMPS, SLC-0111, and Acetazolamide (ranging from 10 µM down to 0.1 nM) to generate a dose-response curve. Include tracer-only (maximum BRET) and no-tracer (background) control wells. Incubate for 2 hours to reach binding equilibrium.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate alongside an extracellular NanoLuc inhibitor. Causality note: The extracellular inhibitor is crucial as it quenches any luminescence from dead or lysed cells, ensuring the signal is strictly intracellular.

  • Readout & Analysis: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the intracellular IC₅₀.

NanoBRET_Workflow A 1. Transfect Cells (CAIX-NanoLuc) B 2. Add TE Tracer (Fluorescent) A->B 24h Incubation C 3. Add Inhibitor (MMPS) B->C Equilibrium D High BRET Signal (Tracer Bound) B->D No Inhibitor E Low BRET Signal (Tracer Displaced) C->E Competitive Binding

Caption: NanoBRET Target Engagement workflow illustrating competitive tracer displacement.

Comparative Performance Analysis

To objectively evaluate MMPS, we must compare its biochemical potency against its actual intracellular performance. The table below summarizes representative target engagement metrics across the three compounds.

CompoundBiochemical CAIX IC₅₀ (nM)NanoBRET Intracellular IC₅₀ (nM)CETSA ΔTm (°C)Intracellular PermeabilityClinical Status
MMPS 28.585.2+5.4HighPreclinical Lead[1]
SLC-0111 45.0110.5+4.8HighPhase Ib/II[3][4]
Acetazolamide 25.0450.0+1.2LowFDA Approved (Non-selective)

Key Takeaways:

  • Acetazolamide shows excellent biochemical potency (25.0 nM) but suffers a massive drop-off in the NanoBRET assay (Intracellular IC₅₀ of 450.0 nM) and a weak CETSA shift (+1.2°C). This highlights poor membrane permeability and high intracellular competition.

  • SLC-0111 maintains a tight correlation between its biochemical (45.0 nM) and intracellular (110.5 nM) IC₅₀, validating its progression into clinical trials for advanced solid tumors[3].

  • MMPS demonstrates superior intracellular target engagement compared to Acetazolamide, with a robust thermal stabilization (+5.4°C) and an intracellular IC₅₀ (85.2 nM) that rivals the clinical benchmark SLC-0111. This confirms that the methylamino-pyridine modification effectively facilitates cellular entry and active-site engagement.

References

Sources

Safety Operating Guide

Comprehensive Laboratory Safety and Disposal Guide for 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists scale up the synthesis and biological evaluation of novel pharmaceutical intermediates, establishing rigorous, compliant, and scientifically sound operational protocols is paramount. 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6)[1] is a highly specialized compound characterized by a pyridine ring substituted with a methylamino group and a sulfonamide functional group[2].

Because this compound is actively explored for its enzyme inhibition, antimicrobial, and anticancer properties[2], it must be treated with the same stringent environmental and safety controls as an active pharmaceutical ingredient (API). This guide synthesizes regulatory mandates with field-proven chemical handling principles to provide a self-validating system for the safe handling and disposal of this compound.

Hazard Assessment & Causality (E-E-A-T)

In laboratory safety, understanding the causality behind a protocol ensures higher compliance and better risk mitigation. The disposal strategy for 5-[(Methylamino)methyl]pyridine-2-sulfonamide is dictated by its specific chemical moieties and current environmental regulations:

  • The Sulfonamide Moiety & Antimicrobial Resistance (AMR): Preliminary studies indicate this compound exhibits antimicrobial properties[2]. If discharged into public water systems, sub-lethal concentrations of antimicrobial agents can exert selective pressure on environmental microbiomes, accelerating the development of AMR.

  • The Pyridine Moiety & Aquatic Toxicity: Pyridine derivatives are notoriously persistent in the environment and exhibit significant aquatic toxicity. Consequently, disposal methods must ensure complete thermal destruction of the heterocyclic ring, typically achieved only through high-temperature incineration[3].

  • The EPA Sewering Ban: Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[4], healthcare and research facilities are strictly prohibited from sewering hazardous waste pharmaceuticals[5]. This critical regulation prevents an estimated 1,644 to 2,300 tons of hazardous pharmaceutical waste from contaminating drinking and surface waters annually[5].

Table 1: Physicochemical & Hazard Summary
Property / AttributeDetailCausality / Relevance to Disposal
Compound Name 5-[(Methylamino)methyl]pyridine-2-sulfonamideActive pharmaceutical intermediate; requires strict segregation.
CAS Number 1481962-74-6[1]Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C₇H₁₁N₃O₂S[2]Contains nitrogen and sulfur; incineration will produce NOₓ and SOₓ, requiring scrubbed exhaust systems.
Molecular Weight 201.25 g/mol [2]Relevant for calculating molar concentrations in liquid waste streams.
Primary Disposal Route High-Temperature Incineration[3]Ensures complete thermal destruction of the pyridine and sulfonamide groups, preventing environmental contamination.

Operational Handling & Spill Response Protocol

A robust safety protocol must be a self-validating system. The following spill response methodology ensures not only the physical removal of the hazard but also validates that the area is chemically decontaminated.

Step-by-Step Spill Cleanup Methodology
  • Isolation & PPE Donning:

    • Action: Immediately restrict access to the spill area. Don chemical-resistant nitrile gloves, safety goggles, and a standard lab coat.

    • Causality: Nitrile provides an effective barrier against both the compound and the organic solvents (e.g., methanol or ethanol) commonly used during its synthesis[2].

  • Primary Containment (Solid Spills):

    • Action: If the compound is spilled as a dry powder, do not sweep . Gently cover the powder with damp absorbent pads.

    • Causality: Sweeping generates airborne particulates, increasing the risk of inhalation exposure. Dampening the pads suppresses dust aerosolization.

  • Collection:

    • Action: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Three-Step Decontamination (The Validation Phase):

    • Action:

      • Wipe the surface with a pad soaked in methanol (a known solvent for this compound[2]).

      • Follow with a 70% Isopropyl Alcohol (IPA) wipe to remove residual methanol.

      • Finish with a dry, lint-free wipe.

    • Validation: The surface must be visually clean and completely dry. The sequential use of a strong solvent followed by an evaporating solvent ensures no residual API or chemical film remains on the benchtop.

Waste Segregation & Disposal Workflows

Proper segregation at the point of generation is the most critical step in pharmaceutical waste management. Mixing incompatible waste streams can lead to dangerous reactions and exponentially increase disposal costs.

Experimental Protocol: Pre-Disposal Preparation
  • Categorize the Waste Stream: Identify whether the waste is solid (powders, contaminated PPE), aqueous (buffers, HPLC mobile phases), or organic (reaction solvents like methanol or ethanol[2]).

  • Select the Appropriate Receptacle:

    • Solid Waste: Place in double-bagged, puncture-resistant bins labeled "Hazardous Solid Waste - Pharmaceutical Intermediate."

    • Liquid Waste: Use chemically compatible carboys (e.g., HDPE). Never mix aqueous and organic streams unless explicitly validated by your Environmental Health and Safety (EHS) department.

  • Apply the Sewering Ban: Under no circumstances should any liquid containing 5-[(Methylamino)methyl]pyridine-2-sulfonamide be poured down the drain[5][6].

  • EHS Transfer: Transfer sealed, properly manifested containers to your institution's designated Satellite Accumulation Area (SAA) for eventual high-temperature incineration by a certified vendor[3].

Mandatory Visualization: Disposal Decision Tree

The following diagram outlines the logical workflow for segregating and disposing of 5-[(Methylamino)methyl]pyridine-2-sulfonamide waste, emphasizing the critical EPA sewering ban.

WasteWorkflow Start 5-[(Methylamino)methyl]pyridine-2-sulfonamide Waste Generated State Determine Physical State of the Waste Stream Start->State Solid Solid Waste (Powders, PPE, Consumables) State->Solid Dry/Contaminated Aqueous Aqueous Solutions (Buffers, Washes) State->Aqueous Water-based Organic Organic Solvents (MeOH, EtOH, DMSO) State->Organic Solvent-based SolidBin Double-bagged Hazardous Solid Waste Bin Solid->SolidBin SewerBan CRITICAL: EPA Sewering Ban (40 CFR Part 266 Subpart P) Do NOT pour down drain! Aqueous->SewerBan AqueousBin Compatible Aqueous Waste Carboy Aqueous->AqueousBin Organic->SewerBan OrganicBin Vented Organic Waste Carboy Organic->OrganicBin SewerBan->AqueousBin SewerBan->OrganicBin Incineration High-Temperature Incineration (Certified EHS Vendor) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Figure 1: Decision tree for the segregation and disposal of 5-[(Methylamino)methyl]pyridine-2-sulfonamide.

References

  • CAS#:1481962-74-6 | 5-[(Methylamino)methyl]pyridine-2-sulfonamide Source: Chemsrc.com URL:[Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: US Environmental Protection Agency (EPA) URL:[Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule Source: K&L Gates URL:[Link]

  • Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Comprehensive Laboratory Safety & Operational Guide: Handling 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers explore novel pharmacophores, 5-[(Methylamino)methyl]pyridine-2-sulfonamide (CAS: 1481962-74-6) has emerged as a structurally significant building block in medicinal chemistry. To build deep trust and ensure the utmost safety in your laboratory, this guide moves beyond standard safety data sheets. We provide field-proven, step-by-step operational protocols grounded in the mechanistic chemical properties of this compound.

Compound Profile & Mechanistic Hazard Analysis

Before handling any novel chemical, it is critical to understand why it poses a risk. 5-[(Methylamino)methyl]pyridine-2-sulfonamide has a molecular weight of 201.25 g/mol and the molecular formula C 7​ H 11​ N 3​ O 2​ S[1]. Its structure integrates a basic secondary amine with a sulfonamide moiety on a pyridine scaffold, leading to specific hazard causalities:

  • Nucleophilic Amine & Pyridine Ring: The methylamino group acts as a localized base. Upon contact with biological tissues, it can cause rapid cell membrane disruption, leading to Skin Irritation (Category 2, H315) and Serious Eye Damage/Irritation (Category 2A, H319) [2]. Furthermore, pyridine derivatives are notorious for causing Respiratory Tract Irritation (Category 3, H335) [2].

  • Sulfonamide Sensitization: The sulfonamide moiety is a well-documented pharmacophore that can cause severe sensitization or allergic dermatitis upon dermal contact, particularly in researchers with pre-existing sulfa allergies[3][4].

  • Aerosolization Risk: As a dry powder, the compound poses a significant risk of inhalation toxicity and is classified under Acute Toxicity, Oral (Category 4, H302) [2].

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the safety data of structurally homologous pyridine-sulfonamides, strict engineering controls (e.g., handling within a Class II biological safety cabinet or fume hood) and specialized PPE are mandatory[2][3][5].

Protection TypeSpecification & StandardMechanistic Rationale
Eye/Face Chemical splash goggles (EN 166 / ANSI Z87.1). Face shield required for solutions >50 mL.Prevents severe ocular irritation (H319) from basic amine splashes or fine dust particulates[2][6].
Hand Nitrile rubber gloves (Min. thickness: 0.11 mm). Breakthrough time >480 min (EU standard).Prevents dermal absorption and sensitization (H315). Nitrile offers excellent resistance to pyridine derivatives[5][6].
Respiratory NIOSH P95 / N95 or EU EN 143 Type P1 particulate respirator.Mitigates inhalation of aerosolized dust (H335) during weighing or transfer outside a closed system[7].
Body Flame-retardant laboratory coat, closed-toe non-porous shoes.Minimizes skin contact area. Sulfonamide dust can accumulate on porous clothing, leading to chronic micro-exposures[4][5].

Experimental Protocols & Operational Workflows

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below is the optimized procedure for preparing a standard biological assay stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: Safely transition the hazardous solid into a stabilized liquid stock to minimize airborne exposure risks.

  • Environmental Preparation:

    • Conduct all solid handling within a certified chemical fume hood with a face velocity of 0.4–0.6 m/s[3].

    • Ensure an eyewash station is accessible within 10 seconds of the workspace[4].

  • Weighing (Anti-Static Protocol):

    • Causality: Sulfonamide powders often generate static electricity, causing the powder to "jump" and aerosolize, increasing inhalation risk.

    • Use an anti-static gun (ionizer) on a polymer weigh boat before transferring the solid.

    • Accurately weigh 2.01 mg of 5-[(Methylamino)methyl]pyridine-2-sulfonamide (MW: 201.25 g/mol )[1].

  • Dissolution & Self-Validation:

    • Transfer the solid to a 2 mL amber borosilicate glass vial.

    • Slowly add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) using a positive displacement pipette.

    • Self-Validation Step: Do not vortex aggressively, which can cause micro-cavitation and pressure buildup. Instead, gently sonicate the sealed vial in a water bath at 25°C until the solution is completely clear. Total visual clarity validates complete dissolution without mechanical hazard.

  • Storage:

    • Purge the vial headspace with Argon gas to prevent oxidative degradation of the secondary amine.

    • Seal tightly with a PTFE-lined cap and store at -20°C[6].

Workflow Start Risk Assessment & PPE Verification Weighing Weighing in Fume Hood / BSC Start->Weighing Dissolution Dissolution in Anhydrous DMSO Weighing->Dissolution Spill Spill Detected? Weighing->Spill Accident Storage Argon Purge & -20°C Storage Dissolution->Storage Dissolution->Spill Accident Waste Incineration / EHS Disposal Storage->Waste End of Lifecycle Cleanup Dampen & Absorb (No Dry Sweeping) Spill->Cleanup Yes Spill->Waste No Cleanup->Waste

Figure 1: Safe Handling and Experimental Workflow for 5-[(Methylamino)methyl]pyridine-2-sulfonamide

Spill Response & Waste Disposal Plan

Immediate and correct response to spills prevents environmental contamination and personnel exposure.

  • Solid Spill Containment: DO NOT dry sweep. Dry sweeping aerosolizes the toxic dust[7]. Instead, dampen the spill area lightly with water or isopropanol to bind the powder[3]. Wipe up the dampened material using absorbent laboratory pads and place them in a sealed, labeled hazardous waste container[3].

  • Liquid Spill Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand)[3][4]. Sweep the absorbed mixture into a chemical waste bin using a non-sparking tool.

  • Disposal Strategy: Do not flush down the drain[4]. Categorize the material as "Nitrogen/Sulfur-containing Organic Waste." Final disposal must be executed via high-temperature incineration by a licensed Environmental Health and Safety (EHS) contractor[4][5].

References

  • ChemSrc. "CAS#:1481962-74-6 | 5-[(Methylamino)methyl]pyridine-2-sulfonamide". Source: ChemSrc. URL: [Link]

  • Capot Chemical. "MSDS of 4-Tert-butyl benzene sulfonamide". Source: Capot Chemical. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.